molecular formula C9H18O2 B1594042 6-Methyloctanoic acid CAS No. 504-99-4

6-Methyloctanoic acid

Cat. No.: B1594042
CAS No.: 504-99-4
M. Wt: 158.24 g/mol
InChI Key: GPOPHQSTNHUENT-UHFFFAOYSA-N
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Description

6-Methyloctanoic acid (CAS 504-99-4) is an eight-carbon branched-chain fatty acid with the molecular formula C 9 H 18 O 2 and a molecular weight of 158.24 g/mol . This compound is characterized by its density of 0.9±0.1 g/cm³ and a high boiling point of 253.4±8.0 °C at 760 mmHg . With a logP of 3.25, it exhibits significant hydrophobicity, which influences its behavior in biological systems . This fatty acid holds substantial research value due to its role as a key structural component in natural product chemistry. It is notably identified as the (S)-6-methyloctanoic acid acyl side chain present in colistin (polymyxin E), a last-resort antibiotic used against multidrug-resistant Gram-negative bacteria . In colistin, this lipid moiety is critical for the antibiotic's mechanism of action, which involves binding to the lipopolysaccharide (LPS) component of the bacterial outer membrane, ultimately disrupting membrane integrity and causing cell death . Research into colistin's structure-activity relationships, including the contribution of the this compound side chain, is a vital area of study in the ongoing effort to combat antimicrobial resistance. This product is provided for research applications, such as analytical standards, organic synthesis of specialized compounds, and biochemical studies. It is offered with a stated purity of 95% to 100% . Handle with care, as it is classified as a hazardous chemical (GHS hazard codes: H315, H318, H335), indicating it can cause skin and eye irritation and may be harmful if inhaled . Intended Use: For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyloctanoic acid
Source PubChem
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InChI

InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOPHQSTNHUENT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964658
Record name 6-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-99-4
Record name 6-Methylcaprylic acid
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Record name 6-Methyloctanoic acid
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Record name 6-methyloctanoic acid
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Foundational & Exploratory

The Bacterial Production of 6-Methyloctanoic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyloctanoic acid, an anteiso-branched-chain fatty acid (BCFA), is a significant metabolite in various bacterial species, contributing to the unique physicochemical properties of their cell membranes. While not as extensively studied as its longer-chain counterparts, its presence and biosynthesis are of considerable interest to researchers in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, elucidates its biosynthetic pathway, and offers detailed protocols for its extraction and analysis. This document is intended to serve as a comprehensive resource for scientists seeking to understand and harness the production of this intriguing fatty acid.

Introduction: The Significance of Branched-Chain Fatty Acids in the Bacterial World

Bacterial cell membranes are not merely passive barriers; they are dynamic structures whose composition is intricately regulated to adapt to diverse environmental conditions. Fatty acids are the fundamental building blocks of the membrane phospholipids, and their structure dictates the fluidity, permeability, and function of the membrane. While many organisms primarily synthesize straight-chain fatty acids (SCFAs), a significant number of bacterial species, particularly within the Gram-positive phyla, produce branched-chain fatty acids (BCFAs) as major components of their membranes.[1]

BCFAs are characterized by one or more methyl branches along the acyl chain and are broadly classified into two main series: iso and anteiso. Iso-fatty acids have a methyl group at the penultimate carbon (ω-1), while anteiso-fatty acids have a methyl group at the antepenultimate carbon (ω-2). This compound, with its nine-carbon backbone and a methyl group at the sixth position, is classified as an anteiso-nonanoic acid (anteiso-C9:0).

The presence of BCFAs imparts crucial properties to bacterial membranes, most notably increased fluidity, particularly at lower temperatures.[2] This "homeoviscous adaptation" allows bacteria to thrive in a wide range of thermal environments. Furthermore, the specific ratio of different BCFAs can be a chemotaxonomic marker, aiding in the identification and classification of bacterial species.[1]

This guide will focus specifically on this compound, providing a detailed overview of its known and putative bacterial sources, the biochemical reactions that lead to its synthesis, and the analytical methodologies required for its robust detection and quantification.

Natural Occurrence of this compound in Bacteria

While direct reports cataloging every bacterial species that produces this compound are limited, its occurrence can be inferred from the well-established distribution of anteiso-BCFAs in the bacterial kingdom. The primary producers of anteiso-fatty acids are found among Gram-positive bacteria, with prominent examples in the following groups:

  • Firmicutes: This large phylum includes several genera known for their high content of BCFAs.

    • Bacillus species: Many members of the genus Bacillus, such as Bacillus subtilis, are known to synthesize a variety of iso- and anteiso-fatty acids.[3][4] While longer-chain anteiso-fatty acids like anteiso-C15:0 and anteiso-C17:0 are often predominant, the biosynthetic pathway allows for the formation of shorter-chain variants.[1]

    • Staphylococcus species: Staphylococcus aureus and other staphylococci incorporate a significant proportion of BCFAs into their membrane lipids to maintain fluidity.[5][6][7] Their ability to synthesize anteiso-fatty acids makes them a potential source of this compound.

    • Rumen Bacteria: The rumen of goats and sheep is a rich source of bacteria that produce BCFAs, which contribute to the characteristic flavor of their milk and meat. Genera such as Ruminococcus are known to produce a variety of branched-chain fatty acids.[8]

  • Actinobacteria: This phylum is renowned for its metabolic diversity and production of secondary metabolites.

    • Streptomyces species: As prolific producers of a vast array of bioactive compounds, Streptomyces species also possess complex fatty acid profiles that include BCFAs. Mutants of Streptomyces fradiae have been shown to produce various branched-chain fatty acids.[9]

Table 1: Prominent Bacterial Genera Known for Branched-Chain Fatty Acid Production

Bacterial GenusPhylumKey Characteristics Related to BCFA Production
BacillusFirmicutesHigh abundance of iso- and anteiso-fatty acids in membrane lipids.[3][4]
StaphylococcusFirmicutesBCFAs are essential for maintaining membrane fluidity and viability.[5][6]
RuminococcusFirmicutesFound in the rumen of herbivores and contribute to the production of BCFAs.[8]
StreptomycesActinobacteriaPossess diverse fatty acid profiles, including various branched-chain forms.[9]
MyxococcusProteobacteriaCharacterized by a high proportion of iso-branched fatty acids in their membranes.[8]

Biosynthesis of this compound

The biosynthesis of this compound follows the general principles of bacterial fatty acid synthesis (FASII), with the key distinction lying in the initial "primer" molecule that initiates the elongation process. While straight-chain fatty acid synthesis typically starts with acetyl-CoA or propionyl-CoA, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.

The biosynthetic pathway can be broken down into the following key steps:

  • Primer Synthesis from L-Isoleucine: The essential precursor for this compound is 2-methylbutyryl-CoA. This primer is derived from the catabolism of the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate (an intermediate in isoleucine degradation) to form 2-methylbutyryl-CoA.[3]

  • Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is then loaded onto the acyl carrier protein (ACP) to form 2-methylbutyryl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase III (FabH) that has a preference for branched-chain acyl-CoA primers.

  • Elongation Cycles: The 2-methylbutyryl-ACP molecule enters the fatty acid synthesis cycle. In each cycle, the acyl chain is elongated by two carbons through the condensation with malonyl-ACP. This is followed by a series of reduction, dehydration, and another reduction step, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.

  • Chain Termination: For the synthesis of this compound (a C9 fatty acid), three elongation cycles are required after the initial priming with the C5 precursor (2-methylbutyryl-CoA). The termination of chain elongation is a complex process that can be influenced by various factors, including the specificity of the enzymes in the FASII system. The final product is 6-methyloctanoyl-ACP, which is then hydrolyzed to release the free fatty acid.

Biosynthesis_of_6_Methyloctanoic_Acid Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination & Decarboxylation (BCKDH complex) Primer 2-Methylbutyryl-CoA KetoAcid->Primer PrimerACP 2-Methylbutyryl-ACP Primer->PrimerACP FabH ElongationCycle1 Elongation Cycle 1 (+2 Carbons) PrimerACP->ElongationCycle1 MalonylACP Malonyl-ACP MalonylACP->ElongationCycle1 ElongationCycle2 Elongation Cycle 2 (+2 Carbons) MalonylACP->ElongationCycle2 C7_ACP 4-Methylhexanoyl-ACP ElongationCycle1->C7_ACP C7_ACP->ElongationCycle2 C9_ACP 6-Methyloctanoyl-ACP ElongationCycle2->C9_ACP FinalProduct This compound C9_ACP->FinalProduct Hydrolysis

Figure 1: Biosynthetic pathway of this compound from L-isoleucine.

Physiological Role of this compound

The primary and most well-understood function of this compound, as with other anteiso-BCFAs, is its contribution to the regulation of cell membrane fluidity. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby lowering the phase transition temperature of the membrane. This is particularly crucial for bacteria that experience fluctuations in their growth temperature. By modulating the ratio of anteiso- to iso- and straight-chain fatty acids, bacteria can maintain an optimal level of membrane fluidity, which is essential for the proper function of membrane-embedded proteins, nutrient transport, and cellular signaling.[2]

Beyond its structural role, this compound may also serve as a precursor for the biosynthesis of other molecules, although this is less well-documented than for longer-chain fatty acids. In some bacteria, fatty acids can be precursors for the synthesis of secondary metabolites with diverse biological activities.

Experimental Protocols: Extraction and Analysis of this compound

The analysis of this compound from bacterial cultures involves three main stages: extraction of total lipids, derivatization of fatty acids to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).

Extraction of Total Fatty Acids from Bacterial Cells

This protocol is adapted from established methods for bacterial fatty acid analysis.

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with 0.9% NaCl solution and centrifuge again.

  • Resuspend the cell pellet in 1 ml of methanol in a glass centrifuge tube.

  • Add 2 ml of chloroform to the cell suspension.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 0.8 ml of 0.9% NaCl solution to the mixture.

  • Vortex again for 1 minute to induce phase separation.

  • Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.

Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester form. The most common method is methylation.

Materials:

  • Dried total lipid extract

  • Anhydrous 2.5% HCl in methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

Procedure:

  • To the dried lipid extract, add 2 ml of anhydrous 2.5% HCl in methanol.

  • Seal the tube tightly with a Teflon-lined cap.

  • Heat the mixture at 80°C for 1 hour in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 ml of hexane and 1 ml of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 2 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection, depending on the concentration of the sample.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs, and then hold at the final temperature.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Identification and Quantification:

  • Identification: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern.

  • Quantification: For accurate quantification, an internal standard (e.g., a fatty acid with an odd number of carbons that is not present in the sample, such as heptadecanoic acid) should be added at the beginning of the extraction process. A calibration curve is generated using a series of known concentrations of the this compound standard.

Experimental_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization (Methylation) cluster_analysis GC-MS Analysis Harvest Harvest & Wash Bacterial Cells Lysis Cell Lysis (Methanol/Chloroform) Harvest->Lysis PhaseSeparation Phase Separation (Chloroform/NaCl) Lysis->PhaseSeparation Collect Collect Chloroform Layer PhaseSeparation->Collect Dry Dry Lipid Extract Collect->Dry Methylation Add Anhydrous HCl/Methanol Dry->Methylation Heat Heat at 80°C Methylation->Heat Extraction Extract with Hexane Heat->Extraction DryHexane Dry Hexane Extract Extraction->DryHexane Inject Inject Sample into GC-MS DryHexane->Inject Separate Separation on GC Column Inject->Separate Detect Detection by Mass Spectrometer Separate->Detect Analyze Data Analysis (Identification & Quantification) Detect->Analyze

Figure 2: Experimental workflow for the analysis of this compound from bacterial cultures.

Conclusion and Future Perspectives

This compound is a fascinating, yet understudied, branched-chain fatty acid that plays a vital role in the physiology of many bacterial species. Its production is intrinsically linked to the metabolism of the essential amino acid isoleucine, and its presence in the cell membrane is a key adaptation for maintaining membrane fluidity in diverse environments. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from bacterial sources.

Future research in this area could focus on several exciting avenues. A comprehensive survey of various bacterial species, particularly from environments with fluctuating temperatures or from the gut microbiota of animals known to harbor BCFA-producing bacteria, would provide a clearer picture of the distribution of this compound in nature. Furthermore, elucidating the specific regulatory mechanisms that control the flux of isoleucine into the BCFA biosynthetic pathway could open up opportunities for the metabolic engineering of bacteria to overproduce this compound for various biotechnological applications, including its potential use as a biofuel precursor or a specialty chemical. As our understanding of the intricate world of bacterial lipid metabolism continues to grow, so too will our appreciation for the significance of molecules like this compound.

References

6-Methyloctanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in the microbial world, enabling bacteria to coordinate their behavior in a population density-dependent manner. This coordination is mediated by small, diffusible signal molecules. Among these, the fatty acid class of signals has emerged as a crucial regulator of virulence and biofilm formation in a variety of pathogenic bacteria. This technical guide provides an in-depth exploration of 6-methyloctanoic acid and its analogs, key constituents of the Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily focusing on the well-characterized Rpf/DSF pathway in the plant pathogen Xanthomonas, this document will detail the biosynthesis of these signaling molecules, the intricacies of their perception and signal transduction, and the downstream physiological responses they elicit. Furthermore, this guide will equip researchers with detailed experimental protocols for the study of this fascinating signaling system and discuss its potential as a novel target for antimicrobial drug development.

Introduction: The Language of Bacteria - Quorum Sensing and the DSF Family

Bacteria are not solitary organisms; they exist within complex communities and have evolved sophisticated communication systems to orchestrate collective behaviors. This process, known as quorum sensing, relies on the production, release, and detection of signaling molecules called autoinducers[1]. When the population density reaches a critical threshold, the concentration of these autoinducers surpasses a specific level, triggering a coordinated change in gene expression across the community. This allows bacteria to collectively engage in processes that would be ineffective if undertaken by individual cells, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2].

While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) as QS signals, a distinct and significant class of signals is the Diffusible Signal Factor (DSF) family of fatty acids[3][4]. First identified in the plant pathogen Xanthomonas campestris pv. campestris, the DSF family comprises a range of cis-2-unsaturated fatty acids that vary in chain length and branching patterns[4][5]. This compound is a representative member of the broader class of branched-chain fatty acids that serve as precursors for some of these signaling molecules. The canonical DSF molecule is cis-11-methyl-2-dodecenoic acid[3][6]. This guide will delve into the pivotal role of these fatty acid signals, with a focus on the well-studied Rpf/DSF system in Xanthomonas.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 504-99-4[3][4]
Molecular Formula C9H18O2[3][4]
Molecular Weight 158.24 g/mol [4][6]
Appearance Colorless to pale yellow liquid[5]
Solubility Soluble in organic solvents, limited in water[5]

Biosynthesis of DSF Family Signals: A Link to Fatty Acid Metabolism

The synthesis of DSF family signals, including those derived from branched-chain fatty acids, is intrinsically linked to the bacterial fatty acid synthesis (FAS) pathway. The core of this process is orchestrated by the rpf (regulation of pathogenicity factors) gene cluster[3][7].

The rpf Gene Cluster

The rpf gene cluster is central to DSF signaling. In Xanthomonas, it typically includes rpfF, rpfB, rpfC, and rpfG, which are responsible for the synthesis, perception, and transduction of the DSF signal[3][8]. The expression of this cluster is itself subject to complex regulation, ensuring that DSF signaling is integrated with other cellular processes[9][10].

The Key Enzyme: RpfF

The central enzyme in DSF biosynthesis is RpfF[3][11]. RpfF is a unique bifunctional enzyme belonging to the crotonase superfamily that exhibits both dehydratase and thioesterase activity[1][3]. The synthesis of DSF family signals from precursors derived from the FAS pathway proceeds as follows:

  • Precursor Generation: The FAS cycle generates 3-hydroxyacyl-acyl carrier protein (ACP) intermediates of varying lengths. For branched-chain DSFs like cis-11-methyl-2-dodecenoic acid, the biosynthesis initiates with branched-chain amino acids such as leucine and valine, which are converted into branched-chain acyl-CoA primers for the FAS pathway[6][8][11].

  • Dehydratase Activity: RpfF catalyzes the dehydration of the 3-hydroxyacyl-ACP precursor, introducing a cis-2 double bond to form a cis-2-enoyl-ACP intermediate[1][3].

  • Thioesterase Activity: Subsequently, the thioesterase activity of RpfF cleaves the thioester bond, releasing the free fatty acid signal molecule (e.g., DSF) and holo-ACP[1][3].

DSF_Biosynthesis

The Rpf/DSF Quorum Sensing Circuit in Xanthomonas

The Rpf/DSF signaling pathway is a well-defined two-component system that allows Xanthomonas to sense and respond to its population density.

Signal Perception by the RpfC Sensor Kinase

At the heart of DSF perception is the membrane-bound sensor kinase, RpfC[3][7]. RpfC is a complex protein with a sensor domain that detects extracellular DSF and a cytoplasmic region that initiates a phosphorylation cascade[12]. At low cell densities, RpfC is thought to interact with and inhibit the activity of RpfF, thus limiting DSF synthesis[3]. As the bacterial population grows, the accumulating DSF binds to the sensor domain of RpfC. While the precise crystal structure of the RpfC sensor domain with a DSF ligand is not yet fully elucidated, it is proposed that ligand binding induces a conformational change in RpfC[12].

Signal Transduction via the RpfG Response Regulator

The conformational change in RpfC upon DSF binding triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, RpfG[3][7]. RpfG contains an HD-GYP domain, which functions as a phosphodiesterase that specifically degrades the second messenger cyclic dimeric GMP (c-di-GMP)[5].

Downstream Regulation

The decrease in intracellular c-di-GMP levels is the critical output of the Rpf/DSF signaling pathway. This change in the concentration of a key second messenger leads to the altered activity of various downstream effectors, including transcription factors and enzymes. This ultimately results in a coordinated change in the expression of genes involved in virulence, biofilm formation, and other collective behaviors[5].

Rpf_DSF_Pathway

Physiological Roles of DSF Signaling

The Rpf/DSF quorum sensing system governs a suite of physiological processes that are critical for the success of Xanthomonas as a plant pathogen.

Regulation of Virulence Factors

DSF signaling positively regulates the production of a wide array of virulence factors, including extracellular enzymes such as proteases and cellulases, which degrade the plant cell wall, and the exopolysaccharide xanthan, which is crucial for biofilm formation and evasion of the host immune response[3][13]. Transcriptomic and proteomic studies have revealed a broad network of genes and proteins that are under the control of the Rpf/DSF system[2][4][5][11][14].

Control of Biofilm Formation and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses and antimicrobial agents. The Rpf/DSF system plays a dual role in biofilm dynamics. While it promotes the production of the biofilm matrix component xanthan, high concentrations of DSF can also trigger biofilm dispersal, allowing the bacteria to colonize new sites[15].

Swarming Motility

Swarming is a coordinated multicellular movement of bacteria across a surface. In Xanthomonas albilineans, DSF signaling has been shown to modulate swarming motility by regulating the expression of flagellar and chemotaxis genes[7].

Table 2: Summary of Key Genes and Proteins Regulated by the Rpf/DSF System in Xanthomonas

Gene/Protein CategoryFunctionRegulation by DSFSelected References
Extracellular Enzymes Proteases, Cellulases, PectinasesPositive[3][13]
Exopolysaccharides (EPS) Xanthan (Biofilm Matrix)Positive[3][13][15]
Adhesins Cell surface proteins for attachmentPositive[4]
Type III Secretion System Delivery of effector proteins into host cellsNegative[9]
Flagellar and Chemotaxis Genes Motility and SwarmingModulatory[7]
Stress Response Proteins Catalase, Superoxide DismutasePositive[4][14]

Experimental Methodologies for Studying DSF-Mediated Quorum Sensing

Investigating the Rpf/DSF signaling system requires a combination of biochemical, genetic, and analytical techniques.

Extraction and Quantification of DSF Signals

Objective: To extract and quantify DSF family signals from bacterial culture supernatants.

Methodology: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for the sensitive and specific detection of these fatty acid signals[16].

Protocol:

  • Culture Growth: Grow the Xanthomonas strain of interest in a suitable liquid medium to the desired growth phase (typically late exponential or early stationary phase).

  • Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the supernatant.

  • Acidification: Acidify the supernatant to a pH below 4.0 with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the DSF molecules, making them more amenable to organic solvent extraction.

  • Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.

  • Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for UPLC-MS analysis.

  • UPLC-MS Analysis: Inject the reconstituted sample into a UPLC system coupled to a mass spectrometer. Use a suitable C18 column for separation. Monitor for the specific mass-to-charge ratio (m/z) of the DSF molecule of interest.

  • Quantification: Generate a standard curve using synthetic DSF of known concentrations to quantify the amount of DSF in the bacterial culture extract[16].

Construction and Use of a DSF Biosensor Strain

Objective: To create a bacterial reporter strain that produces a measurable output (e.g., fluorescence or luminescence) in response to DSF.

Methodology: This involves fusing the promoter of a DSF-responsive gene to a reporter gene (e.g., gfp or lux) and introducing this construct into a suitable bacterial host.

Protocol:

  • Promoter Selection: Identify a promoter that is strongly and specifically induced by DSF signaling in the bacterium of interest. The promoter of a gene encoding an extracellular enzyme is often a good candidate.

  • Plasmid Construction: Using standard molecular cloning techniques, clone the selected promoter upstream of a promoterless reporter gene in a suitable plasmid vector.

  • Transformation: Introduce the reporter plasmid into a bacterial strain that is deficient in DSF synthesis (e.g., an rpfF mutant) but contains a functional DSF perception and signal transduction system (rpfC and rpfG). This ensures that the reporter responds only to exogenously added DSF.

  • Biosensor Assay: a. Grow the biosensor strain in a suitable liquid medium. b. Add different concentrations of the sample to be tested (e.g., culture supernatants or purified compounds) to the biosensor culture. c. Incubate for a period sufficient for reporter gene expression. d. Measure the reporter output (e.g., fluorescence using a plate reader or fluorescence microscope). e. The intensity of the reporter signal will be proportional to the concentration of DSF in the sample.

Experimental_Workflow

Implications for Drug Development: Targeting DSF Quorum Sensing

The critical role of the Rpf/DSF quorum sensing system in regulating virulence and biofilm formation in pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Disrupting this communication system, a strategy known as "quorum quenching," offers a promising alternative to traditional antibiotics, as it is less likely to impose selective pressure for the development of resistance.

Potential strategies for targeting the Rpf/DSF pathway include:

  • Inhibition of DSF Biosynthesis: Developing small molecule inhibitors that target the enzymatic activity of RpfF would prevent the production of the signaling molecule.

  • Blocking DSF Perception: Designing antagonists that bind to the RpfC sensor but do not trigger downstream signaling would effectively block the communication pathway.

  • Enzymatic Degradation of DSF: Utilizing enzymes that can specifically degrade DSF molecules in the extracellular environment would prevent the signal from reaching its target receptor.

Conclusion

This compound and its analogs within the DSF family represent a fascinating and crucial class of quorum sensing signals in the bacterial world. The Rpf/DSF system in Xanthomonas provides a paradigm for understanding how bacteria utilize fatty acid signals to coordinate complex behaviors essential for their survival and pathogenicity. A thorough understanding of the biosynthesis, perception, and downstream effects of these signals, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of bacterial communication and for the development of innovative strategies to combat bacterial diseases.

References

The Lipo-Anchor: Unraveling the Critical Function of 6-Methyloctanoic Acid in Polymyxin B's Antimicrobial Power and Peril

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Resurgence of a Last-Resort Antibiotic

In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of potent, albeit toxic, antibiotics: the polymyxins. Polymyxin B, a cyclic lipopeptide discovered in 1947, has re-emerged as a last-line defense against formidable pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its efficacy, however, is a double-edged sword, with significant nephrotoxicity and neurotoxicity limiting its clinical application.[1][3] Central to both the potent bactericidal activity and the dose-limiting toxicity of polymyxin B is a seemingly simple yet functionally profound component: a 6-methyloctanoic acid tail. This technical guide delves into the multifaceted role of this N-terminal fatty acyl chain, dissecting its pivotal function in the molecular architecture, mechanism of action, and the ongoing quest to engineer safer, more effective polymyxin derivatives.

The Amphipathic Architecture: A Tale of Two Domains

Polymyxin B's structure is a masterclass in functional design, characterized by its amphipathic nature. It comprises a polycationic cyclic heptapeptide, a linear tripeptide side chain, and the crucial N-terminal fatty acyl tail, which in the major component, polymyxin B1, is (S)-6-methyloctanoic acid.[4][5][6] This unique arrangement creates two distinct functional domains: a positively charged peptide ring responsible for the initial electrostatic attraction to the bacterial surface, and a hydrophobic lipid tail that serves as a membrane anchor.[4][7] The interplay between these two domains is the cornerstone of polymyxin B's potent antimicrobial action.

Diagram: Molecular Structure of Polymyxin B1

Polymyxin B1 Structure cluster_peptide Polycationic Peptide Core cluster_lipid Hydrophobic Domain Dab1 Dab¹ + Thr2 Thr² Dab1->Thr2 Dab3 Dab³ + Thr2->Dab3 Dab4 Dab⁴ + Dab3->Dab4 Dab5 Dab⁵ + Dab4->Dab5 DPhe6 D-Phe⁶ Dab5->DPhe6 Leu7 Leu⁷ DPhe6->Leu7 Dab8 Dab⁸ + Leu7->Dab8 Dab9 Dab⁹ + Dab8->Dab9 Thr10 Thr¹⁰ Dab9->Thr10 Thr10->Dab4 Cyclic Linkage FattyAcid {(S)-6-Methyloctanoic Acid} FattyAcid->Dab1 Acyl Linkage

Caption: Structure of Polymyxin B1 highlighting the fatty acid tail.

Mechanism of Action: A Multi-pronged Assault on the Outer Membrane

The primary target of polymyxin B is the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[7][8][9] The bactericidal cascade is initiated by an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the peptide ring and the negatively charged phosphate groups of lipid A, the membrane-anchoring component of LPS.[8][10][11] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized membrane destabilization.[10][11]

This is where the this compound tail plays its indispensable role. Following the electrostatic attraction, the hydrophobic fatty acyl chain inserts into the lipid A core of the outer membrane.[4][8][9] This hydrophobic interaction is the predominant energetic driving force for the formation of the polymyxin B-LPS complex and is crucial for disrupting the packing of the lipid A fatty acyl chains.[4] The insertion of the fatty acid tail, along with the hydrophobic D-Phe⁶-L-Leu⁷ segment of the peptide ring, effectively creates fissures in the outer membrane, a process often referred to as "self-promoted uptake."[7][12] This disruption increases the permeability of the outer membrane, allowing the polymyxin B molecule to access the periplasmic space and subsequently the inner cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.[7][10][11]

The criticality of the this compound is unequivocally demonstrated by the lack of antibacterial activity in polymyxin B nonapeptide, a derivative where the fatty acyl-Dab¹ residue has been proteolytically cleaved.[8][12][13] While the nonapeptide can still interact with LPS, it lacks the hydrophobic anchor necessary to disrupt the membrane integrity, rendering it ineffective as a standalone antibiotic.[14]

Diagram: Polymyxin B Mechanism of Action

Polymyxin B Mechanism cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A with negative charges) Step1 Cationic peptide ring binds to negatively charged Lipid A Cations Mg²⁺ / Ca²⁺ Step2 Displaces Mg²⁺ and Ca²⁺, destabilizing the membrane PolymyxinB Polymyxin B (Cationic Peptide + Fatty Acid Tail) PolymyxinB->Step1 1. Electrostatic Attraction Step1->Step2 2. Cation Displacement Step3 This compound tail inserts into the lipid A core Step2->Step3 3. Hydrophobic Insertion Step4 Disruption of outer membrane, leading to cell death Step3->Step4 4. Membrane Permeabilization

Caption: Step-wise mechanism of Polymyxin B's action on the outer membrane.

The Double-Edged Sword: Contribution to Toxicity

Unfortunately, the very features that make the this compound tail a potent weapon against bacteria also contribute to polymyxin B's toxicity in humans. The precise mechanisms of polymyxin-induced nephrotoxicity are not fully elucidated, but it is understood that the lipopeptide's interaction with the membranes of renal tubular cells is a key factor. The hydrophobic fatty acid tail, in conjunction with the cationic Dab¹ residue, is believed to play a significant role in the damage to renal tissue.[15] This is supported by the observation that polymyxin B nonapeptide, which lacks the fatty acyl tail, is considerably less toxic.[14][15]

Structure-Activity Relationship and the Quest for Safer Polymyxins

The critical role of the this compound tail has made it a prime target for medicinal chemists aiming to develop new polymyxin analogues with an improved therapeutic index. Structure-activity relationship (SAR) studies have explored the impact of modifying the length, branching, and nature of the N-terminal fatty acyl chain on both antimicrobial activity and toxicity.

Modification of Fatty Acyl Chain Impact on Antibacterial Activity Impact on Toxicity Reference
Removal of fatty acyl chain (Polymyxin Nonapeptide)Loss of activityReduced toxicity[8][12][13][14][15]
Variation in chain length (C9-C14)Longer chains show more activity against resistant strainsHydrophobicity influences toxicity[12]
Replacement with bulky hydrophobic groups (e.g., Fmoc)Enhanced in vitro activityReduced acute toxicity in mice[12]
Replacement with biaryl amide substituentsPromising activity and reduced toxicity in vitroFailed to show reduced toxicity in vivo (dogs)[15]

These studies underscore the delicate balance that must be struck: the fatty acyl chain is essential for antibacterial efficacy, but its hydrophobicity is also a key driver of toxicity. The goal of ongoing research is to identify novel lipid tails that can effectively disrupt bacterial membranes while minimizing interactions with mammalian cell membranes.

Biosynthesis: The Non-Ribosomal Assembly Line

Polymyxin B, including its this compound component, is not synthesized by the ribosomal machinery that produces most proteins. Instead, it is assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS).[7][16][17] The biosynthesis is initiated by a specific NRPS module that recognizes and activates a fatty acid, such as this compound or a related precursor, and attaches it to the first amino acid of the peptide chain, L-Dab.[17] The subsequent NRPS modules then sequentially add the remaining amino acids to build the complete lipopeptide.

Diagram: Simplified Polymyxin B Biosynthesis

Polymyxin Biosynthesis FattyAcidPrecursor Fatty Acid Precursor (e.g., this compound) NRPS_A NRPS Module 1 (PmxE) FattyAcidPrecursor->NRPS_A Activation & Loading NRPS_B NRPS Modules 2-10 (PmxA, PmxB) NRPS_A->NRPS_B Peptide Chain Elongation Release Thioesterase Domain (Cyclization & Release) NRPS_B->Release Completed Lipopeptide PolymyxinB Polymyxin B Release->PolymyxinB

Caption: Non-ribosomal peptide synthesis of Polymyxin B.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of polymyxin B, a measure of its antibacterial potency.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test Gram-negative bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Polymyxin B Dilutions:

    • Prepare a stock solution of polymyxin B in sterile water.

    • Perform serial two-fold dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the polymyxin B dilutions.

    • Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth.

Conclusion and Future Perspectives

The this compound tail of polymyxin B is far more than a simple lipid appendage; it is the lynchpin of the antibiotic's potent bactericidal activity. Its role in anchoring the molecule to the bacterial outer membrane and driving the disruption of this critical barrier is indispensable. However, this very function is intrinsically linked to the drug's dose-limiting toxicity. The challenge for the future lies in leveraging our detailed understanding of the structure-activity relationships of this fatty acyl chain to design and synthesize novel polymyxin derivatives. The goal is to uncouple the potent antibacterial activity from the deleterious effects on host cells, thereby forging a new generation of safer, last-resort antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Methyloctanoic Acid in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated protocol for the quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA) of interest in dairy products, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of free fatty acids, a robust derivatization to their corresponding fatty acid methyl esters (FAMEs) is employed to ensure optimal chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from lipid extraction from a dairy matrix to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and food analysis.

Introduction

Branched-chain fatty acids (BCFAs) are significant components of lipids found in various natural sources, particularly in dairy products and ruminant meats.[1] this compound (C9H18O2), a member of this class, contributes to the characteristic flavor profiles of certain cheeses and other fermented dairy products.[2] Accurate quantification of this and other BCFAs is crucial for quality control, authenticity assessment of dairy products, and in metabolic research, as BCFAs are known to play roles in metabolic regulation.[3][4]

The analytical challenge in quantifying this compound lies in its structural similarity to other fatty acid isomers and its inherent low volatility.[3] Gas chromatography-mass spectrometry (GC-MS) offers the high resolving power and sensitivity required for this analysis. However, direct injection of free carboxylic acids into a GC system can lead to poor peak shape and thermal degradation.[5] To overcome these issues, a derivatization step is essential. This protocol employs a widely accepted method of converting the carboxylic acid to its more volatile and thermally stable methyl ester derivative (6-methyloctanoate).[1][6]

This document provides a step-by-step methodology, including sample preparation from a dairy matrix, derivatization, optimized GC-MS parameters, and data analysis, to ensure reliable and reproducible quantification of this compound.

Materials and Reagents

  • Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, n-Heptane

  • Reagents:

    • This compound standard (CAS 504-99-4)

    • Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound

    • Sodium chloride (NaCl)

    • Anhydrous sodium sulfate (Na2SO4)

    • 0.5 M Methanolic Sodium Hydroxide (NaOH)

    • 14% Boron trifluoride in methanol (BF3/MeOH)

  • Equipment:

    • Homogenizer

    • Ultrasonic bath

    • Centrifuge

    • Rotary evaporator

    • Glassware: test tubes, round-bottom flasks, pipettes

    • GC-MS system with a suitable capillary column

Experimental Protocols

Part 1: Lipid Extraction from Dairy Samples (e.g., Cheese)

The initial and critical step is the efficient extraction of lipids, including this compound, from the complex dairy matrix. This protocol is adapted from established methods for lipid extraction from dairy products.[4][7]

  • Sample Homogenization: Weigh 2.5 g of the dairy sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of a chloroform-methanol mixture (2:1, v/v).

  • Extraction: Homogenize the mixture at 2,500 rpm for 30 minutes, followed by ultrasonication for 20 minutes to ensure complete lipid extraction.

  • Phase Separation: Add 10 mL of a saturated NaCl solution to the homogenate. Centrifuge the mixture at 4,000 rpm for 20 minutes at 4°C to separate the layers.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a round-bottom flask.

  • Drying: Dry the lipid extract using a rotary evaporator at 45°C under vacuum.

Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

To enhance volatility for GC analysis, the extracted fatty acids are converted to their methyl esters.[6][8]

  • Saponification: To the dried lipid extract (approximately 0.5 g), add 8 mL of 0.5 M methanolic NaOH. Heat the mixture at 85°C for 10 minutes. This step hydrolyzes the lipids to free fatty acids.

  • Internal Standard Spiking: After cooling, add a known amount of the internal standard (e.g., C17:0) to the sample. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[9][10]

  • Methylation: Add 9 mL of 14% BF3 in methanol to the cooled flask and heat for 2 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.

  • FAME Extraction: After cooling, add 4 mL of hexane and agitate the flask. Add a saturated NaCl solution to bring the hexane layer to the top.

  • Final Preparation: Transfer the upper hexane layer, containing the FAMEs, to a clean tube. Add approximately 1 g of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The separation of FAMEs, particularly branched-chain isomers, requires a polar capillary column and an optimized temperature program to achieve good resolution.[3]

Parameter Setting Rationale
GC System Agilent 7890B GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977A MSD or equivalentOffers high sensitivity and selectivity for detection.
Column DB-WAX (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film thicknessA polar stationary phase is essential for the separation of fatty acid methyl esters, including positional isomers.
Injector Temperature 250°CEnsures complete vaporization of the FAMEs without thermal degradation.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min; Ramp: 5°C/min to 240°C, hold 10 minA temperature gradient is necessary to separate FAMEs with a range of volatilities.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the quadrupole mass analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM)Full scan for initial identification; SIM for enhanced sensitivity and quantitative analysis.

Data Analysis and Quantification

Identification

The identification of methyl 6-methyloctanoate is based on its retention time and its characteristic mass spectrum obtained in full scan mode. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for methyl 6-methyloctanoate which can be used for confirmation.[11]

Quantification

For accurate quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring specific ions that are characteristic of the analyte and the internal standard.

  • Target Ions for Methyl 6-methyloctanoate (C10H20O2, MW: 172.26): Based on its EI mass spectrum, characteristic ions include the molecular ion (m/z 172) and key fragment ions (e.g., m/z 74, 87, 101, 143).[11] The ion at m/z 74 is a common rearrangement product for many fatty acid methyl esters.

  • Target Ions for Internal Standard (e.g., Methyl Heptadecanoate): Select characteristic ions for the chosen internal standard.

A calibration curve is constructed by analyzing standards of this compound (subjected to the same derivatization process) at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Dairy Sample (2.5g) s2 Lipid Extraction (Chloroform:Methanol) s1->s2 s3 Derivatization to FAMEs (BF3/Methanol) s2->s3 a1 GC-MS Analysis s3->a1 d1 Peak Integration (Analyte & IS) a1->d1 d2 Quantification (Calibration Curve) d1->d2 d3 Final Report d2->d3

Caption: GC-MS Analysis Workflow for this compound.

Fragmentation cluster_frags Key Fragment Ions parent Methyl 6-methyloctanoate (m/z 172) f1 m/z 143 [M-29]+ parent->f1 -C2H5 f2 m/z 101 parent->f2 f3 m/z 87 parent->f3 f4 m/z 74 (McLafferty) parent->f4

Caption: Proposed EI Fragmentation of Methyl 6-methyloctanoate.

Conclusion

This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound in dairy products. The protocol emphasizes the critical steps of lipid extraction and chemical derivatization to ensure the analyte is amenable to GC-MS analysis. By following the detailed procedures and instrumental parameters outlined, researchers can achieve accurate and reproducible results, which are essential for quality control in the food industry and for advancing our understanding of the role of branched-chain fatty acids in biological systems.

References

Application Note: A Validated Protocol for the Extraction and Quantification of 6-Methyloctanoic Acid from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the extraction, purification, and quantification of 6-methyloctanoic acid, a branched-chain fatty acid of interest, from bacterial fermentation broths. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible workflow for isolating this specific analyte from complex biological matrices. The protocol integrates an optimized liquid-liquid extraction (LLE) procedure, followed by derivatization and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Each step is detailed with expert insights into the underlying scientific principles to ensure methodological robustness and high fidelity of results.

Introduction: The Significance of this compound

This compound is a branched-chain fatty acid that is gaining attention in various fields, from chemical synthesis to its potential role as a bioactive molecule. Its production through bacterial fermentation offers a sustainable alternative to traditional chemical synthesis routes. However, the efficient recovery of this compound from the complex milieu of a fermentation broth presents a significant challenge.[1][2] The broth contains a mixture of nutrients, cellular debris, and a plethora of other metabolic byproducts that can interfere with downstream analysis.

This guide provides a detailed protocol that addresses these challenges, ensuring high recovery and purity of this compound, making it suitable for accurate quantification and further functional studies.

Foundational Principles: The Chemistry of Extraction

The successful extraction of a carboxylic acid like this compound from an aqueous medium hinges on modulating its solubility. In its deprotonated (carboxylate) form at neutral or alkaline pH, this compound is highly soluble in the aqueous culture medium. To facilitate its transfer into an organic solvent, the equilibrium must be shifted towards the protonated, uncharged form.

This is achieved by acidifying the fermentation broth. At a pH well below the pKa of this compound (typically around 4.8), the carboxylic acid group is protonated, rendering the molecule significantly less polar and thus more soluble in an organic solvent.[3] This principle is the cornerstone of the liquid-liquid extraction (LLE) method detailed below.

Workflow Overview

The entire process, from sample collection to data analysis, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and minimizes sample loss.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge Harvest Supernatant Collect Supernatant Centrifuge->Supernatant Separate Acidify Acidification (pH < 2.5) Supernatant->Acidify Prepare LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Extract Organic_Phase Collect Organic Phase LLE->Organic_Phase Separate Dry Dry with Na2SO4 Organic_Phase->Dry Remove H2O Evaporate Evaporate Solvent Dry->Evaporate Concentrate Derivatize Derivatization (FAMEs) Evaporate->Derivatize Prepare for GC GCMS GC-MS Analysis Derivatize->GCMS Inject Quantify Quantification GCMS->Quantify Analyze Data

Caption: Workflow for this compound Extraction and Analysis.

Materials and Reagents

Ensure all reagents are of high purity (e.g., HPLC or analytical grade) to prevent contamination.

Reagent/Material Specification Purpose
Ethyl AcetateHPLC GradeExtraction Solvent
Hydrochloric Acid (HCl)Concentrated (e.g., 6M)Acidification of supernatant
Anhydrous Sodium Sulfate (Na₂SO₄)GranularDrying the organic extract
Methanolic HCl (1.25 M)AnhydrousDerivatization reagent
HexaneHigh Resolution GC GradeSolvent for final extract
This compound Standard≥ 98% purityCalibration curve and standard
Internal Standard (e.g., Heptadecanoic acid)≥ 99% purityQuantification control
Centrifuge Tubes (50 mL)Polypropylene, solvent-resistantSample processing
Glass Vials (2 mL) with PTFE capsGC-MS analysis
Nitrogen Gas SupplyHigh puritySolvent evaporation

Detailed Step-by-Step Protocol

This protocol is optimized for a starting culture volume of 50 mL. Adjust volumes proportionally for different scales.

Part 1: Sample Preparation and Acidification

The goal of this stage is to separate the cell mass from the culture medium and prepare the analyte for efficient extraction.

  • Harvest Culture: Centrifuge 50 mL of the bacterial culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.

  • Collect Supernatant: Carefully decant the supernatant into a clean 50 mL centrifuge tube. This fraction contains the secreted this compound.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., heptadecanoic acid) to the supernatant. This is crucial for accurate quantification as it accounts for sample loss during extraction and derivatization.

  • Acidification: Place the supernatant tube in an ice bath. Slowly add concentrated HCl dropwise while gently vortexing until the pH of the solution is between 2.0 and 2.5.[1] Verify the pH using a calibrated pH meter.

    • Expert Insight: Acidification is the most critical step for extraction efficiency. At this low pH, the this compound is fully protonated, maximizing its hydrophobicity and partitioning into the organic solvent.[2]

Part 2: Liquid-Liquid Extraction (LLE)

This part physically separates the this compound from the aqueous phase.

  • Solvent Addition: Add 25 mL of ethyl acetate to the acidified supernatant in the centrifuge tube.

  • Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the ethyl acetate.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clear separation between the upper organic phase (ethyl acetate) and the lower aqueous phase.

  • Collect Organic Phase: Using a glass pipette, carefully transfer the upper organic layer to a clean flask or beaker. Be meticulous to avoid aspirating any of the aqueous phase or the interface material.

  • Repeat Extraction: For exhaustive recovery, repeat the extraction process (steps 1-4) on the remaining aqueous phase with a fresh 25 mL of ethyl acetate. Pool the organic extracts.

    • Expert Insight: Ethyl acetate is chosen for its favorable partition coefficient for volatile fatty acids, relatively low cost, and ease of evaporation.[1][2] Performing the extraction twice significantly increases the recovery yield.

Part 3: Drying and Concentration

Residual water in the organic extract can interfere with derivatization and GC analysis.

  • Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract and swirl gently. The sodium sulfate will clump as it absorbs water. Continue adding small portions until some free-flowing crystals remain.

  • Concentration: Carefully decant the dried extract into a new flask. Evaporate the ethyl acetate using a gentle stream of nitrogen gas at room temperature or in a rotary evaporator. Do not over-dry the sample. The goal is to obtain a small volume of oily residue.

Part 4: Derivatization for GC-MS Analysis

Free carboxylic acids exhibit poor chromatographic behavior due to their polarity and tendency to adsorb to the GC column.[4] Converting them to their methyl esters (Fatty Acid Methyl Esters, or FAMEs) increases their volatility and thermal stability, leading to sharp, symmetrical peaks.[5][6]

  • Reagent Addition: To the dried extract residue, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[7][8]

  • Reaction: Tightly cap the vial and heat at 50°C overnight, or at 75-80°C for 1 hour.[7][8]

    • Safety Note: This reaction builds pressure. Ensure you use vials capable of withstanding these conditions.

  • Quench and Extract: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction, followed by 0.5 mL of high-purity hexane. Vortex thoroughly.[7]

  • Final Sample Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully transfer the upper hexane layer, which now contains the 6-methyloctanoate methyl ester, into a 2 mL GC vial for analysis.

GC-MS Analysis and Quantification

The derivatized sample is now ready for instrumental analysis.

Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for your specific instrument.

Parameter Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range m/z 40-350
Quantification
  • Calibration Curve: Prepare a series of standards of this compound at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each standard with the same concentration of internal standard used in the samples. Derivatize these standards using the same procedure (Part 4).

  • Analysis: Run the derivatized standards and samples on the GC-MS.

  • Data Processing: For each standard, calculate the ratio of the peak area of the 6-methyloctanoate methyl ester to the peak area of the internal standard methyl ester. Plot this ratio against the concentration of the this compound standard to generate a linear calibration curve.

  • Calculate Concentration: Determine the peak area ratio for your unknown samples and use the calibration curve to calculate the concentration of this compound in the original bacterial culture.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following validation steps:

  • Spike and Recovery: Analyze a blank culture medium spiked with a known concentration of this compound. The recovery should ideally be within 85-115%.

  • Process Blank: Perform the entire extraction and derivatization procedure on a sample of sterile culture medium to check for background contamination.

  • Replicates: Analyze at least three biological replicates and three technical replicates to assess the reproducibility of your results.

Conclusion

This application note details a robust and reliable method for the extraction and quantification of this compound from bacterial cultures. By understanding and applying the principles of pH-dependent solubility for extraction and chemical derivatization for GC-MS analysis, researchers can achieve accurate and reproducible results. This protocol serves as a foundational workflow that can be adapted for other short and medium-chain fatty acids of interest in microbial biotechnology and drug discovery.

References

Introduction: The Imperative for Derivatization in Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Silylation of 6-Methyloctanoic Acid using BSTFA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilities. However, its application is primarily for compounds that are volatile and thermally stable. Many biologically and industrially significant molecules, including short-chain fatty acids like this compound, present a challenge in their native form. The presence of the polar carboxylic acid (-COOH) functional group leads to low volatility and a propensity for hydrogen bonding, which can cause significant peak tailing on standard GC columns, compromising resolution and sensitivity[1][2].

To overcome these analytical hurdles, chemical derivatization is employed. This process modifies the functional group of an analyte to enhance its suitability for GC analysis. Silylation is one of the most robust and widely used derivatization techniques, involving the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group[3][4]. This transformation effectively masks the polar carboxyl group, reducing hydrogen bonding and increasing the molecule's volatility and thermal stability[5].

This application note provides a comprehensive protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the expected outcomes for researchers in metabolomics, environmental analysis, and drug development.

The Silylation Reaction: Mechanism and Rationale

The derivatization of this compound with BSTFA is a nucleophilic substitution reaction. The active hydrogen on the carboxylic acid's hydroxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) group.

Reaction:

  • Analyte: this compound

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Product: this compound, trimethylsilyl ester

  • By-products: N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide

BSTFA is favored for its high reactivity and the volatility of its by-products, which typically elute early in the chromatogram, minimizing interference with the analyte peak[5]. The reaction proceeds readily, often at moderately elevated temperatures.

For carboxylic acids that are sterically hindered or less reactive, the efficacy of the silylation can be significantly enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), which is often available pre-mixed with BSTFA (e.g., BSTFA + 1% TMCS)[1][5][6]. The catalyst increases the reactivity of the silylating agent[6]. The general reactivity order for silylation is: alcohols > phenols > carboxylic acids > amines > amides[4][5].

Comprehensive Experimental Protocol

This protocol is designed to be a robust starting point. Optimization of reaction time and temperature may be necessary depending on sample concentration and matrix complexity[1][4].

Materials and Reagents
Item Specification Supplier Example Notes
This compound≥98% puritySigma-AldrichAnalytical standard
BSTFA + 1% TMCSDerivatization GradeSupelco, TCI ChemicalsStore in a desiccator; extremely moisture-sensitive[5].
Anhydrous Acetonitrile (ACN)GC Grade, ≤0.005% waterFisher ScientificCan be substituted with other anhydrous aprotic solvents like pyridine or dichloromethane[3].
GC Vials2 mL, Amber, with PTFE-lined capsAgilent TechnologiesAmber vials protect light-sensitive compounds.
Heating Block / OvenCapable of maintaining ±1°CVWRFor controlled incubation.
Micropipettes & SyringesCalibratedEppendorf, HamiltonUse dry syringes for reagent transfer.
Nitrogen Gas SupplyHigh purity (99.999%)---For sample drying.

Workflow Overview

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Aliquot Sample (1-10 mg) Dry 2. Dry Sample (Under N2 Stream) Sample->Dry Add_Solvent 3. Add Anhydrous Solvent (optional) Dry->Add_Solvent Add_BSTFA 4. Add BSTFA + 1% TMCS (~100 µL) Add_Solvent->Add_BSTFA Vortex 5. Vortex Briefly (~10s) Add_BSTFA->Vortex Incubate 6. Incubate (60°C for 60 min) Vortex->Incubate Cool 7. Cool to Room Temp Incubate->Cool Inject 8. Inject into GC-MS Cool->Inject

Caption: Workflow for BSTFA Derivatization of this compound.

Step-by-Step Methodology

Crucial Precaution: BSTFA is highly sensitive to moisture. The presence of water will consume the reagent and inhibit the derivatization process. Ensure all glassware is oven-dried and cooled in a desiccator, and use only anhydrous solvents[3][5]. All handling of BSTFA should be performed in a fume hood.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of this compound into a 2 mL GC vial[3][5].

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of high-purity nitrogen gas[3].

  • Reagent Addition:

    • Add 100 µL of anhydrous acetonitrile to the dried sample to act as a solvent. (Note: BSTFA can also be used neat, without additional solvent[5]).

    • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion, typically at least a 2:1 molar ratio of BSTFA to active hydrogens[4][5].

  • Reaction Incubation:

    • Immediately cap the vial tightly and vortex for approximately 10 seconds to ensure thorough mixing[1].

    • Place the vial in a heating block or oven set to 60°C and incubate for 60 minutes[1].

    • Optimization Note: Reaction time and temperature can be adjusted. For many simple carboxylic acids, the reaction may be complete in as little as 20-30 minutes at 70°C[5]. Progress can be monitored by analyzing aliquots at different time points until the peak area of the TMS-ester derivative no longer increases[5].

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS system.

GC-MS Parameters and Expected Results

The derivatized sample can be analyzed using standard GC-MS conditions for fatty acid derivatives. The following table provides a validated starting point.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar
Injection Mode Splitless (or Split 10:1 for concentrated samples)
Injector Temperature 275°C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Interpreting the Results
  • Chromatography: The underivatized this compound would typically exhibit a broad, tailing peak. Following successful derivatization, the resulting TMS-ester will appear as a sharp, symmetrical peak with a shorter retention time compared to what would be expected for the free acid on a polar column.

  • Mass Spectrum: The EI mass spectrum of the this compound TMS-ester will show characteristic fragmentation patterns useful for identification. Key ions to monitor include:

    • Molecular Ion (M+•): The molecular ion for the derivative (m/z 216) may be present but is often of low abundance.

    • M-15 Ion: A prominent peak corresponding to the loss of a methyl group (-CH₃) from the TMS moiety (m/z 201). This is a hallmark of TMS derivatives.

    • Other Fragments: Other significant fragments will arise from cleavages within the carbon chain and the TMS group, providing a unique fingerprint for the molecule. A detailed review of TMS derivative fragmentation can provide further insight[7].

Troubleshooting and Best Practices

  • Incomplete Derivatization: If both the free acid and the TMS-ester peaks are observed, the reaction has not gone to completion.

    • Cause: Insufficient reagent, time, or temperature; presence of moisture.

    • Solution: Increase the amount of BSTFA, prolong the incubation time, or increase the temperature[4]. Critically, ensure all components are anhydrous.

  • Reagent Peak Interference: The by-products of BSTFA are highly volatile[5]. A suitable solvent delay on the MS can prevent the filament from being saturated by the large excess of reagent and solvent eluting at the beginning of the run[1].

  • Derivative Stability: While TMS derivatives are thermally stable, they are susceptible to hydrolysis[5]. It is best practice to analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, keep vials tightly capped at 4°C.

Conclusion

The silylation of this compound with BSTFA is a highly effective and reliable method to prepare the analyte for GC-MS analysis. By converting the polar carboxylic acid to a nonpolar, volatile TMS-ester, this protocol overcomes common chromatographic challenges, enabling sharp, symmetrical peaks and leading to improved sensitivity and reproducibility. Adherence to anhydrous conditions and proper optimization of reaction parameters are critical for success. This method provides a robust foundation for the quantitative and qualitative analysis of short-chain fatty acids across a wide range of scientific disciplines.

References

Purifying 6-Methyloctanoic Acid: A Detailed Guide to Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides two detailed solid-phase extraction (SPE) protocols for the purification of 6-methyloctanoic acid, a branched-chain fatty acid relevant in various fields, including flavor and fragrance industries, and as a potential biomarker. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the principles and practical execution of both reversed-phase and anion-exchange SPE, ensuring high purity and recovery of the target analyte.

Introduction: The Challenge of Purifying Branched-Chain Fatty Acids

This compound (C9H18O2) is a medium-chain fatty acid with a characteristic branched structure.[1] This branching can influence its physical and chemical properties, including its solubility and chromatographic behavior, presenting unique challenges for its isolation from complex matrices. Solid-phase extraction offers a robust and efficient alternative to traditional liquid-liquid extraction, minimizing solvent consumption and improving reproducibility.[2]

The choice of SPE mechanism is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, with its carboxylic acid functional group, two primary SPE strategies are highly effective:

  • Reversed-Phase (RP) SPE : This technique leverages the hydrophobic character of the analyte. The nonpolar alkyl chain of this compound interacts with a nonpolar stationary phase (e.g., C18-bonded silica), while polar impurities are washed away.[3][4]

  • Anion-Exchange (AX) SPE : This method targets the ionizable carboxylic acid group. At a pH above its pKa, the negatively charged carboxylate anion is retained by a positively charged stationary phase (e.g., quaternary ammonium groups).[5][6]

This guide will detail optimized protocols for both approaches, providing the scientific rationale behind each step to empower users to adapt and troubleshoot their purification workflows effectively.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful SPE method.

PropertyValue/DescriptionSignificance for SPE
Molecular Formula C9H18O2Influences molecular weight and potential for nonpolar interactions.
Structure Branched-chain carboxylic acidThe alkyl chain provides hydrophobicity for reversed-phase retention. The carboxylic acid group is the target for anion-exchange.
pKa ~4.8Critical for pH adjustment in both RP and AX SPE to control the ionization state of the carboxylic acid.
Solubility Soluble in organic solvents, limited in water.Dictates the choice of solvents for sample preparation, loading, and elution.[7]

Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)

This protocol is ideal for separating this compound from polar impurities in aqueous samples. The key is to ensure the analyte is in its neutral, protonated form to maximize hydrophobic retention.

Materials
  • SPE Cartridge : C18-bonded silica (e.g., 500 mg/6 mL)

  • Reagents : Methanol (HPLC grade), Deionized Water, Acetic Acid (or Formic Acid), Elution Solvent (e.g., Acetonitrile or a mixture of Hexane and Ethyl Acetate)

  • Equipment : SPE Vacuum Manifold, Collection Tubes, pH Meter

Experimental Workflow: RP-SPE

RP_SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Protocol SamplePrep Adjust sample pH to ~2.8 (pKa - 2 units) with acetic acid to neutralize the analyte. Condition 1. Conditioning: Activate sorbent with Methanol. SamplePrep->Condition Equilibrate 2. Equilibration: Prepare sorbent with acidified water. Condition->Equilibrate Load 3. Sample Loading: Load pre-treated sample at a low flow rate. Equilibrate->Load Wash 4. Wash: Remove polar interferences with acidified water. Load->Wash Dry 5. Drying: Dry the sorbent to remove residual water. Wash->Dry Elute 6. Elution: Elute this compound with a nonpolar solvent. Dry->Elute AX_SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Protocol SamplePrep Adjust sample pH to ~6.8 (pKa + 2 units) with ammonium hydroxide to deprotonate the analyte. Condition 1. Conditioning: Activate sorbent with Methanol. SamplePrep->Condition Equilibrate 2. Equilibration: Prepare sorbent with high pH water. Condition->Equilibrate Load 3. Sample Loading: Load pre-treated sample to retain the charged analyte. Equilibrate->Load Wash 4. Wash: Remove neutral and basic interferences. Load->Wash Elute 5. Elution: Neutralize and elute this compound with an acidic solvent. Wash->Elute

References

Quantitative Analysis of 6-Methyloctanoic Acid in Complex Biological Samples using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides a detailed guide for the robust quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA), in complex biological matrices such as plasma and serum. We present two validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide offers an in-depth exploration of the rationale behind each step, from sample collection and preparation—including liquid-liquid extraction (LLE) and solid-phase extraction (SPE)—to instrumental analysis and method validation according to regulatory standards. Detailed, step-by-step protocols, troubleshooting advice, and data interpretation guidelines are provided to ensure accuracy, precision, and reliability in research, clinical, and drug development settings.

Introduction: The Significance of this compound

This compound is a branched-chain fatty acid (BCFA) characterized by a methyl group on the sixth carbon of its octanoic acid backbone.[1][2] Unlike their straight-chain counterparts, BCFAs have unique physicochemical properties, such as lower melting points, which are critical for maintaining membrane fluidity in certain microorganisms.[3] In humans, BCFAs are obtained from dietary sources like dairy products and ruminant meats, and are also produced by the gut microbiota.[4] Emerging research has implicated BCFAs in various physiological and pathophysiological processes, including metabolic regulation and immune modulation.[3][4]

The quantification of this compound in biological samples presents several analytical challenges:

  • Low Endogenous Concentrations: Circulating levels can be low, requiring highly sensitive analytical methods.[5]

  • High Volatility & Polarity: As a short-to-medium chain fatty acid, its volatility can lead to sample loss during preparation, while its polarity complicates chromatographic retention on standard reversed-phase columns without derivatization.[6]

  • Complex Matrix: Biological samples like plasma contain a vast excess of proteins, lipids, and other metabolites that can interfere with analysis, causing matrix effects and ion suppression.[7]

This guide provides the technical framework to overcome these challenges and achieve reliable quantification.

Analytical Workflow Overview

The successful quantification of this compound hinges on a meticulously executed workflow, from sample acquisition to final data analysis. The choice between GC-MS and LC-MS/MS depends on available instrumentation, desired sensitivity, and sample throughput. GC-MS typically requires a derivatization step to increase analyte volatility and thermal stability, whereas LC-MS/MS may be performed on the native acid, although derivatization can also be used to enhance sensitivity.[6][8]

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Derivatization Derivatization (Required for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Dry & Reconstitute Extraction->Reconstitution LC-MS Path Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS LCMS LC-MS/MS Analysis Reconstitution->LCMS Integration Peak Integration & Calibration Curve GCMS->Integration LCMS->Integration Quantification Concentration Calculation Integration->Quantification Validation Method Validation Quantification->Validation

Fig 1. General workflow for this compound quantification.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.

Pre-analytical Considerations
  • Sample Collection: Use standard phlebotomy procedures to collect blood in EDTA or heparin tubes. Avoid citrate, as it can potentially interfere with some analytical methods.

  • Storage: Process blood to plasma or serum promptly. Samples should be immediately frozen and stored at -80°C to prevent lipid degradation.[6] Multiple freeze-thaw cycles should be avoided.

Internal Standard Selection

An internal standard (IS) is crucial for accurate quantification, as it corrects for variability during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) analog, such as this compound-d3, is the ideal choice. If a SIL-IS is unavailable, a structurally similar fatty acid not present in the sample (e.g., heptanoic acid) can be used.

Extraction Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust method for extracting fatty acids based on their partitioning between an aqueous and an immiscible organic phase.[5] Acidification of the sample is critical to protonate the carboxylic acid group (R-COOH), making it less polar and more soluble in the organic solvent.[9]

Protocol: LLE for Plasma/Serum

  • Thaw Sample: Thaw frozen plasma/serum samples on ice.

  • Aliquot: In a glass tube, aliquot 100 µL of the sample.

  • Spike IS: Add the internal standard solution and vortex briefly.

  • Acidify: Add 10 µL of concentrated hydrochloric acid or phosphoric acid to adjust the pH to ~2-3.[9] This step ensures the fatty acid is in its non-ionized form.

  • Add Extraction Solvent: Add 500 µL of an organic solvent. Methyl tert-butyl ether (MTBE) is an excellent choice due to its high extraction efficiency and lower tendency to form emulsions compared to diethyl ether.[9]

  • Extract: Vortex vigorously for 2 minutes, then centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein interface.

  • Repeat Extraction: For exhaustive extraction, repeat steps 5-7 on the remaining aqueous layer and combine the organic extracts.

  • Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30-40°C). The dry extract is now ready for derivatization or reconstitution.

Derivatization for GC-MS Analysis

Derivatization is a chemical modification that converts polar, non-volatile carboxylic acids into non-polar, volatile, and thermally stable esters or silyl esters.[10][11] This is mandatory for GC analysis. Silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a highly effective method.[6]

Protocol: Silylation with MTBSTFA

  • Ensure Dryness: Ensure the evaporated extract from the LLE step is completely dry, as moisture will deactivate the silylation reagent.

  • Add Reagent: To the dry extract, add 50 µL of MTBSTFA and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • React: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool: Allow the vial to cool to room temperature.

  • Analyze: The sample is now ready for direct injection into the GC-MS.

Instrumental Analysis

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and is highly sensitive for derivatized fatty acids.

GC-MS Protocol

  • GC System: Agilent 7890B GC or equivalent.

  • MS System: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

  • Injection: 1 µL injection volume in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

      • Target Ions for this compound-TBDMS ester: The fragmentation of silyl esters often involves cleavage adjacent to the carbonyl group. Key ions to monitor would include the molecular ion [M]+, [M-57]+ (loss of t-butyl group), and other characteristic fragments.[12][13] The exact m/z values must be confirmed by injecting a pure standard.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high throughput and can often analyze compounds with minimal sample cleanup and without derivatization, although derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly improve sensitivity and chromatographic performance.[8][14]

LC-MS/MS Protocol (Underivatized)

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Sciex QTRAP 6500+ or equivalent.

  • Column: A C18 column with good aqueous stability (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B, hold for 0.5 min.

    • Linear gradient to 95% B over 5 min.

    • Hold at 95% B for 1 min.

    • Return to 10% B and re-equilibrate for 2 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound:

      • Precursor Ion (Q1): [M-H]- = m/z 157.1

      • Product Ion (Q3): A characteristic fragment ion must be determined by infusing a standard. A likely fragment would result from the loss of CO2 (m/z 113.1). This transition (157.1 -> 113.1) would be used for quantification. A second transition should be monitored for confirmation.

Bioanalytical Method Validation

A rigorous method validation is essential to ensure the reliability of the generated data. The validation should be performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[15][16][17] The approach described in the ICH M10 Bioanalytical Method Validation guidance serves as a primary reference.[18]

Key Validation Parameters

ParameterDefinitionAcceptance Criteria (Typical)
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of determined values to the nominal concentration.Mean concentration within ±15% of nominal value at low, medium, and high QC levels.
Precision The closeness of repeated measurements. Expressed as coefficient of variation (%CV).%CV ≤ 15% at low, medium, and high QC levels (intra- and inter-day).
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response is identifiable and reproducible with a precision of ≤20% CV and accuracy of 80-120%.
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range. Not required to be 100%.
Matrix Effect The alteration of ionization efficiency due to co-eluting matrix components.Assessed by comparing the response of analyte in post-extraction spiked matrix to that in a neat solution. IS should track and correct for matrix effects.
Stability Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low/No Analyte Peak Inefficient extraction (incorrect pH). Incomplete derivatization (moisture present). Analyte degradation. Instrument sensitivity issue.Verify pH of sample after acidification. Ensure extracts are completely dry before adding derivatization reagent. Check sample storage conditions. Tune and calibrate the mass spectrometer.
Poor Peak Shape (Tailing) Active sites in the GC inlet liner or column. Column contamination. Inappropriate mobile phase pH (LC).Use a deactivated inlet liner; replace if necessary. Bake out or trim the GC column. Ensure mobile phase pH is appropriate for the analyte's pKa.
High Background Noise Contaminated solvents or reagents. Matrix interferences. Leaks in the system.Use high-purity (e.g., LC-MS grade) solvents. Optimize sample cleanup. Perform system leak checks.
Poor Reproducibility (%CV > 15%) Inconsistent sample preparation (pipetting errors, variable extraction times). Unstable instrument performance. Inconsistent integration.Use calibrated pipettes and standardized procedures. Allow the instrument to stabilize before analysis. Set consistent peak integration parameters.

Conclusion

This application note details robust and reliable methods for the quantification of this compound in complex biological samples using GC-MS and LC-MS/MS. The cornerstone of success lies in meticulous sample preparation, including efficient extraction and, where necessary, complete derivatization. By following the detailed protocols and adhering to rigorous validation standards, researchers can generate high-quality, reproducible data to accurately elucidate the role of this important branched-chain fatty acid in health and disease.

References

Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 6-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling Cellular Metabolism with Stable Isotope Tracers

Stable isotope tracing has emerged as a cornerstone technique in metabolic research, offering a dynamic window into the intricate network of biochemical pathways.[1] Unlike traditional metabolomics which provides a static snapshot of metabolite levels, isotope tracing allows for the kinetic analysis of metabolic fluxes, revealing the rates at which substrates are converted into various downstream products.[2][3] This is achieved by introducing a molecule labeled with a stable, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological system and tracking its incorporation into other metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]

This application note provides a comprehensive guide to the use of stable isotope-labeled 6-methyloctanoic acid for metabolic tracing studies. This compound, a branched-chain fatty acid (BCFA), is of growing interest due to the emerging roles of BCFAs in cellular signaling, membrane structure, and as potential biomarkers for various metabolic states and diseases.[2][6] By tracing the metabolic fate of ¹³C-labeled this compound, researchers can gain invaluable insights into the catabolism of branched-chain fatty acids and their contribution to central carbon metabolism.

The Metabolic Significance of this compound

This compound belongs to the family of branched-chain fatty acids, which are characterized by the presence of one or more methyl groups along their carbon backbone.[6] While less abundant than their straight-chain counterparts, BCFAs are integral components of biological systems and are derived from both dietary sources and microbial metabolism within the gut.[2][7]

The metabolism of BCFAs is distinct from that of straight-chain fatty acids and often involves a combination of α- and β-oxidation pathways, primarily occurring in the mitochondria and peroxisomes.[6][8] The position of the methyl branch dictates the specific catabolic route. For this compound, with a methyl group at the C6 position, the primary metabolic pathway is anticipated to be mitochondrial β-oxidation. This process would sequentially cleave two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other biomolecules. Additionally, ω- and (ω-1)-hydroxylation are potential alternative oxidative pathways for medium-chain fatty acids, as evidenced by the detection of hydroxylated octanoic acid derivatives in human urine.[9]

Experimental Design and Workflow

A successful stable isotope tracing experiment with this compound requires careful planning and execution. The general workflow encompasses the synthesis of the labeled tracer, cell culture and labeling, metabolite extraction, analytical detection by mass spectrometry, and data analysis.

Workflow for this compound Tracing cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis Synthesis Synthesis of ¹³C-6-Methyloctanoic Acid Cell_Culture Cell Culture & Seeding Labeling Isotopic Labeling with ¹³C-6-Methyloctanoic Acid Cell_Culture->Labeling Introduce Tracer Quenching Metabolic Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Extraction->MS_Analysis LC-MS path Derivatization->MS_Analysis Data_Processing Data Processing & Isotope Correction MS_Analysis->Data_Processing Interpretation Metabolic Pathway Interpretation Data_Processing->Interpretation

Caption: Experimental workflow for tracing the metabolism of ¹³C-6-methyloctanoic acid.

Materials and Reagents

ReagentSupplierCatalog Number
¹³C-labeled precursor (e.g., ¹³C-methyl iodide)Sigma-AldrichVaries
Unlabeled this compoundSigma-AldrichVaries
Cell Culture Medium (e.g., DMEM)GibcoVaries
Fetal Bovine Serum (FBS)GibcoVaries
Methanol (LC-MS grade)Fisher ScientificVaries
Acetonitrile (LC-MS grade)Fisher ScientificVaries
ChloroformFisher ScientificVaries
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCSSigma-AldrichVaries
Boron trifluoride-methanol solution (BF₃-MeOH)Sigma-AldrichVaries

Protocols

Protocol 1: Synthesis of [¹³C]-6-Methyloctanoic Acid (Conceptual)

The synthesis of stable isotope-labeled fatty acids can be achieved through various organic chemistry routes.[10][11][12] A common strategy involves the use of a ¹³C-labeled building block, such as ¹³C-methyl iodide, to introduce the isotope at a specific position. The synthesis of [¹³C]-6-methyloctanoic acid would likely involve a multi-step process starting from a suitable precursor and incorporating the ¹³C-label via a Grignard reaction or other carbon-carbon bond-forming reaction. For researchers without access to synthetic chemistry facilities, custom synthesis by specialized vendors is a viable option.

Protocol 2: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of ¹³C-6-methyloctanoic acid. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.

  • Isotopic Labeling: Once cells have reached the desired confluency, remove the existing medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For fatty acid oxidation, a time course of 1, 4, 8, and 24 hours is a good starting point to capture both early and late-stage metabolic products.[3]

Protocol 3: Metabolite Extraction
  • Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.

  • Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

  • Lipid Extraction (Optional): For the analysis of labeled fatty acids incorporated into complex lipids, the remaining cell pellet can be subjected to a lipid extraction method, such as the Bligh-Dyer method.[13][14]

Protocol 4: Sample Preparation for Mass Spectrometry

For GC-MS Analysis (Derivatization to FAMEs):

Fatty acids require derivatization to increase their volatility for GC-MS analysis.[13][14] Methylation to form fatty acid methyl esters (FAMEs) is a common and robust method.[15]

  • Drying: Dry the metabolite extract under a stream of nitrogen gas.

  • Methylation with BF₃-Methanol: Add 200 µL of 14% BF₃-methanol solution to the dried extract.[16]

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly and centrifuge to separate the phases.

  • Sample Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.

For LC-MS Analysis:

LC-MS can often analyze fatty acids without derivatization, although derivatization can improve sensitivity and chromatographic separation for some applications.[17][18]

  • Reconstitution: Dry the metabolite extract under nitrogen and reconstitute in a suitable solvent, such as 50:50 methanol:water, compatible with the LC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of fatty acid isomers.[6][13] A polar capillary column is recommended for optimal separation of branched-chain fatty acids.

  • Column: DB-23 or similar polar column (e.g., 60 m x 0.25 mm x 0.25 µm)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Optimized for the separation of C8-C18 fatty acid methyl esters.

  • Mass Spectrometer: Operated in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers versatility in analyzing a broader range of metabolites without the need for derivatization.[17][19] Reversed-phase chromatography is typically employed for fatty acid analysis.

  • Column: C18 or C8 reversed-phase column

  • Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier such as formic acid or ammonium acetate.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is advantageous for resolving isotopologues and accurately determining mass shifts.[3]

Data Analysis and Interpretation

  • Peak Identification and Integration: Identify and integrate the peaks corresponding to this compound and its potential downstream metabolites in the chromatograms.

  • Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) to accurately determine the enrichment from the labeled tracer.[1][18][20][21][22] Several software packages are available for this correction.

  • Calculation of Isotopic Enrichment: Calculate the fractional or molar percent enrichment of the labeled metabolites.

  • Metabolic Pathway Visualization: Map the incorporation of the ¹³C label from this compound into downstream metabolites to elucidate the active metabolic pathways.

Metabolic_Fate_of_6_Methyloctanoic_Acid 6-MOA ¹³C-6-Methyloctanoic Acid Acyl-CoA ¹³C-6-Methyl-octanoyl-CoA 6-MOA->Acyl-CoA Activation Beta-Oxidation β-Oxidation Spiral Acyl-CoA->Beta-Oxidation Acetyl-CoA ¹³C-Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA Propionyl-CoA Beta-Oxidation->Propionyl-CoA Final Cycle TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acetyl-CoA->Fatty_Acid_Synthesis Citrate ¹³C-Citrate TCA_Cycle->Citrate Glutamate ¹³C-Glutamate Citrate->Glutamate Palmitate ¹³C-Palmitate Fatty_Acid_Synthesis->Palmitate

References

Synthesis of 6-Methyloctanoic Acid Standards for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of 6-methyloctanoic acid, a branched-chain fatty acid of significant interest in metabolic research, pheromone studies, and as a building block in medicinal chemistry. We present two robust and scalable synthetic strategies: the classical Malonic Ester Synthesis for racemic this compound and a modern, stereoselective approach utilizing an Evans oxazolidinone chiral auxiliary for the synthesis of specific enantiomers. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step procedures, and visual aids to ensure reproducibility and success in a research laboratory setting.

Introduction: The Scientific Significance of this compound

This compound is a C9 branched-chain fatty acid that, despite its relatively simple structure, plays a crucial role in various biological and chemical contexts. Its presence in natural systems, from bacterial metabolites to insect pheromones, underscores its importance. For researchers, access to high-purity standards of this compound and its individual enantiomers is critical for elucidating metabolic pathways, understanding chemical signaling, and developing novel therapeutic agents. This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to synthesize these essential research standards in-house.

Strategic Approaches to Synthesis

The synthesis of a substituted carboxylic acid like this compound can be approached from several angles. The choice of synthetic route often depends on the desired final product (racemic mixture or a specific enantiomer), the availability of starting materials, and the scale of the synthesis. Here, we detail two powerful and widely applicable methods.

Protocol 1: Malonic Ester Synthesis (Racemic Product)

The malonic ester synthesis is a classic and highly reliable method for preparing substituted acetic acids.[1][2] The core principle involves the alkylation of the highly acidic α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][3]

Causality of Experimental Choices:

  • Diethyl Malonate as the Acetic Acid Synthon: Diethyl malonate is an ideal starting material because the two ester groups render the central methylene protons (CH₂) sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide.[2] This forms a stable enolate, a potent nucleophile.

  • Sodium Ethoxide as the Base: Using sodium ethoxide in ethanol prevents transesterification, a side reaction that could occur if a different alkoxide base were used with an ethyl ester.[1]

  • 2-Bromohexane as the Alkylating Agent: To introduce the requisite 6-methylheptyl fragment, we utilize 2-bromohexane. The enolate of diethyl malonate will displace the bromide in an SN2 reaction, forming the new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: Saponification of the diethyl ester with a strong base (e.g., NaOH), followed by acidification, yields a substituted malonic acid. This β-dicarboxylic acid readily undergoes decarboxylation upon heating to afford the final product.[2]

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation A Diethyl Malonate C Diethyl Malonate Enolate A->C Deprotonation B Sodium Ethoxide (Base) E Alkylated Diethyl Malonate C->E SN2 Attack D 2-Bromohexane H This compound E->H F NaOH, H₂O (Hydrolysis) G H₃O⁺, Heat (Decarboxylation)

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Recommendation
Diethyl malonate≥99%Sigma-Aldrich, Acros
Sodium metalReagentSigma-Aldrich
Absolute EthanolAnhydrousFisher Scientific
2-Bromohexane≥98%TCI, Alfa Aesar
Sodium hydroxide (NaOH)ACS ReagentVWR
Hydrochloric acid (HCl)ConcentratedFisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Magnesium sulfate (MgSO₄)AnhydrousVWR

Step-by-Step Methodology:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 41.3 g (0.25 mol) of 2-bromohexane dropwise to the enolate solution. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of the Alkylated Ester: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is partitioned between 100 mL of water and 100 mL of diethyl ether. The aqueous layer is extracted twice more with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude alkylated diethyl malonate.

  • Saponification: The crude alkylated ester is added to a solution of 40 g (1.0 mol) of sodium hydroxide in 150 mL of water and 50 mL of ethanol. The mixture is heated to reflux for 4 hours to ensure complete hydrolysis of the esters.

  • Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide will be evolved during this step.

  • Final Product Isolation and Purification: The cooled reaction mixture is extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Protocol 2: Grignard Synthesis (Racemic Product)

The reaction of a Grignard reagent with carbon dioxide is a powerful and direct method for the synthesis of carboxylic acids.[4] This method adds one carbon atom to the alkyl halide starting material.

Causality of Experimental Choices:

  • Grignard Reagent Formation: 2-Bromoheptane is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 1-methylhexylmagnesium bromide. The ether solvent is crucial as it stabilizes the Grignard reagent.[4]

  • Carbon Dioxide as the Electrophile: Solid carbon dioxide (dry ice) serves as an excellent electrophile for the nucleophilic Grignard reagent. The carbon atom in CO₂ is highly electrophilic due to the two electronegative oxygen atoms.

  • Acidic Work-up: The initial product of the Grignard addition to CO₂ is a magnesium carboxylate salt. Treatment with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.

Grignard_Synthesis cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Work-up A 2-Bromoheptane C 1-Methylhexylmagnesium Bromide A->C B Magnesium Metal B->C E Magnesium Carboxylate Salt C->E Nucleophilic Attack D Carbon Dioxide (Dry Ice) G This compound E->G Protonation F H₃O⁺

Caption: Workflow for the Grignard Synthesis of this compound.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Recommendation
2-Bromoheptane≥98%TCI, Alfa Aesar
Magnesium turningsReagentSigma-Aldrich
IodineCrystal, ReagentFisher Scientific
Diethyl etherAnhydrousSigma-Aldrich
Carbon dioxide, solid (dry ice)N/ALocal supplier
Hydrochloric acid (HCl)6 M solutionFisher Scientific
Sodium bicarbonate (NaHCO₃)Saturated solutionVWR
Magnesium sulfate (MgSO₄)AnhydrousVWR

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6.1 g (0.25 mol) of magnesium turnings. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 44.8 g (0.25 mol) of 2-bromoheptane in 100 mL of anhydrous diethyl ether. Add a small amount of the 2-bromoheptane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Once initiated, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Crush a large excess of dry ice (approximately 100 g) and place it in a separate 1 L beaker. Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.

  • Acidic Work-up: Slowly add 150 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium. The mixture should separate into two layers.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.

Protocol 3: Stereoselective Synthesis using an Evans Chiral Auxiliary

Causality of Experimental Choices:

  • Evans Oxazolidinone as Chiral Auxiliary: The rigid, chiral structure of the oxazolidinone, when attached as an imide to a carboxylic acid derivative, effectively shields one face of the resulting enolate.[5] This steric hindrance directs the approach of an electrophile to the opposite face, leading to a highly diastereoselective alkylation.

  • Strong, Non-nucleophilic Base: A strong base like lithium diisopropylamide (LDA) is used to ensure complete and rapid deprotonation to form the enolate, minimizing side reactions.

  • Cleavage of the Auxiliary: After the stereoselective alkylation, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. Basic hydrolysis with lithium hydroperoxide is a common and effective method.

Evans_Auxiliary_Synthesis cluster_0 Step 1: Acylation of Auxiliary cluster_1 Step 2: Stereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone C N-Propionyl Oxazolidinone A->C B Propionyl Chloride B->C F Alkylated Imide C->F Enolate Formation & Alkylation D LDA (Base) E 1-Iodopentane H Enantiopure this compound F->H I Recovered Auxiliary F->I G LiOOH

Caption: Workflow for Stereoselective Synthesis using an Evans Auxiliary.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Recommendation
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone≥99%Sigma-Aldrich, Strem
n-Butyllithium (n-BuLi)2.5 M in hexanesSigma-Aldrich
Propionyl chloride≥99%Acros Organics
Lithium diisopropylamide (LDA)2.0 M solutionSigma-Aldrich
1-Iodopentane≥98%TCI, Alfa Aesar
Lithium hydroxide monohydrate (LiOH·H₂O)ACS ReagentVWR
Hydrogen peroxide (H₂O₂)30% aqueous solutionFisher Scientific
Tetrahydrofuran (THF)AnhydrousSigma-Aldrich

Step-by-Step Methodology:

  • Acylation of the Chiral Auxiliary: In a flame-dried flask under a nitrogen atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to give the N-propionyl oxazolidinone, which can be purified by column chromatography.

  • Stereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add 1-iodopentane (1.2 eq) and stir at -78 °C for 4 hours. The reaction is then warmed to 0 °C and stirred for an additional 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by column chromatography.

  • Cleavage of the Chiral Auxiliary: Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (3:1). Cool the solution to 0 °C and add a freshly prepared solution of lithium hydroperoxide (from LiOH·H₂O and 30% H₂O₂) (4.0 eq). Stir the reaction at 0 °C for 4 hours. Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl to pH 1-2 and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield (S)-6-methyloctanoic acid. The chiral auxiliary can be recovered from the aqueous layer. The enantiomeric excess of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Purification and Characterization

Regardless of the synthetic route, purification of the final product is crucial.

  • Vacuum Distillation: For racemic this compound produced by the malonic ester or Grignard synthesis, vacuum distillation is an effective method for purification on a larger scale.[8][9]

  • Column Chromatography: For smaller scale syntheses and for the purification of intermediates in the stereoselective synthesis, silica gel column chromatography is the method of choice.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.

    • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the stereoselectively synthesized product.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium metal and Grignard reagents are highly reactive with water and should be handled under anhydrous conditions.

  • n-Butyllithium and LDA are pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Concentrated acids and bases are corrosive and should be handled with caution.

Conclusion

This guide provides robust and detailed protocols for the synthesis of this compound for research purposes. The Malonic Ester and Grignard syntheses offer reliable routes to the racemic product, while the Evans chiral auxiliary method provides access to enantiomerically pure standards. By understanding the chemical principles behind each step and adhering to the detailed procedures, researchers can confidently produce high-quality this compound to advance their scientific investigations.

References

Topic: ¹³C Metabolic Flux Analysis to Determine 6-Methyloctanoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying the Engine of Cellular Factories

6-Methyloctanoic acid (6-MOA) is a branched-chain fatty acid (BCFA) with significant industrial interest, contributing to the characteristic flavors and aromas in various food products and serving as a potential building block for biofuels and specialty chemicals.[1] To harness its potential, we must move beyond simple genetic modification and truly understand the metabolic landscape of the microbial chassis producing it. Metabolic engineering efforts often hit a ceiling, not due to a lack of genetic tools, but due to an incomplete understanding of how carbon flows through the intricate network of cellular reactions.[2][3]

This is where ¹³C Metabolic Flux Analysis (¹³C-MFA) provides an unparalleled advantage. It is the gold standard for quantifying the in vivo rates (fluxes) of intracellular metabolic pathways, offering a detailed snapshot of cellular physiology.[2][4][5] By feeding cells a carbon source labeled with the stable isotope ¹³C and tracking its incorporation into metabolites, we can reverse-engineer the activity of the cell's metabolic engine.

This application note provides a comprehensive guide to designing and executing a ¹³C-MFA study to precisely map the metabolic fluxes that lead to the biosynthesis of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to interpret the resulting flux maps to guide rational metabolic engineering.

Pillar 1: The Scientific Foundation

The Biosynthetic Route to this compound

Unlike straight-chain fatty acids, which are built exclusively from two-carbon acetyl-CoA units, the biosynthesis of 6-MOA requires a specific branched-chain primer. The pathway is an extension of the canonical fatty acid synthesis (FAS) machinery, but it initiates with a precursor derived from branched-chain amino acid catabolism.

The likely precursor for 6-MOA is 2-methylbutyryl-CoA, which is derived from the breakdown of isoleucine. This primer is then extended by the fatty acid synthase complex using malonyl-CoA as the two-carbon donor and NADPH as the reducing equivalent. Understanding the origin and supply of these key precursors—2-methylbutyryl-CoA, malonyl-CoA, and NADPH—is paramount to optimizing 6-MOA production.[6] These precursors are supplied by central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.

G cluster_precursors Precursor Supply from Central Metabolism cluster_fas Fatty Acid Synthesis (FAS) Glucose Glucose G6P Glucose-6-P Glucose->G6P Isoleucine Isoleucine 2_methylbutyryl_CoA 2-Methylbutyryl-CoA (Primer) Isoleucine->2_methylbutyryl_CoA PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate G6P->Pyruvate NADPH NADPH PPP->NADPH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS_Elongation FAS Elongation Cycles MalonylCoA->FAS_Elongation 2C Donor NADPH->FAS_Elongation Reductant 2_methylbutyryl_CoA->FAS_Elongation Initiation Product 6-Methyloctanoyl-ACP FAS_Elongation->Product Final_Product This compound Product->Final_Product Thioesterase

Caption: Biosynthetic pathway for this compound (6-MOA).
Core Principles of ¹³C-MFA

¹³C-MFA operates on a simple yet powerful premise: the pattern of ¹³C atoms in a product molecule is a direct reflection of the pathways used to create it. The workflow involves several key stages.[4]

  • Labeling: A microbial culture is grown on a medium where the primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled version. The culture is grown until it reaches a metabolic and isotopic steady state, meaning fluxes and the labeling patterns of intracellular metabolites are constant.

  • Measurement: The distribution of ¹³C atoms, known as the Mass Isotopomer Distribution (MID), is measured for key metabolites. For flux analysis, protein-bound amino acids are ideal reporters for the fluxes in central metabolism. The MID of the target product, 6-MOA, is also measured.

  • Computation: The experimental MIDs, along with measured rates of substrate uptake and product secretion, are fed into a computational model. This model uses iterative algorithms to find the set of intracellular flux values that best explains the measured labeling patterns.[2][7] The output is a quantitative flux map of the cell's metabolism.

Pillar 2: Experimental Design & Protocols

A successful MFA experiment is built on meticulous planning. Every choice, from the ¹³C tracer to the quenching method, has a direct impact on the quality and interpretability of the final flux map.

Phase 1: Strategic Experimental Design

The goal of the experimental design is to maximize the information obtained from the labeling patterns. The choice of ¹³C-labeled substrate is the most critical factor.[8]

Causality Behind Tracer Selection: Different tracers create different labeling patterns, which resolve fluxes through different pathways. For 6-MOA, we need to resolve fluxes through glycolysis, the pentose phosphate pathway (for NADPH), and the pathways supplying the acetyl-CoA and the branched-chain primer.

¹³C Tracer Rationale & Key Insights Provided Reference
[1,2-¹³C₂]-Glucose An excellent tracer for resolving the split between glycolysis and the Pentose Phosphate Pathway (PPP). The C1-C2 bond is broken in the PPP but remains intact in glycolysis, leading to distinct labeling patterns in downstream metabolites like pyruvate and serine.[6]
[U-¹³C₆]-Glucose "U" stands for "uniformly" labeled. This tracer labels all carbon atoms and is excellent for tracing the carbon backbone of precursors into the final product. It helps confirm precursor-product relationships and quantify the contribution of glucose to the 6-MOA carbon skeleton.[2]
[U-¹³C₅]-Isoleucine If the hypothesis is that isoleucine provides the 2-methylbutyryl-CoA primer, this tracer can definitively confirm it. Observing a fully labeled C5 primer fragment in the 6-MOA product would validate this pathway's activity.[6]

A parallel labeling strategy, where separate cultures are grown with different tracers (e.g., one with [1,2-¹³C₂]-glucose and another with [U-¹³C₆]-glucose), provides a wealth of complementary data that greatly increases the precision of the calculated fluxes.[6]

G cluster_design Phase 1: Experimental Design cluster_wetlab Phase 2: Wet Lab Experiment cluster_analysis Phase 3: Data Acquisition & Analysis A Define Biological Question (e.g., What limits 6-MOA yield?) B Select Production Organism (e.g., E. coli, S. cerevisiae) A->B C Choose ¹³C Tracer Strategy (e.g., Parallel labeling with [1,2-¹³C₂]-Glc & [U-¹³C₆]-Glc) B->C D Design Cultivation (Chemostat vs. Fed-batch, Define minimal medium) C->D E ¹³C Labeling Experiment (Achieve isotopic steady state) D->E F Rapid Quenching & Extraction (Arrest metabolism, extract metabolites) E->F G Sample Preparation (Hydrolysis & Derivatization) F->G H GC-MS Analysis (Measure Mass Isotopomer Distributions - MIDs) G->H I Computational Flux Modeling (Use software like INCA) H->I J Generate & Interpret Flux Map (Identify bottlenecks) I->J

Caption: The overall workflow for a ¹³C Metabolic Flux Analysis experiment.
Phase 2: Detailed Experimental Protocols

Protocol 1: Cell Culturing and ¹³C-Labeling

Objective: To grow cells on a ¹³C-labeled substrate until an isotopic and metabolic steady state is achieved.

  • Media Preparation: Prepare a chemically defined minimal medium. This is crucial as all carbon sources must be known and accounted for. The sole primary carbon source should be the selected ¹³C-labeled glucose.

  • Inoculation: Inoculate a pre-culture into the defined medium containing the ¹³C-labeled substrate. For batch cultures, this is typically done at the start. For continuous (chemostat) cultures, the labeled feed is introduced after the culture has reached a steady state on unlabeled media.

  • Cultivation: Maintain the culture under controlled conditions (pH, temperature, aeration). Monitor cell growth (e.g., OD₆₀₀) to ensure the culture reaches a steady state. For batch cultures, this is typically mid-exponential phase. For chemostats, at least 5 residence times on the labeled feed are required to ensure isotopic equilibrium.

  • Extracellular Rate Measurement: During steady-state growth, take precise measurements of the concentrations of the carbon source (glucose), 6-MOA, and any major byproducts (e.g., acetate) in the culture supernatant over time. This is used to calculate uptake and secretion rates, which are essential constraints for the flux model.

Protocol 2: Rapid Quenching and Metabolite Extraction

Objective: To instantly halt all enzymatic activity, preserving the in vivo metabolic state, and extract intracellular metabolites.

Causality: Metabolism is incredibly fast. Without effective quenching, metabolite pools can change in seconds, invalidating the results. Cold methanol is a popular quenching agent because it rapidly chills the cells and inhibits enzymes without causing significant leakage of intracellular metabolites from many microbial cells.[9]

  • Preparation: Pre-chill a quenching solution of 60% methanol to -40°C or colder.

  • Sampling: Rapidly withdraw a known volume of cell culture (e.g., 5 mL) and immediately submerge it in a larger volume (e.g., 25 mL) of the pre-chilled quenching solution. Mix vigorously.

  • Cell Separation: Pellet the quenched cells by centrifugation at a low temperature (e.g., 5,000 x g for 5 min at -10°C). Discard the supernatant.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol). Lyse the cells using methods like bead beating or sonication on ice.

  • Collection: Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 min at 4°C) to pellet cell debris.[10] Transfer the supernatant, which contains the extracted metabolites, to a new tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extract at -80°C until derivatization.

Protocol 3: Sample Preparation for GC-MS Analysis of 6-MOA

Objective: To hydrolyze fatty acids from complex lipids and derivatize them to volatile esters for GC-MS analysis.

Causality: Free fatty acids are highly polar and have low volatility, making them unsuitable for direct GC analysis. They tend to cause poor peak shape (tailing) and may not elute from the column at all.[11] Derivatization, typically by methylation to form Fatty Acid Methyl Esters (FAMEs), neutralizes the polar carboxyl group, increasing volatility and ensuring sharp, symmetrical peaks for accurate quantification.

  • Hydrolysis: Reconstitute the dried extract in a strong base (e.g., 0.5 M NaOH in methanol) to saponify any esterified fatty acids. Heat at 80°C for 30 minutes.

  • Methylation: Add a methylation reagent. A common and effective choice is Boron Trifluoride in Methanol (BF₃-Methanol).[12] Add 2 mL of 12-14% BF₃-Methanol, cap tightly, and heat at 60°C for 10 minutes.

  • Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of a nonpolar organic solvent (e.g., hexane). Vortex vigorously to extract the FAMEs into the hexane layer.

  • Sample Collection: Centrifuge briefly to separate the phases. Carefully transfer the upper hexane layer containing the FAMEs to a new GC vial.

  • Final Preparation: Evaporate the hexane under a gentle stream of nitrogen and reconstitute in a small, known volume of hexane for injection into the GC-MS.

Phase 3: Data Acquisition and Analysis

Protocol 4: GC-MS Analysis

Objective: To separate the derivatized metabolites and acquire mass spectra to determine their mass isotopomer distributions (MIDs).

Parameter Example Setting Rationale
GC Column DB-5ms (or similar non-polar column), 30m x 0.25mm x 0.25µmProvides good separation for FAMEs.
Carrier Gas Helium at a constant flow rate of 1 mL/minInert and provides good chromatographic efficiency.
Oven Program Start at 100°C, hold 2 min, ramp to 300°C at 10°C/min, hold 5 minA temperature gradient is necessary to elute a wide range of metabolites with different boiling points.[10]
MS Mode Electron Ionization (EI) at 70 eVStandard ionization method that creates reproducible fragmentation patterns.
Acquisition Full Scan Mode (e.g., m/z 50-550)Acquires the entire mass spectrum, allowing for the quantification of all mass isotopologues (M+0, M+1, M+2, etc.) of a given fragment.

Data Analysis and Flux Calculation

  • MID Determination: For the 6-MOA FAME and each proteinogenic amino acid derivative, extract the ion intensities for the molecular ion or a characteristic fragment cluster.

  • Data Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes (e.g., ²H, ¹⁷O, ¹⁸O) in the molecule and the derivatization agent.

  • Flux Modeling: Use specialized software for flux computation. Packages like INCA or the open-source FreeFlux are powerful tools for this purpose.[7][13][14] The required inputs are:

    • A stoichiometric model of the organism's central metabolism, including the 6-MOA biosynthetic pathway.

    • The corrected MIDs of metabolites.

    • The measured extracellular uptake and secretion rates.

    • The composition of the ¹³C-labeled substrate.

  • Interpretation: The software output is a comprehensive flux map. This map should be visualized to clearly show the flow of carbon through the metabolic network. Statistical analysis, such as a chi-squared test, is used to assess the goodness-of-fit between the model-simulated MIDs and the experimentally measured data.

G Glc Glucose G6P G6P Glc->G6P 100 PPP PPP Flux = 30 G6P->PPP 30 Glyc Glycolysis Flux = 70 G6P->Glyc 70 NADPH NADPH PPP->NADPH Pyr Pyruvate Glyc->Pyr AcCoA Acetyl-CoA Pyr->AcCoA 85 TCA TCA Cycle AcCoA->TCA 70 MalCoA Malonyl-CoA Flux = 15 AcCoA->MalCoA 15 FAS FAS MalCoA->FAS Ile Isoleucine Primer 2-Me-Butyryl-CoA Flux = 2 Ile->Primer 2 Primer->FAS Product 6-MOA Flux = 2 FAS->Product Bottleneck Potential Bottleneck: Low Primer Supply (Flux=2) vs. Malonyl-CoA Supply (Flux=15) Bottleneck->Primer

Caption: Example flux map identifying a bottleneck in 6-MOA production.

Conclusion: From Data to Discovery

¹³C-MFA transforms metabolic engineering from a trial-and-error process into a data-driven science. By quantitatively mapping the flow of carbon through a production host, researchers can pinpoint the exact locations of metabolic bottlenecks, identify competing pathways that divert valuable precursors, and validate the effects of genetic modifications. For this compound, this could mean identifying a low flux towards the isoleucine-derived primer as the primary production bottleneck, or discovering that an unexpectedly high flux through the TCA cycle is consuming the majority of acetyl-CoA. Armed with this quantitative knowledge, scientists can devise targeted engineering strategies with a much higher probability of success, accelerating the development of robust, high-yield bioproduction systems.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for 6-Methyloctanoic acid in gas chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Gas Chromatography

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common issue in gas chromatography: peak tailing, with a specific focus on the analysis of 6-Methyloctanoic acid. As a branched-chain carboxylic acid, this analyte presents unique challenges that require a systematic and well-informed approach to resolve.

Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing

This section is designed as a conversation with our technical experts. We'll walk through the diagnostic process from initial observation to final resolution.

Q1: I'm seeing significant peak tailing for this compound in my chromatogram. What's causing this?

A1: Peak tailing for an analyte like this compound is almost always a symptom of undesirable secondary interactions within your GC system or suboptimal analytical conditions. Because it is a carboxylic acid, it possesses a highly polar carboxyl group with an active hydrogen atom.[1][2] This makes it particularly susceptible to the following issues:

  • Active Sites: The primary cause of peak tailing for polar, acidic compounds is interaction with "active sites" in the sample flow path.[3][4] These are typically exposed silanol groups (-Si-OH) on the surfaces of untreated glass inlet liners, column ends, or areas of the column where the stationary phase has been stripped.[5][6] The acidic proton of your analyte can form strong hydrogen bonds with these sites, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailed peak.[5][7]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites or obstruct the sample path, leading to distorted peak shapes.[8][9]

  • Methodological Issues: Suboptimal parameters, such as incorrect injector temperature, a poor choice of sample solvent, or an inappropriate column phase, can contribute to or exacerbate peak tailing.[3][10]

  • Physical Obstructions: A poorly cut column or improper installation can create dead volumes or turbulence in the flow path, which can cause all peaks, including your analyte, to tail.[5][8][11]

Q2: How can I systematically diagnose the root cause of the peak tailing?

A2: A logical diagnostic workflow is crucial to avoid unnecessary changes to your method. The goal is to first distinguish between a physical problem (affecting all peaks) and a chemical problem (affecting only active compounds like your analyte).

Diagnostic Workflow:

  • Inject a Non-Polar Analyte: The most effective first step is to inject a test sample containing a non-polar hydrocarbon (e.g., heptadecane or nonadecane).[12]

    • If the hydrocarbon peak is symmetrical: The issue is chemical in nature. Your system has active sites that are specifically interacting with this compound. Proceed to Q3 .

    • If the hydrocarbon peak also tails: The issue is likely physical or related to a major system fault (e.g., a leak, dead volume, or severe contamination).[4][5] In this case, you should check your column installation, look for a poorly cut column end, and ensure there are no leaks in the system before proceeding.[8][11]

Below is a visual representation of this diagnostic logic.

G start Observation: Peak Tailing for This compound test Inject Non-Polar Hydrocarbon (e.g., Heptadecane) start->test result Analyze Hydrocarbon Peak Shape test->result chem_issue Symmetrical Peak: Chemical Activity Issue result->chem_issue Symmetrical phys_issue Tailing Peak: Physical Flow Path Issue result->phys_issue Tails chem_sol Proceed to Q3: Address Active Sites (Inert Liner, Column Choice, Derivatization) chem_issue->chem_sol phys_sol Inspect System: - Check column installation - Re-cut column ends - Check for leaks - Replace septum/liner phys_issue->phys_sol

Caption: Diagnostic workflow for troubleshooting peak tailing.
Q3: My hydrocarbon peak is sharp, so the problem is active sites. What are my options for eliminating this chemical activity?

A3: You have three main strategies to combat active sites: passivating the system, choosing a more appropriate column, or modifying the analyte itself.

1. System Passivation and Maintenance: Your first line of defense is to ensure every part of the sample flow path is as inert as possible.

  • Use a Deactivated Inlet Liner: Standard glass liners have many active silanol groups. Always use a liner that has been chemically deactivated (silylated) to cap these sites.[5][13] If you see a sudden increase in tailing, your liner may be contaminated or its deactivation may have worn off.[10]

  • Perform Inlet Maintenance: Regularly replace the septum and O-rings. Particles from a cored septum can accumulate in the liner and create active sites.[9]

  • Trim the Column: The first 10-20 cm of the analytical column is where most non-volatile contaminants accumulate, stripping the stationary phase and exposing active silica.[5][14] Carefully trimming this section from the inlet end can often restore peak shape. Always ensure you make a clean, 90° cut.[11]

2. Select a Highly Inert or Specialized Column: The column is the largest surface your analyte will contact.

  • Ultra-Inert Columns: Modern columns designated as "Ultra Inert" or "Inert Flow Path" are manufactured and tested to have minimal active sites and are highly recommended for polar analytes.[13][15]

  • Specialized Wax or FFAP Columns: For the direct analysis of underivatized carboxylic acids, highly polar polyethylene glycol (PEG, or "Wax") columns are often used.[2][16] Free Fatty Acid Phase (FFAP) columns are specifically designed for this purpose and are acid-deactivated to reduce peak tailing.[16][17]

3. Modify the Analyte via Derivatization: If system inertness and column choice are still insufficient, the most robust solution is to chemically modify the this compound into a less polar, more volatile form.[1][18] This eliminates the problematic active hydrogen, fundamentally solving the cause of the interaction.[19]

The diagram below illustrates how derivatization prevents interaction with active sites.

G cluster_0 Underivatized Analyte cluster_1 Derivatized Analyte Analyte {this compound | R-COOH} ActiveSite {Active Silanol Site | -Si-OH} Analyte->ActiveSite Strong Hydrogen Bonding (Causes Tailing) DerivAnalyte {Methyl 6-Methyloctanoate | R-COOCH3} ActiveSite2 {Active Silanol Site | -Si-OH} DerivAnalyte->ActiveSite2 No Interaction (Symmetrical Peak)

Caption: Analyte-active site interaction before and after derivatization.
Q4: Derivatization seems like a powerful solution. How do I do it, and what are the trade-offs?

A4: Derivatization is a highly effective strategy. The most common method for carboxylic acids is esterification , typically to form fatty acid methyl esters (FAMEs).[19][20][21] This process replaces the acidic hydrogen with an alkyl group.

Derivatization MethodReagent ExampleProsCons
Esterification (Alkylation) BF₃ in Methanol, Acetyl Chloride in MethanolCreates stable, volatile esters. Well-established protocols.[22][23]Reagents can be harsh. May require heating. Byproducts may need to be removed.[18]
Silylation MTBSTFA, BSTFAFast and quantitative reactions. Produces volatile derivatives.[24]Derivatives can be sensitive to moisture. May not be as stable as esters.[1]

Protocol: Methyl Esterification using Acetyl Chloride in Methanol

This protocol is a common and effective method for preparing FAMEs for GC analysis.[22]

Materials:

  • Dried sample containing this compound

  • 1.25 M Acetyl Chloride in Methanol (prepare fresh by slowly adding acetyl chloride to cold methanol)

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • GC vials, vortex mixer, centrifuge

Procedure:

  • Reaction Setup: To your dried sample in a glass vial, add 1 mL of the acetyl chloride/methanol solution.

  • Incubation: Tightly cap the vial and heat at 95°C for 60 minutes. For unsaturated acids where isomerization is a concern, a lower temperature for a longer duration is recommended.[22]

  • Quenching: After cooling the vial to room temperature, add 1 mL of saturated NaCl solution to stop the reaction.

  • Extraction: Add 200 µL of hexane to the vial. Vortex vigorously for 3 minutes to extract the FAMEs into the organic layer.

  • Phase Separation: Centrifuge the vial for 5 minutes to ensure a clean separation of the aqueous and organic layers.

  • Sample Transfer: Carefully transfer the upper hexane layer, which contains your derivatized analyte, to a clean GC vial for analysis.

Frequently Asked Questions (FAQs)

Q: What is the best type of GC column for analyzing this compound? A: If analyzing the underivatized ("free") acid, a polar FFAP or Wax column is recommended to achieve a symmetrical peak shape.[2][16] If you derivatize the acid to its methyl ester (FAME), you have more flexibility. A mid-polarity column (e.g., a "5-type" like DB-5ms) or a more polar cyanopropyl phase (like DB-225ms or HP-88) can be used, with the polar phases providing better separation for complex fatty acid mixtures.[15][17][22]

Q: Can my sample solvent cause peak tailing? A: Yes. This is known as a "polarity mismatch." If you are using a non-polar column with a highly polar solvent (or vice-versa) in splitless injection, it can cause poor analyte focusing on the column head, leading to distorted peaks.[3][10] Ensure your solvent is compatible with your stationary phase.

Q: My peaks are not just tailing, they look "chair-shaped." What does that mean? A: A chair-shaped peak is a classic symptom of a partial blockage or a very poorly cut column at the inlet.[5] This physical obstruction creates turbulence and a complex flow path, leading to this distinct distortion. You should re-cut the column inlet, ensuring a clean, square break.[11]

Q: Could my injection technique be the problem? A: Yes, especially in splitless mode. A slow injection can cause the sample to vaporize inefficiently in the inlet, leading to band broadening that can appear as tailing.[9] Additionally, setting the split ratio too low in a split injection can prevent the inlet from being purged efficiently, also causing tailing.[8][10]

Q: How can I optimize my GC oven and inlet parameters to improve the peak shape? A: For this compound (especially underivatized), ensure the inlet temperature is high enough (e.g., 250°C) to ensure rapid and complete vaporization without causing thermal degradation.[22] The oven temperature program should start low enough to allow for good focusing of the analyte at the head of the column. A faster oven ramp rate can sometimes sharpen peaks, but at the cost of resolution.[25] Using your carrier gas in "constant flow" mode is recommended to maintain optimal linear velocity as the oven temperature increases, which helps keep later-eluting peaks sharp.[3]

References

Technical Support Center: Optimizing the Separation of 6-Methyloctanoic Acid and its Isomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 6-Methyloctanoic acid and its structural isomers. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies. The separation of branched-chain fatty acid (BCFA) isomers is a significant analytical challenge due to their high structural similarity, and this guide offers a comprehensive, question-and-answer-based approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the preliminary questions essential for developing a robust separation method. Understanding these core concepts is the first step toward successful optimization.

Q1: Why is the separation of this compound from its isomers (e.g., 2-, 3-, 4-, 5-, 7-Methyloctanoic acids) so challenging?

Answer: The difficulty lies in the subtle structural differences between the isomers. This compound and its related compounds are positional isomers, differing only in the location of the methyl branch on the C8 carbon chain. This results in nearly identical physicochemical properties:

  • Similar Hydrophobicity: In reversed-phase (RP) chromatography, retention is primarily driven by hydrophobicity. Since all these isomers have the same molecular formula (C9H18O2), their hydrophobicity is very similar, leading to poor resolution on standard C18 columns.[1]

  • Lack of a UV Chromophore: Saturated fatty acids do not possess a suitable chromophore for sensitive UV detection at common wavelengths (e.g., >230 nm).[2] Analysis requires either detection at low UV wavelengths (~210 nm), which can be noisy and non-specific, or chemical derivatization.[3]

  • Chirality: this compound is a chiral molecule (the C6 carbon is a stereocenter). Separating its enantiomers ((R)- and (S)-6-Methyloctanoic acid) requires specialized chiral stationary phases (CSPs) and cannot be achieved with standard achiral columns.[4][5]

Q2: Is derivatization necessary for my analysis? If so, what are the benefits?

Answer: While not strictly mandatory for all detector types (e.g., mass spectrometry), derivatization is highly recommended for UV-based HPLC analysis and offers several critical advantages:

  • Enhanced Detection: By attaching a UV-absorbing tag to the carboxylic acid group, you significantly increase detection sensitivity.[6] Common derivatizing agents like 2,4'-dibromoacetophenone or p-bromophenacyl bromide introduce a strong chromophore, allowing for detection at more favorable wavelengths (e.g., 240-260 nm) where baseline noise is lower.[2][7]

  • Improved Peak Shape: The free carboxyl group of underivatized fatty acids can interact with residual silanols on the silica backbone of HPLC columns, leading to significant peak tailing.[8] Converting the acid to an ester neutralizes this highly polar group, resulting in sharper, more symmetrical peaks and improved resolution.

  • Modified Selectivity: Derivatization can alter the overall properties of the analyte, which can sometimes be leveraged to improve separation between closely related isomers.

For mass spectrometry (MS) detection, derivatization can also be beneficial as it can improve ionization efficiency and chromatographic properties.[9][10]

Part 2: Troubleshooting Guide for Achiral Separation (Positional Isomers)

This section focuses on resolving the common issues encountered when separating positional isomers of methyloctanoic acid.

Problem: My chromatogram shows a single, broad, or poorly resolved cluster of peaks for my isomer mix on a standard C18 column.

Probable Cause: The selectivity of a standard C18 stationary phase is insufficient to differentiate between the minor differences in shape and polarity of the positional isomers. C18 phases separate primarily based on hydrophobicity, which is too similar among these compounds.[1]

Solutions:

  • Optimize Mobile Phase Composition:

    • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases retention and provides more time for the analytes to interact with the stationary phase, potentially improving resolution.

    • Causality: According to retention theory in reversed-phase chromatography, lowering the elution strength of the mobile phase increases the retention factor (k'). For closely eluting peaks, increasing k' can often lead to better separation.

  • Adjust Column Temperature:

    • Action: Systematically decrease the column temperature (e.g., from 40°C down to 15°C in 5°C increments).

    • Causality: Lowering the temperature can enhance selectivity between structurally similar compounds. While it may increase viscosity and backpressure, the improved resolution for isomers can be significant.[11]

  • Switch to a Different Stationary Phase:

    • Action: This is the most effective solution. Move away from a standard C18 column and explore phases with different separation mechanisms.

    • Causality: Introducing alternative interactions beyond simple hydrophobicity is key. A recent study on BCFA profiling highlighted that while C18 columns are suitable for long-chain isomers, specialized phases offer better selectivity for short and medium-chain isomers.[12][13]

Stationary Phase TypeSeparation Principle & RationaleRecommended For
Phenyl-Hexyl Provides π-π interactions between the phenyl rings on the stationary phase and the analytes. While these isomers lack aromatic rings, the phenyl phase offers a different steric environment and shape selectivity compared to linear C18 chains.Initial screening when C18 fails. Good for aromatic positional isomers, but can offer unique selectivity for alkyl compounds.[14]
Cholesterol-based Offers high molecular shape selectivity. The rigid, planar structure of the cholesterol ligand can better differentiate between the subtle steric differences caused by the varying methyl group positions.Geometrical (cis/trans) and positional isomers that are difficult to separate on C18.[1]
Charged Surface Hybrid (CSH) C18 A C18 phase with a low-level positive surface charge. This can improve peak shape for acidic compounds, especially at low pH, by minimizing interactions with silica silanols.Improving peak shape and performance with acidic mobile phases.[13]

Troubleshooting Workflow: Co-eluting Positional Isomers

G start Co-eluting Isomer Peaks on C18 Column step1 Decrease Organic Content in Mobile Phase start->step1 Is resolution still < 1.5? step2 Decrease Column Temperature step1->step2 Yes end Resolution Achieved step1->end No step3 Change Stationary Phase step2->step3 Yes step2->end No step4a Try Phenyl-Hexyl Column (Alternative Selectivity) step3->step4a step4b Try Cholesterol Column (Shape Selectivity) step3->step4b fail Resolution Still Poor step4a->fail step4b->fail fail->end Consider 2D-LC or alternative technique

Caption: A systematic workflow for troubleshooting the co-elution of positional isomers.

Part 3: Troubleshooting Guide for Chiral Separation (Enantiomers)

After achieving separation of the positional isomers, the next challenge is to resolve the enantiomers of this compound (and any other chiral isomers present).

Problem: I need to separate the (R)- and (S)-enantiomers of this compound. Where do I start?

Probable Cause: You are using an achiral stationary phase, which cannot distinguish between enantiomers. Enantiomeric separation requires the formation of transient diastereomeric complexes with a chiral selector, which is provided by a Chiral Stationary Phase (CSP).[5]

Solutions:

  • Select an Appropriate CSP: The choice of CSP is the most critical factor. For acidic compounds like this compound, two classes of CSPs are highly effective:

    • Polysaccharide-based CSPs: Columns packed with cellulose or amylose derivatives (e.g., Chiralpak® series) are extremely versatile and should be the first choice for screening.[4] They can be operated in normal-phase, polar organic, or reversed-phase modes.

    • Anion-exchange CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[15] The separation mechanism is based on an ionic exchange between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase.

  • Start with a Screening Protocol: Do not assume a single column/mobile phase combination will work. A systematic screening of a few select columns with different mobile phases is the most efficient approach to finding a successful separation.[16]

Decision Tree: Chiral Separation Strategy

G start Goal: Separate Enantiomers of this compound q1 Is the analyte acidic? start->q1 c1 Primary Approach: Polysaccharide CSPs (e.g., Chiralpak IA, IB, IC) q1->c1 Yes c2 Alternative Approach: Anion-Exchange CSPs (e.g., QN-AX, QD-AX) q1->c2 Yes mp1 Screen Mobile Phases: 1. Normal Phase (Hexane/IPA) 2. Polar Organic (MeOH/ACN) c1->mp1 mp2 Use Polar Organic Mobile Phase with Acidic/Basic Additives c2->mp2 end Optimized Chiral Separation mp1->end mp2->end

Caption: A decision tree for selecting a starting strategy for chiral method development.

Problem: I am getting poor resolution (Rs < 1.5) on my chosen chiral column.

Probable Cause: The mobile phase composition is not optimal for creating the necessary difference in interaction energy between the two enantiomers and the CSP.

Solutions:

  • Optimize Mobile Phase (Normal Phase):

    • Action: In normal phase (e.g., Hexane/Isopropanol), the alcohol component is the polar modifier. Decrease the concentration of the alcohol (e.g., from 10% to 5% or 2%).

    • Causality: Reducing the polar modifier strength increases retention and enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often critical for chiral recognition.[15]

  • Add an Acidic Modifier:

    • Action: For acidic analytes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can drastically improve peak shape and sometimes resolution.

    • Causality: The TFA acts as a competing agent for any highly active sites on the stationary phase, reducing peak tailing. It also ensures the analyte is in its neutral, protonated state, which can be crucial for certain chiral recognition mechanisms.[17]

  • Change the Alcohol Modifier:

    • Action: If using Hexane/Isopropanol (IPA), try switching to Hexane/Ethanol (EtOH) or Hexane/n-Propanol.

    • Causality: Different alcohols can change the nature of the hydrogen bonding interactions within the chiral selector's environment, leading to significant changes in enantioselectivity.[5]

Part 4: Detailed Experimental Protocols

Protocol 1: Derivatization of this compound with 2,4'-Dibromoacetophenone (DBAP)

This protocol is adapted from established methods for fatty acid derivatization for HPLC-UV analysis.[2][7]

Objective: To convert the non-UV active fatty acid into a highly UV-active phenacyl ester for sensitive detection.

Materials:

  • Sample containing this compound isomers

  • 2,4'-Dibromoacetophenone (DBAP) solution (e.g., 10 mg/mL in acetone)

  • Triethylamine (TEA) or another suitable catalyst

  • Acetone or Acetonitrile (HPLC Grade)

  • Heating block or water bath

  • Nitrogen evaporator

  • HPLC vials

Procedure:

  • Sample Preparation: In a clean vial, evaporate a known amount of your sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 100 µL of the DBAP solution and 50 µL of TEA solution (e.g., 5 mg/mL in acetone). The molar excess of the derivatizing agent should be significant to drive the reaction to completion.

  • Reaction: Cap the vial tightly and heat at 40-50°C for 30-60 minutes. Lower temperatures and shorter times are used to prevent potential isomerization of any unsaturated fatty acids that might be present.[2]

  • Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a known volume of the HPLC mobile phase (e.g., 200 µL of Acetonitrile/Water).

  • Analysis: The sample is now ready for injection into the HPLC system. Detect the derivatives at the absorbance maximum of the phenacyl group, typically around 254-260 nm.

Protocol 2: Systematic Screening of Chiral Stationary Phases

Objective: To efficiently identify a suitable CSP and mobile phase combination for the separation of this compound enantiomers.

Materials:

  • Derivatized or underivatized standard of (±)-6-Methyloctanoic acid

  • Recommended CSPs: Chiralpak IA, Chiralpak IB, Chiralpak IC (or similar polysaccharide-based columns)

  • HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Column Equilibration: For each new column/mobile phase combination, ensure the column is thoroughly equilibrated (flush with at least 20-30 column volumes of the new mobile phase).

  • Initial Screening Conditions: Perform injections on each column using the starting mobile phases listed in the table below.

ColumnMobile Phase SystemStarting CompositionFlow RateTemperature
Chiralpak IA Normal Phasen-Hexane / IPA (90:10, v/v) + 0.1% TFA1.0 mL/min25°C
Chiralpak IB Normal Phasen-Hexane / EtOH (95:5, v/v) + 0.1% TFA1.0 mL/min25°C
Chiralpak IC Polar OrganicACN / MeOH (50:50, v/v) + 0.1% TFA1.0 mL/min25°C
  • Evaluation: Analyze the chromatograms from each run. Look for any sign of peak splitting or shoulder formation, which indicates partial separation. The combination that provides the best "hit" (highest initial resolution or selectivity) should be selected for further optimization.

  • Optimization: For the best-performing condition, systematically adjust the mobile phase composition (e.g., decrease the percentage of alcohol in normal phase) and temperature to maximize the resolution (Rs) as described in the troubleshooting section.

References

Technical Support Center: Derivatization of Sterically Hindered Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in modifying sterically congested carboxylic acid moieties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex reactions and achieve your synthetic goals.

The Challenge of Steric Hindrance in Carboxylic Acid Derivatization

Sterically hindered carboxylic acids, characterized by bulky substituents near the carboxyl group (e.g., tertiary alkyl, adamantyl, or ortho-substituted aryl groups), present a significant challenge in synthetic chemistry. The steric bulk impedes the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This dramatically slows down the reaction rate and can lead to incomplete conversions, low yields, or complete reaction failure with standard derivatization protocols.[1][2]

Traditional methods like Fischer esterification, which rely on acid catalysis, are often ineffective for these substrates as the bulky groups can also hinder the protonation of the carbonyl oxygen, a key step in activating the carboxylic acid.[3] Similarly, standard amide coupling reagents may fail to produce the desired product in satisfactory yields.[4][5]

This guide provides a systematic approach to troubleshooting these difficult derivatizations, focusing on two common transformations: esterification and amide bond formation .

Troubleshooting Guide: Esterification of Sterically Hindered Carboxylic Acids

Esterification is a cornerstone of organic synthesis, yet it becomes a formidable task when dealing with sterically encumbered carboxylic acids. Below are common issues and their corresponding solutions.

Problem 1: Low or No Ester Formation with Standard Acid Catalysis (Fischer-Speier Method)

Causality: The Fischer-Speier esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[3] The bulky substituents on the carboxylic acid prevent the effective protonation of the carbonyl group and subsequent nucleophilic attack by the alcohol. For tertiary alcohols, this method is particularly problematic as they tend to eliminate to form alkenes under acidic conditions.[6][7]

Troubleshooting Strategies:

  • Shift the Equilibrium: While challenging for hindered substrates, driving the equilibrium forward can sometimes yield results. This can be attempted by using a large excess of the alcohol (if feasible, using it as the solvent) or by removing water as it forms, for example, with a Dean-Stark apparatus.[8]

  • Alternative Catalysts: Instead of traditional mineral acids like H₂SO₄ or HCl, consider using Lewis acids such as scandium(III) triflate or ferric chloride, which may offer different coordination and activation pathways.[9] Tin-based catalysts like stannous chloride have also been reported for the esterification of hindered acids with polyols.[10]

Problem 2: Failure of Carbodiimide-Mediated Esterification (e.g., DCC/DMAP)

Causality: While the Steglich esterification (using a carbodiimide like DCC and a catalyst like DMAP) is generally effective for many carboxylic acids, its success with highly hindered substrates can be limited.[6][11] The formation of the reactive O-acylisourea intermediate can be sterically hindered. Furthermore, in the absence of a sufficiently nucleophilic alcohol, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[6]

Troubleshooting Workflow:

troubleshooting_esterification start Low/No Ester Yield with DCC/DMAP reagent Change Coupling Reagent Mukaiyama's Reagent (e.g., 2-chloro-1-methylpyridinium iodide) Uronium-based Reagents (TBTU, TATU, COMU) start->reagent conditions Optimize Reaction Conditions Increase Temperature Change Solvent (e.g., DMC, MeCN) Use a Stronger, Non-Nucleophilic Base (e.g., DBU with TBTU/TATU) reagent:f1->conditions Requires tertiary amine base tert_alcohol Is the alcohol tertiary? reagent:f2->tert_alcohol failure Consider Alternative Strategies reagent->failure success Successful Esterification conditions->success conditions->failure tert_alcohol->conditions No comu Use COMU with a strong base (e.g., MTBD) tert_alcohol->comu Yes comu->success comu->failure

Caption: Troubleshooting workflow for carbodiimide-mediated esterification.

Recommended Solutions & Protocols:

  • Mukaiyama's Reagent: Consider using Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium iodide) in the presence of a tertiary amine base. This reagent has shown excellent performance in esterifying sterically hindered acids.[9]

  • Uronium-Based Coupling Agents: Reagents like TBTU, TATU, and COMU, commonly used in peptide synthesis, can be highly effective for ester formation.[12][13]

    • For primary and secondary alcohols, TBTU and TATU often give faster reactions.[12]

    • For the particularly challenging esterification of tertiary alcohols , COMU in the presence of a stronger, non-nucleophilic base like MTBD (7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene) is a powerful option.[12]

Protocol: Esterification of a Hindered Carboxylic Acid using COMU and a Tertiary Alcohol

  • To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), add the tertiary alcohol (1.2 equiv).

  • Add COMU (1.5 equiv) to the mixture.

  • Add MTBD (2.0 equiv) and stir the reaction at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide: Amide Bond Formation with Sterically Hindered Carboxylic Acids

Amide coupling is one of the most frequently performed reactions in drug discovery. However, the formation of amides from sterically hindered carboxylic acids and/or hindered or electron-deficient amines is a persistent challenge.[1][2][4][14]

Problem: Standard Peptide Coupling Reagents (e.g., HATU, HOBt/EDC) Fail

Causality: The slow rate of nucleophilic attack by the amine on the activated carboxylate in a sterically congested environment is the primary reason for failure.[1] Even with potent activating agents, the reaction may not proceed to completion, or may require harsh conditions that are incompatible with sensitive functional groups.[4]

Troubleshooting Strategies:

  • Elevated Temperatures: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this must be done with caution to avoid side reactions or racemization if chiral centers are present.

  • Alternative Activation Methods: When standard methods fail, more reactive intermediates may be necessary.

Recommended Solutions & Protocols:

  • Acyl Fluoride Intermediate: A highly effective method involves the in situ formation of an acyl fluoride, which then reacts with the amine at an elevated temperature. Reagents like Cyanuric fluoride or XtalFluor-E® can be used to generate the acyl fluoride. This method has proven successful where many other standard coupling protocols have failed.[4][5]

Protocol: Amide Coupling via an Acyl Fluoride Intermediate

  • Dissolve the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add Cyanuric fluoride (0.5 equiv) and pyridine (1.5 equiv) to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl fluoride.

  • In a separate flask, dissolve the amine (1.2 equiv) in the same solvent.

  • Slowly add the amine solution to the acyl fluoride mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract the product.

  • Purify the amide by standard procedures (e.g., chromatography).

  • Grignard Reagent Addition to Isocyanates: For the synthesis of highly sterically hindered amides, a less conventional but powerful approach is the addition of a Grignard reagent to an isocyanate.[1][2] This method circumvents the direct coupling of a carboxylic acid and an amine.

troubleshooting_amidation start Low/No Amide Yield with Standard Coupling Reagents (HATU, EDC/HOBt) acyl_fluoride Strategy 1: Acyl Fluoride Intermediate Use Cyanuric Fluoride or XtalFluor-E® Requires elevated temperature start->acyl_fluoride grignard Strategy 2: Grignard + Isocyanate For extremely hindered systems Requires synthesis of isocyanate from amine start->grignard success Successful Amidation acyl_fluoride->success failure Re-evaluate synthetic route acyl_fluoride->failure grignard->success grignard->failure

Caption: Decision tree for troubleshooting difficult amide couplings.

Frequently Asked Questions (FAQs)

Q1: My derivatization for GC-MS analysis is giving low yields. What can I do?

A1: For GC-MS analysis, derivatization aims to increase volatility and thermal stability.[15] With sterically hindered carboxylic acids, silylation is a common method. If you are experiencing low yields with reagents like BSTFA, consider the following:

  • Increase Reaction Time and Temperature: Hindered substrates require more forcing conditions. It may take several hours at an elevated temperature (e.g., 75-100 °C) for the reaction to go to completion.[16]

  • Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) to your silylating reagent (e.g., BSTFA) can significantly increase its reactivity, especially for hindered hydroxyls and some amines.[17]

  • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample and solvent are completely dry, as water will consume the reagent.[16]

Q2: Are there any "greener" alternatives to common solvents like DCM and DMF for these reactions?

A2: Yes, recent studies have explored more sustainable solvents. For Steglich-type esterifications, dimethyl carbonate (DMC) has been identified as a promising alternative to DCM and DMF, showing good to excellent yields with various coupling reagents.[9]

Q3: Can I derivatize a hindered carboxylic acid in an aqueous solution?

A3: Derivatization in aqueous solutions is challenging but possible, particularly for analytical purposes like LC-MS.[18] The use of a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, followed by coupling with an amine-containing labeling reagent, is a common strategy.[19][20] To improve reaction kinetics with hindered substrates, it is beneficial to use an amine reagent with a lower pKa to ensure it remains nucleophilic at the optimal pH for EDC activation.[19]

Q4: I am trying to make a tert-butyl ester of my hindered acid. Fischer esterification is not working. What is the best method?

A4: The Steglich esterification using DCC and a catalytic amount of DMAP is a classic and effective method for synthesizing tert-butyl esters, as it proceeds under mild conditions that avoid the elimination of isobutene from tert-butanol.[6] If this still proves difficult, using di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP is another excellent and convenient method, as the byproducts (tert-butanol and CO₂) are volatile and easily removed.[21]

Q5: What are the key differences in reactivity between uronium (HATU, TBTU) and phosphonium (PyBOP) coupling reagents for hindered substrates?

A5: While both are potent activators, uronium-based reagents like HATU and TBTU are generally considered more reactive than phosphonium-based reagents like PyBOP. For particularly challenging couplings involving sterically hindered acids or electron-poor amines, uronium reagents often provide better results. For instance, TBTU and TATU are very effective for esterifications, a reaction for which phosphonium reagents are less commonly employed.[12]

Quantitative Comparison of Coupling Reagents

Reagent/MethodTarget DerivativeKey Advantages for Hindered SubstratesCommon Limitations/Considerations
DCC/DMAP (Steglich) EsterMild conditions, good for tert-butyl esters.[6][11]Can form N-acylurea byproduct; may be slow.[6]
Mukaiyama's Reagent EsterHigh yields, effective at room temperature or with mild heating.[9]Requires a tertiary amine base.
COMU + MTBD EsterHighly effective for tertiary alcohols.[12]Requires a strong, non-nucleophilic base.
Cyanuric Fluoride AmideForms highly reactive acyl fluoride; successful when other methods fail.[4]Requires elevated temperatures for coupling.
Grignard + Isocyanate AmideCan form extremely hindered amides.[1][2]Indirect method; requires synthesis of isocyanate.
BSTFA + TMCS Silyl Ester (for GC)Catalyst increases reactivity for hindered groups.[17]Requires stringent anhydrous conditions and elevated temperatures.[16]

References

Technical Support Center: Mass Spectral Identification of 6-Methyloctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectral analysis of 6-methyloctanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate identification and quantification of these branched-chain fatty acids. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your analytical workflow.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis of this compound derivatives by mass spectrometry, providing foundational knowledge for successful experimentation.

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: Direct analysis of free fatty acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and high polarity. The carboxylic acid group is prone to hydrogen bonding, which can lead to poor chromatographic peak shape (tailing), adsorption onto the GC column, and inaccurate quantification.[1][2]

Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), is a critical step to:

  • Increase Volatility: Replacing the polar carboxyl group with a less polar methyl ester group increases the compound's volatility, allowing it to travel through the GC column at lower temperatures.[3]

  • Improve Peak Shape: By reducing intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[2]

  • Enhance Separation: Neutralizing the polar carboxyl group allows for better separation of different fatty acids based on their carbon chain length and branching.[2]

Q2: What are the most common derivatization methods for this compound?

A2: The most widely used method is the formation of Fatty Acid Methyl Esters (FAMEs). Common and effective reagents for this purpose include:

  • Boron Trifluoride in Methanol (BF₃-Methanol): This is a popular choice for both esterification of free fatty acids and transesterification of lipids. The reaction is typically performed under mild heating (e.g., 60°C) for a short duration.[1][4]

  • Methanolic HCl or H₂SO₄: Acid-catalyzed esterification using a solution of hydrochloric or sulfuric acid in methanol is another effective method.[5]

  • Trimethylsilylation (e.g., BSTFA, MSTFA): These reagents convert carboxylic acids into their trimethylsilyl (TMS) esters. While effective, they are also reactive towards other functional groups like hydroxyls, which may or may not be desirable depending on the sample matrix.[1]

Q3: Which mass spectral library is best for identifying this compound derivatives?

A3: A comprehensive mass spectral library is crucial for confident identification. For general-purpose identification of a wide range of compounds, including fatty acid derivatives, the following are highly recommended:

  • NIST/EPA/NIH Mass Spectral Library: This is the world's most widely used and trusted mass spectral library, containing a vast collection of electron ionization (EI) spectra.[6][7][8] The latest versions often include tandem mass spectrometry (MS/MS) data as well.[6]

  • Wiley Registry of Mass Spectral Data: This is another extensive and high-quality mass spectral library, often bundled with the NIST library to provide the most comprehensive coverage available.[9][10][11][12][13][14]

  • METLIN Metabolite Database: For researchers in metabolomics, METLIN is a valuable, freely accessible resource that contains a large collection of metabolite mass spectral data, including MS/MS spectra.[15][16][17][18][19]

  • Human Metabolome Database (HMDB): This database provides detailed information on small molecule metabolites found in the human body, including some mass spectral data for compounds like this compound.[20]

It is important to note that while these libraries are extensive, they may not contain the spectra for every possible derivative of this compound. Therefore, understanding fragmentation patterns is also key.

Q4: What are the characteristic fragmentation patterns for the methyl ester of this compound in EI-MS?

A4: The electron ionization (EI) mass spectrum of methyl 6-methyloctanoate will exhibit several characteristic fragments. Based on the NIST WebBook data for methyl 6-methyloctanoate, key ions to look for include:

  • Molecular Ion (M⁺): The molecular ion peak at m/z 172 is expected, although it may be of low intensity.[21][22]

  • McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of the McLafferty rearrangement in methyl esters of fatty acids.[23]

  • Loss of the Methoxy Group (-OCH₃): A peak at m/z 141 ([M-31]⁺) corresponding to the loss of the methoxy group is common for methyl esters.

  • Cleavage at the Branch Point: Fragmentation around the methyl branch at the 6-position is expected. Cleavage on either side of the branch can lead to characteristic ions. For instance, cleavage between C5 and C6 would yield fragments that can help pinpoint the branch location. The presence of ions resulting from the loss of an ethyl group ([M-29]⁺) and a propyl group ([M-43]⁺) can be indicative of branching.[24][25]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the GC-MS analysis of this compound derivatives.

Problem 1: Poor Peak Shape (Tailing) for My Derivatized this compound.

  • Question: I've derivatized my sample to form the methyl ester of this compound, but the peak in my chromatogram is tailing significantly. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a derivatized fatty acid is often indicative of active sites within the GC system or incomplete derivatization. Here’s a systematic approach to troubleshooting this issue:

    • Incomplete Derivatization:

      • Causality: If the derivatization reaction is incomplete, residual free this compound will be present. The polar carboxylic acid group of the unreacted analyte will interact strongly with any active sites in the system, causing peak tailing.[2]

      • Solution:

        • Verify Reagent Quality: Ensure your derivatization reagent (e.g., BF₃-methanol) is fresh and has been stored correctly to prevent degradation.

        • Optimize Reaction Conditions: Confirm that the reaction time and temperature are sufficient for complete derivatization. For BF₃-methanol, heating at 60°C for 5-10 minutes is a good starting point.

        • Ensure Anhydrous Conditions: Water can inhibit the esterification reaction. Dry your sample thoroughly before adding the derivatization reagent.

    • Active Sites in the GC System:

      • Causality: Even with complete derivatization, FAMEs can interact with active sites in the GC inlet or on the column, particularly if the system is contaminated.

      • Solution:

        • Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner.[3]

        • Column Contamination: The front end of the GC column can accumulate non-volatile residues. Trim the first 10-15 cm of the column.

        • Column Conditioning: If the column has not been used for some time, it may need to be conditioned according to the manufacturer's instructions to remove any adsorbed contaminants.

Problem 2: I am seeing unexpected peaks in my chromatogram.

  • Question: My chromatogram shows several peaks that I don't expect. Could these be from the derivatization process or contamination?

  • Answer: Extraneous peaks can arise from several sources. A logical approach to identifying their origin is as follows:

    • Derivatization Artifacts:

      • Causality: Some derivatization reagents can produce byproducts that are chromatographically visible.

      • Solution:

        • Run a Reagent Blank: Prepare a "blank" sample containing only the derivatization reagent and solvent, and run it through the same procedure as your actual sample. This will help you identify any peaks originating from the reagent itself.

    • Sample Contamination:

      • Causality: Fatty acids are common contaminants and can be introduced from solvents, glassware, or even plasticware.[3]

      • Solution:

        • Use High-Purity Solvents: Always use GC-grade or higher purity solvents.

        • Proper Glassware Cleaning: Thoroughly clean all glassware with a high-purity solvent before use.

        • Minimize Plasticware: Avoid the use of plastic containers or pipette tips where possible, as phthalates and other plasticizers can be a source of contamination.

    • Carryover from Previous Injections:

      • Causality: If a previous sample was highly concentrated, residues can remain in the injection port or on the column and elute in subsequent runs.

      • Solution:

        • Run a Solvent Blank: Inject a sample of pure solvent to see if any peaks from the previous injection appear.

        • Bake Out the Column: At the end of your analytical run, increase the oven temperature to the column's maximum limit for a short period to elute any high-boiling contaminants.

Problem 3: My mass spectral library search does not give a confident match for methyl 6-methyloctanoate.

  • Question: I have a peak that I believe is methyl 6-methyloctanoate, but the library search results have a low match score. How can I confirm the identity of this compound?

  • Answer: A low library match score can be due to a poor-quality spectrum or the absence of an exact match in the library. Here’s how to approach this:

    • Improve Spectral Quality:

      • Causality: Co-eluting peaks can result in a mixed mass spectrum that will not match well with a pure standard in the library.

      • Solution:

        • Check Peak Purity: Examine the chromatographic peak shape. If it is not symmetrical, a co-eluting compound may be present.

        • Optimize Chromatography: Adjust your GC oven temperature program to better separate the peak of interest from any interfering compounds. A slower temperature ramp can often improve resolution.

        • Background Subtraction: Ensure you are performing proper background subtraction on your mass spectrum to remove contributions from column bleed or background noise.

    • Manual Spectral Interpretation:

      • Causality: If the library match is poor, you need to rely on your knowledge of fragmentation patterns to manually interpret the spectrum.

      • Solution:

        • Look for Characteristic Ions: As detailed in the FAQ section, look for the expected molecular ion (m/z 172), the McLafferty rearrangement ion (m/z 74), and fragments corresponding to the loss of the methoxy group (m/z 141) and cleavage around the branch point.[21][22][23]

        • Compare with Known Branched-Chain FAMEs: The fragmentation of branched-chain FAMEs is well-documented. Compare your spectrum to published data on similar compounds to see if the fragmentation pattern is consistent with a methyl-branched octanoate.[24][25]

    • Confirm with a Standard:

      • Causality: The most definitive way to confirm the identity of a compound is to compare its retention time and mass spectrum to that of an authentic standard.

      • Solution:

        • Analyze a Standard: Obtain a certified reference standard of methyl 6-methyloctanoate and analyze it using the same GC-MS method. A match in both retention time and mass spectrum provides the highest level of confidence in your identification.

Experimental Protocols & Data

Protocol 1: Derivatization of this compound to its Methyl Ester using BF₃-Methanol

This protocol provides a general guideline for the esterification of this compound.

Materials:

  • Sample containing this compound (1-25 mg)

  • Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution or water

  • Anhydrous sodium sulfate

  • Reaction vial with a PTFE-lined cap

Procedure:

  • Weigh 1-25 mg of your sample into the reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.

  • Add 2 mL of BF₃-methanol reagent to the vial.

  • Securely cap the vial and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Table 1: Key Mass Spectral Fragments for Methyl 6-Methyloctanoate
m/zProposed FragmentSignificance
172[C₁₀H₂₀O₂]⁺Molecular Ion (M⁺)[21][22]
141[M - OCH₃]⁺Loss of the methoxy group
74[C₃H₆O₂]⁺McLafferty Rearrangement Ion[23]

Visualizations

Workflow for FAME Preparation and Analysis

FAME_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample containing This compound Derivatization Add BF3-Methanol Heat at 60°C Sample->Derivatization 1. Esterification Extraction Add Water & Hexane Vortex Derivatization->Extraction 2. Extraction Drying Transfer Hexane Layer Add Na2SO4 Extraction->Drying 3. Drying GC_MS Inject into GC-MS Drying->GC_MS 4. Analysis Data_Acquisition Acquire Mass Spectra GC_MS->Data_Acquisition Data_Processing Library Search & Manual Interpretation Data_Acquisition->Data_Processing Identification Confirm Identity Data_Processing->Identification

Caption: Experimental workflow for FAME preparation and GC-MS analysis.

Troubleshooting Decision Tree for Poor Peak Shape

Troubleshooting_Peak_Shape Start Poor Peak Shape (Tailing) Observed Check_Deriv Is Derivatization Complete? Start->Check_Deriv Check_System Are there Active Sites in the GC System? Check_Deriv->Check_System Yes Optimize_Deriv Optimize Derivatization: - Fresh Reagents - Correct Time/Temp - Anhydrous Conditions Check_Deriv->Optimize_Deriv No Maintain_System Perform Maintenance: - Replace Inlet Liner - Trim Column - Condition Column Check_System->Maintain_System Yes Resolved Problem Resolved Check_System->Resolved No Optimize_Deriv->Resolved Maintain_System->Resolved

Caption: Troubleshooting decision tree for peak tailing issues.

References

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 6-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the robust analysis of 6-methyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying branched-chain fatty acids in complex biological matrices. Matrix effects are a primary challenge in LC-MS/MS bioanalysis, often leading to inaccurate and irreproducible results.[1][2][3] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you identify, mitigate, and overcome these challenges, ensuring the integrity and reliability of your data.

Understanding the Challenge: this compound and Matrix Effects

This compound is a branched-chain fatty acid whose accurate quantification is crucial in various metabolic and disease studies.[4] However, like many fatty acids, it presents analytical difficulties. Its carboxylic acid group has inherently poor ionization efficiency, and when analyzing biological samples such as plasma, serum, or tissue homogenates, it coexists with a high concentration of endogenous compounds like phospholipids, salts, and proteins.[5][6]

During electrospray ionization (ESI), these co-eluting matrix components compete with this compound for ionization, leading to a phenomenon known as matrix effect .[7][8] This can manifest as:

  • Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of the analyte, leading to a decreased signal and poor sensitivity.[9][10]

  • Ion Enhancement: Less common, but where the matrix components increase the analyte signal, leading to overestimation.[2]

These effects are a major source of analytical variability and can severely compromise the accuracy, precision, and sensitivity of a method.[2][9] This guide will walk you through a systematic approach to diagnose and resolve these issues.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.

Q1: My signal for this compound is low and highly variable between replicate injections of different samples. How can I confirm if matrix effects are the cause?

A1: Senior Application Scientist's Insight:

Before adjusting your instrument, you must first diagnose the problem. Inconsistent analyte signal, especially when the internal standard (IS) response also fluctuates, is a classic symptom of variable matrix effects between samples.[11] There are two primary methods to systematically investigate this.

Method 1: Qualitative Assessment via Post-Column Infusion

This technique helps you visualize the specific retention time windows where ion suppression or enhancement occurs in your chromatogram.[3][8]

  • Principle: A standard solution of this compound is continuously infused into the MS detector, post-column. This creates a stable, elevated baseline signal. You then inject an extracted blank matrix sample (e.g., plasma with no analyte). Any dip or rise in the stable baseline as the matrix components elute indicates a region of ion suppression or enhancement, respectively.[2][12]

  • Interpretation: If the retention time of your this compound peak falls within a "suppression zone," your analysis is being compromised. The goal is to then modify the chromatography to move the analyte peak away from this zone.

Method 2: Quantitative Assessment via Post-Extraction Spike

This is the gold-standard quantitative approach to measure the precise percentage of ion suppression or enhancement.[2][8][13]

  • Principle: You compare the peak area of the analyte in a clean, neat solution to the peak area of the analyte spiked into an extracted blank matrix after the extraction procedure. This isolates the effect of the matrix on the MS signal from the recovery of the extraction process.[8]

Experimental Protocol: Quantitative Matrix Effect Assessment
  • Prepare Set A (Analyte in Neat Solution): Spike this compound and its internal standard into your final mobile phase reconstitution solvent at a known concentration (e.g., your mid-QC level).

  • Prepare Set B (Analyte in Post-Extracted Matrix):

    • Take six different lots of your blank biological matrix (e.g., human plasma).

    • Perform your full sample preparation procedure (extraction) on these blank samples.

    • Spike the extracted, final supernatant/eluate with the same concentration of this compound and internal standard as in Set A.

  • Analysis and Calculation:

    • Inject both sets of samples into the LC-MS/MS system.

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Interpretation:

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

      • A relative standard deviation (RSD) of >15% across the different lots indicates that the matrix effect is variable and requires significant attention.

Q2: I've confirmed significant ion suppression. What is the most effective way to start reducing it?

A2: Senior Application Scientist's Insight:

The most impactful strategy to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[13] Your sample preparation protocol is your first and best line of defense. While simple protein precipitation is fast, it is often insufficient for removing phospholipids, which are a primary cause of ion suppression for analytes eluting in the middle of a typical reversed-phase gradient.[8][14]

Below is a comparison of common sample preparation techniques. For this compound, moving beyond simple protein precipitation is almost always necessary for a robust method.

Table 1: Comparison of Sample Preparation Techniques for this compound
TechniquePrincipleProsConsEffectiveness for Phospholipids
Protein Precipitation (PPT) Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[13]Fast, simple, inexpensive.Non-selective; leaves phospholipids and other endogenous components in the supernatant.[14][15]Poor.
Liquid-Liquid Extraction (LLE) Analyte is partitioned into an immiscible organic solvent, leaving polar interferences behind.[13]More selective than PPT, can provide a cleaner extract.Can have lower recovery for more polar analytes, more labor-intensive.[14][15]Moderate to Good.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.[13]Highly selective, provides very clean extracts, can pre-concentrate the analyte.More expensive, requires method development.Good to Excellent.
HybridSPE®-Phospholipid A specialized technique combining protein precipitation with phospholipid removal via a zirconia-based sorbent.Highly effective at removing both proteins and phospholipids in one step.Higher cost per sample.Excellent.

For the cleanest extracts and most reliable results, a mixed-mode Solid-Phase Extraction (SPE) protocol is highly recommended.[14][15] This combines reversed-phase and ion-exchange mechanisms to selectively capture the acidic this compound while thoroughly washing away neutral and basic interferences, including phospholipids.

Workflow: Troubleshooting Matrix Effects

G cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Mitigation Strategy cluster_3 Verification Problem Low & Variable Analyte Signal Diagnose Perform Matrix Effect Tests Problem->Diagnose PostColumn Post-Column Infusion (Qualitative) Diagnose->PostColumn Identify Suppression Zones PostSpike Post-Extraction Spike (Quantitative) Diagnose->PostSpike Quantify Suppression % Strategy Select Mitigation Path PostColumn->Strategy PostSpike->Strategy SamplePrep Optimize Sample Prep (Remove Interferences) Strategy->SamplePrep High Suppression Chroma Optimize Chromatography (Separate Interferences) Strategy->Chroma Moderate Suppression Compensate Compensate for Effects (Correct Quantitation) Strategy->Compensate Residual Effects Validate Re-evaluate & Validate Method SamplePrep->Validate Chroma->Validate Compensate->Validate

Caption: A systematic workflow for diagnosing and mitigating matrix effects.

Q3: I've improved my sample cleanup with SPE, but some matrix effect remains. Can I adjust my LC method to further improve results?

A3: Senior Application Scientist's Insight:

Absolutely. After optimizing sample preparation, the next step is to refine your chromatographic separation. The goal here is to achieve chromatographic resolution between this compound and any remaining interfering compounds.[2][16]

  • Optimize the Gradient: Avoid "fast and dirty" chromatography. A shallow, extended gradient can significantly improve the separation of your analyte from closely eluting matrix components.[7][16] If you identified a suppression zone using post-column infusion, adjust the gradient to ensure your analyte elutes well outside of it.

  • Evaluate Column Chemistry: While a C18 column is a common starting point, it may not provide the best selectivity. Consider columns with alternative stationary phases:

    • Pentafluorophenyl (PFP): Offers different selectivity for acidic compounds.

    • Porous Graphitic Carbon (PGC): Excellent for separating isomers and retaining polar compounds, which can be beneficial for short-chain fatty acids.[17]

  • Adjust Mobile Phase pH: Manipulating the pH of the aqueous mobile phase can alter the retention of ionizable matrix components, potentially shifting them away from your analyte.[14] For an acidic compound like this compound, using a mobile phase with a pH around 2.5-3 (e.g., with 0.1% formic acid) will ensure it is in its neutral form and well-retained on a reversed-phase column.

Q4: It seems impossible to completely eliminate the matrix effect. How can I achieve accurate and precise quantification despite its presence?

A4: Senior Application Scientist's Insight:

This is a common scenario. If you cannot completely eliminate the matrix effect, you must compensate for it. This is achieved by using an appropriate internal standard (IS) that mimics the behavior of the analyte.

  • The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard: This is the most reliable approach.[2][18] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass.[19] It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the matrix effect is effectively normalized, providing highly accurate results.

  • Alternative: Structural Analog IS: If a SIL-IS is not available, a closely related structural analog (e.g., another branched-chain fatty acid like 9-methylundecanoic acid that is not present in the sample) can be used.[20] However, its elution and ionization behavior may not perfectly match the analyte, making it a less ideal but viable alternative.

  • Matrix-Matched Calibration: For methods where the matrix effect is consistent but not completely eliminated, using matrix-matched calibrators is essential. This involves preparing your calibration standards in an extracted blank matrix identical to your samples.[7][8] This ensures that your calibrators and samples experience the same matrix effect, but it does not correct for variability between individual samples.

Mechanism: How Ion Suppression Occurs in the ESI Source

ESI_Suppression cluster_0 cluster_1 cluster_2 cluster_3 LC_Eluent Charged Droplets (Analyte + Matrix) Droplet_Shrinks Droplet Shrinks Charge Density Increases LC_Eluent->Droplet_Shrinks Desolvation Competition Competition for Surface & Charge Droplet_Shrinks->Competition Analyte_Ion Analyte Ions [M+H]+ MS_Signal Reduced Analyte Signal (Ion Suppression) Analyte_Ion->MS_Signal Matrix_Ion Matrix Ions Competition->Analyte_Ion Reduced Efficiency Competition->Matrix_Ion High Concentration

Caption: Co-eluting matrix components compete for charge and surface access during droplet evaporation, reducing the number of analyte ions that reach the gas phase and enter the mass analyzer.

Q5: I have read that chemical derivatization can improve fatty acid analysis. Can this strategy also help overcome matrix effects?

A5: Senior Application Scientist's Insight:

Yes, derivatization is a powerful, dual-purpose strategy for fatty acid analysis that can significantly mitigate matrix effects.[5][21]

  • Greatly Enhances Sensitivity: Fatty acids like this compound are weak acids and ionize poorly. Derivatization of the carboxylic acid group with a reagent that imparts a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), allows for analysis in the highly sensitive positive ion mode.[22] This can increase the signal by orders of magnitude. A much stronger analyte signal is less susceptible to suppression by a constant level of matrix noise.

  • Shifts Chromatographic Retention: The chemical properties of the derivatized analyte are different from the parent compound. This results in a significant shift in retention time, which can move the analyte peak out of a region of co-eluting interferences and ion suppression.[23][24]

While it adds an extra step to sample preparation, the benefits of improved sensitivity and chromatographic behavior often outweigh the additional time, especially for challenging low-level quantification.[23][25]

References

Improving the stability of 6-Methyloctanoic acid derivatives for GC analysis.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Introduction

Welcome to the technical support center for the gas chromatography (GC) analysis of 6-methyloctanoic acid and its derivatives. As a branched-chain fatty acid, this compound presents unique challenges in achieving stable, reproducible, and accurate GC analysis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, proven protocols, and answers to frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles and choices you'll face when preparing this compound for GC analysis. Understanding the "why" behind these methods is the first step to robust and reliable results.

Q1: Why is derivatization essential for analyzing this compound by GC?

A1: Direct analysis of free fatty acids like this compound by GC is problematic for two primary reasons: low volatility and high polarity.[2][3]

  • Polarity & Hydrogen Bonding: The carboxylic acid group (-COOH) is highly polar and can form hydrogen bonds.[4] This leads to undesirable interactions with the GC system, causing issues like poor peak shape (tailing), broad peaks, and irreversible adsorption onto the column or inlet liner.[2][3] These interactions result in poor accuracy and reproducibility.

  • Volatility: To travel through a GC column, a compound must be volatile enough to exist in the gas phase at the analysis temperature. The hydrogen bonding of free fatty acids significantly reduces their volatility, making them unsuitable for direct GC analysis.[5][6]

Derivatization chemically modifies the polar carboxyl group, converting it into a less polar and more volatile ester or silyl ester.[2][4][7] This critical step neutralizes the problematic active hydrogen, leading to sharper peaks, improved resolution, and more reliable quantification.[4]

Q2: What are the primary derivatization methods for this compound, and how do I choose between them?

A2: The two most common and effective strategies are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The best choice depends on your sample matrix, available equipment, and detector type.

  • Esterification (FAME Formation): This is the most widely used method for fatty acid analysis.[2] It involves converting the carboxylic acid to a methyl ester. The most common reagent is boron trifluoride in methanol (BF3-methanol).[3][8] FAMEs are robust, relatively stable, and have extensive libraries for mass spectrometry (MS) identification.

  • Silylation (TMS Ester Formation): This method replaces the active proton of the carboxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][9] Silylation is very rapid and versatile, as it also derivatizes other functional groups like hydroxyls and amines.[3][9] However, TMS derivatives are highly susceptible to hydrolysis and must be analyzed quickly in anhydrous conditions.[9][10]

FeatureFatty Acid Methyl Esters (FAMEs)Trimethylsilyl (TMS) Esters
Primary Reagent Boron Trifluoride-Methanol (BF3-Methanol)BSTFA (+/- TMCS catalyst)
Derivative Stability High; can be stored for longer periods.Low; highly moisture-sensitive and prone to hydrolysis.[9][10]
Reaction Conditions Mild heating (60-100°C) for 10-60 minutes.[3][11]Rapid, often complete in minutes at 60°C.[3]
Byproducts Water, which must be removed.[12]Volatile byproducts, causing less interference.[9]
Versatility Specific to carboxylic acids.Reacts with many functional groups (acids, alcohols, amines).[9]
Ideal Use Case Routine, high-throughput fatty acid profiling, especially with complex matrices.Rapid screening, analysis of multiple analyte types, when anhydrous conditions can be guaranteed.
Q3: My TMS-derivatized samples are giving poor, irreproducible results. What's happening?

A3: The most likely culprit is hydrolysis. TMS esters are notoriously sensitive to moisture.[9] Even trace amounts of water in your sample, solvents, or glassware can cause the TMS derivative to revert to the original carboxylic acid. This leads to a loss of signal, peak tailing (from the underivatized acid), and inconsistent results. To ensure the stability of TMS derivatives, you must maintain strictly anhydrous conditions throughout the entire process, from sample preparation to injection.[3][13]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the GC analysis of derivatized this compound.

Problem: Poor Peak Shape (Tailing)
  • Symptom: The peak for your derivative is asymmetrical, with a "tail" extending from the back of the peak.

  • Causality & Solution:

    • Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free this compound will interact strongly with the GC system, causing significant tailing.[14]

      • Action: Review your derivatization protocol. Ensure reagents are fresh and not compromised by moisture.[4] Optimize reaction time and temperature. It may be beneficial to analyze aliquots at different time points to determine when the reaction reaches completion.[4]

    • Active Sites in the GC System: Even with successful derivatization, active sites (exposed silanol groups) in the inlet liner or at the head of the GC column can interact with the slightly polar ester derivatives.[2][14]

      • Action: Use a new, deactivated inlet liner. If the problem persists, trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2]

    • Derivative Instability (Hydrolysis): For TMS esters, tailing is a classic sign that the derivative is breaking down in the presence of moisture.

      • Action: Prepare samples immediately before analysis. Ensure all solvents are anhydrous and that a drying agent like anhydrous sodium sulfate is used during extraction.[2][3]

Problem: Low or No Peak Detected
  • Symptom: The expected peak for the this compound derivative is very small or completely absent.

  • Causality & Solution:

    • Inefficient Derivatization: The reaction may not have worked effectively, resulting in very little of the volatile derivative being formed.

      • Action: Confirm the integrity of your derivatization reagents. BF3-methanol and BSTFA are both moisture-sensitive and degrade over time.[4][13] Use a fresh vial of reagent and ensure your sample is dry before adding the reagent.

    • Sample Loss During Extraction: For FAMEs prepared with BF3-methanol, the protocol involves a liquid-liquid extraction step to move the derivatives into a nonpolar solvent (e.g., hexane).[3][8] An inefficient extraction will result in low recovery.

      • Action: Ensure vigorous mixing (vortexing) during the extraction step to maximize the transfer of FAMEs into the organic layer.[2] Allow for complete phase separation before carefully collecting the upper organic layer.[3]

    • Thermal Degradation: While derivatives are more thermally stable than free acids, they can still degrade in an excessively hot GC inlet.[2]

      • Action: Try lowering the injector temperature by 20-30°C to see if the response improves.

Problem: Poor Reproducibility Between Injections
  • Symptom: The peak areas for the same sample vary significantly across multiple injections.

  • Causality & Solution:

    • Moisture Contamination: This is the leading cause of irreproducibility, especially for TMS esters. Variable amounts of moisture between samples will lead to variable rates of hydrolysis.

      • Action: Implement a rigorous moisture control strategy. Dry all glassware in an oven. Use sealed vials and fresh, high-quality anhydrous solvents.

    • Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or reagent volume can lead to different derivatization yields between samples.

      • Action: Use a heating block or water bath for precise temperature control.[11] Use calibrated pipettes to dispense reagents accurately. Ensure all samples react for the same amount of time.

    • Carryover: Residue from a previous, more concentrated sample may be eluting in a subsequent run.

      • Action: Run a solvent blank after a high-concentration sample to check for carryover. If present, replace the inlet liner and septum, and consider developing a more aggressive oven bake-out at the end of your GC method.[2]

Part 3: Experimental Workflows & Protocols

Workflow for Derivatization Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate derivatization strategy.

G start Start: This compound Sample check_matrix Is sample matrix complex or contains other active H groups (e.g., alcohols, amines)? start->check_matrix check_moisture Can strict anhydrous conditions be maintained? check_matrix->check_moisture  No silylation Silylation (TMS Ester) - Very Fast Reaction - Derivatizes Multiple Groups check_matrix->silylation  Yes esterification Esterification (FAME) - High Stability - Robust for Complex Matrices check_moisture->esterification  No check_moisture->silylation  Yes analysis GC Analysis esterification->analysis silylation->analysis end End: Stable & Reproducible Data analysis->end

Caption: Decision workflow for selecting a derivatization method.

Protocol 1: Esterification to FAMEs using BF3-Methanol

This protocol is robust and ideal for achieving stable derivatives for routine analysis.[3][11]

Materials:

  • Dried sample containing this compound

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Heptane or Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube.

  • Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the tube.[11]

  • Reaction: Tightly cap the tube. Heat at 100°C for 30 minutes in a heating block.[11] This ensures complete esterification.

  • Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.[11]

  • Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[11] Allow the layers to fully separate.

  • Collection & Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate.[2] This removes residual water, which is critical for stability.

  • Analysis: The sample is now ready for GC injection.

Protocol 2: Silylation to TMS Esters using BSTFA

This protocol is extremely fast but requires strict moisture control for success.[3]

Materials:

  • Dried sample containing this compound

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS catalyst

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • Screw-cap glass vials with PTFE-lined septa

  • Heating block or oven

Procedure:

  • Sample Preparation: Place the completely dry sample into a clean, dry reaction vial. If the sample was in an aqueous solution, it must be evaporated to complete dryness first.[3]

  • Reagent Addition: Add 100 µL of anhydrous solvent and 50 µL of BSTFA. Ensure a molar excess of the silylating reagent.[3][9]

  • Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[3]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly. Analyze immediately , as the TMS esters are prone to hydrolysis and will degrade upon exposure to ambient moisture.[9][15]

Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing common chromatographic issues.

G start Start: Chromatographic Problem peak_shape Is the peak shape poor (e.g., tailing)? start->peak_shape peak_intensity Is the peak intensity low or irreproducible? peak_shape->peak_intensity No check_derivatization Verify Derivatization: - Fresh Reagents? - Optimized Time/Temp? peak_shape->check_derivatization Yes check_moisture Strictly Control Moisture: - Anhydrous Solvents? - Dry Glassware? peak_intensity->check_moisture Yes check_system Check GC System: - Replace Inlet Liner - Trim Column solution1 Improved Peak Shape check_system->solution1 check_extraction Verify Sample Prep: - Efficient Extraction? - Accurate Reagent Volume? check_moisture->check_extraction solution2 Improved Sensitivity & Reproducibility check_extraction->solution2 peak_derivatization peak_derivatization peak_derivatization->check_system

Caption: A logical workflow for troubleshooting common GC issues.

References

Best practices for the storage and handling of 6-Methyloctanoic acid standards.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the proper storage and handling of 6-Methyloctanoic acid standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity, accuracy, and longevity of your analytical standards. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the storage and handling of this compound standards.

Q1: What is the recommended storage temperature for neat this compound?

A1: For long-term storage, neat this compound should be stored at or below -20°C.[1] Storing it in a tightly sealed container, protected from light, is crucial to maintain its stability. For short-term use, refrigeration at 2-8°C is acceptable.

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be stored at -20°C or lower in amber glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[1][2] To minimize degradation, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing.[2]

Q3: What is the expected shelf life of this compound standards?

A3: As a saturated fatty acid, this compound is relatively stable compared to unsaturated fatty acids.[3] When stored properly in its neat form at -20°C, it can be stable for several years. The stability of solutions is dependent on the solvent and storage conditions, but when stored under an inert atmosphere at -20°C or below, they can be expected to be stable for at least several months. Periodic purity checks are recommended for long-term stored standards.

Q4: What are the best solvents for preparing a stock solution of this compound?

A4: this compound is soluble in a variety of organic solvents. High-purity solvents such as ethanol, methanol, hexane, chloroform, and dichloromethane are suitable for preparing stock solutions.[2][4][5] The choice of solvent will often depend on the downstream application and the analytical technique being used (e.g., GC-MS). For applications requiring a less volatile solvent, dimethyl sulfoxide (DMSO) can also be used.

Q5: Are there any specific handling precautions I should take when working with this compound?

A5: Yes, it is important to handle this compound in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.[6]

Q6: How can I visually identify potential degradation of my this compound standard?

A6: While this compound is a colorless to pale yellow liquid, any significant change in color, such as darkening, or the appearance of particulate matter could indicate degradation or contamination. An unusual odor may also be an indicator. However, analytical verification (e.g., by GC-MS) is the most reliable way to confirm the purity and integrity of the standard.

Storage and Stability Summary

ConditionStorage TemperatureRecommended ContainerExpected Stability
Neat Standard (Long-term) ≤ -20°CTightly sealed amber glass vialSeveral years
Neat Standard (Short-term) 2-8°CTightly sealed amber glass vialSeveral months
Stock Solution ≤ -20°C (under inert gas)Amber glass vial with Teflon-lined capMonths to a year+
Working Solutions ≤ -20°CAmber glass vial with Teflon-lined capWeeks to months

Experimental Protocol: Preparation of Stock and Working Standards

This protocol provides a step-by-step guide for the accurate preparation of this compound standard solutions.

Materials:

  • This compound standard (neat)

  • High-purity solvent (e.g., ethanol, hexane, or chloroform)

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Equilibration: Allow the sealed container of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the neat standard into a clean, dry weighing vessel using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of the desired volume.

  • Solvent Addition: Add a small amount of the chosen solvent to dissolve the standard completely. Gently swirl the flask to ensure complete dissolution.

  • Dilution to Volume: Once the standard is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller amber glass vials with Teflon-lined caps. Before sealing, flush the headspace of each vial with a gentle stream of inert gas.

  • Labeling: Clearly label each vial with the name of the standard, concentration, solvent, preparation date, and your initials.

  • Storage: Store the stock solution vials at ≤ -20°C.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired concentration using the same solvent. Store working solutions under the same conditions as the stock solution, but for a shorter duration.

Troubleshooting Guide

This section addresses common issues that may arise during the analysis of this compound.

Problem 1: Peak Tailing in Gas Chromatography (GC) Analysis

  • Question: My chromatogram for this compound (or its derivative) shows significant peak tailing. What could be the cause?

  • Answer: Peak tailing for fatty acids, even after derivatization, is often due to active sites within the GC system.[7]

    • Cause A: Active Sites in the Injector or Column: The free carboxyl group of any underivatized acid can interact with active sites in the inlet liner or the column itself.

      • Solution:

        • Check Derivatization Efficiency: Ensure your derivatization reaction has gone to completion.

        • Use a Deactivated Inlet Liner: Employ a silanized or otherwise deactivated inlet liner.

        • Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. If tailing persists, the column may be degraded and require replacement.

    • Cause B: Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume, leading to peak tailing.

      • Solution: Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector as specified by the instrument manufacturer.

Problem 2: Low or No Peak Intensity

  • Question: I am injecting my this compound standard, but I'm seeing a very small peak or no peak at all. What should I check?

  • Answer: This issue can stem from several sources, from sample preparation to instrument problems.

    • Cause A: Standard Degradation or Incorrect Preparation: The standard may have degraded, or the solution may have been prepared incorrectly.

      • Solution: Prepare a fresh working standard from your stock solution. If the problem persists, prepare a new stock solution from the neat standard. Verify all calculations and dilutions.

    • Cause B: Inefficient Derivatization: If you are analyzing a derivative (e.g., FAME), the reaction may be incomplete.

      • Solution: Review your derivatization protocol. Ensure reagents are fresh and reaction conditions (time, temperature) are optimal.

    • Cause C: Injector or Syringe Issues: There could be a leak in the injector, or the syringe may be faulty or clogged.

      • Solution: Perform a leak check on the injector. Inspect the syringe for proper function and cleanliness.

    • Cause D: Sample Loss during Extraction: If your workflow involves an extraction step, the analyte may be lost during this process.

      • Solution: Optimize your extraction protocol and consider using an internal standard to monitor recovery.

Problem 3: Poor Library Match in Mass Spectrometry (MS)

  • Question: The mass spectrum for my this compound peak has a low match score in the spectral library. How can I improve this?

  • Answer: Low library match scores can be misleading and require careful evaluation of the data.

    • Cause A: Co-eluting Peaks or Background Interference: The mass spectrum may be a composite of your analyte and a co-eluting compound or background noise.

      • Solution: Check the peak purity using your chromatography data system's deconvolution software. If co-elution is an issue, optimize your GC method (e.g., temperature program) to improve separation.

    • Cause B: Poor Quality Library Spectrum: The reference spectrum in your library may be of low quality or may not be for the specific derivative you have prepared.

      • Solution: Manually inspect the mass spectrum for characteristic ions of your compound. Compare it with spectra from reputable sources if available.

    • Cause C: Incomplete or Side Reactions during Derivatization: The derivatization process might have resulted in unexpected byproducts.

      • Solution: As mentioned previously, ensure your derivatization is efficient and specific.

Visual Workflow and Logic Diagrams

Storage_and_Handling_Workflow cluster_receiving Receiving and Initial Storage cluster_preparation Standard Preparation cluster_storage_solutions Solution Storage and Use Receive Receive Neat Standard Inspect Inspect for Damage or Discoloration Receive->Inspect StoreNeat Store at ≤ -20°C in Original Container Inspect->StoreNeat Equilibrate Equilibrate to Room Temperature StoreNeat->Equilibrate Weigh Accurately Weigh Standard Equilibrate->Weigh Dissolve Dissolve in High-Purity Solvent Weigh->Dissolve Dilute Dilute to Final Volume Dissolve->Dilute Aliquot Aliquot into Vials Dilute->Aliquot InertGas Flush with Inert Gas Aliquot->InertGas StoreSolution Store at ≤ -20°C InertGas->StoreSolution Use Use for Analysis StoreSolution->Use Troubleshooting_Logic Start Analytical Problem (e.g., Peak Tailing) CheckStandard Verify Standard Integrity (Age, Storage) Start->CheckStandard CheckPrep Review Solution Preparation (Solvent, Concentration) Start->CheckPrep CheckInstrument Inspect GC-MS System (Liner, Column, Leaks) Start->CheckInstrument PrepareNew Prepare Fresh Standard CheckStandard->PrepareNew CheckPrep->PrepareNew MaintainSystem Perform Instrument Maintenance CheckInstrument->MaintainSystem OptimizeMethod Optimize GC Method MaintainSystem->OptimizeMethod

References

Validation & Comparative

A Senior Application Scientist's Guide to Derivatization Reagents for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids (BCFAs) is paramount for understanding their roles in various biological processes and for the development of novel therapeutics. The inherent chemical properties of BCFAs, however, present analytical challenges that necessitate derivatization prior to chromatographic analysis. This guide provides an in-depth, objective comparison of common derivatization reagents for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of BCFAs, supported by experimental data and detailed protocols.

The Critical Role of Derivatization in BCFA Analysis

Branched-chain fatty acids, characterized by one or more alkyl branches on the fatty acid backbone, are found in a variety of biological systems and are implicated in cellular signaling, membrane fluidity, and metabolic regulation. Their structural complexity, particularly the position and number of branches, demands analytical techniques that can provide detailed structural information.

Derivatization is a crucial step in the analytical workflow for BCFAs. It serves to:

  • Increase Volatility: For GC-based methods, derivatization of the polar carboxyl group to a less polar ester or silyl ester is essential to make the BCFAs sufficiently volatile for separation in the gas phase.

  • Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.

  • Enhance Ionization Efficiency: In LC-MS, derivatization can significantly improve the ionization of fatty acids, which are often poorly ionized in their native form.

  • Provide Structural Information: Certain derivatizing agents can induce characteristic fragmentation patterns in mass spectrometry, aiding in the elucidation of the branch position.

The choice of derivatization reagent is a critical decision that depends on the analytical platform, the specific BCFAs of interest, and the desired outcome, whether it be quantitative analysis or detailed structural characterization.

Comparison of Derivatization Reagents for GC-MS Analysis

Gas chromatography-mass spectrometry is a powerful and widely used technique for the analysis of fatty acids. The most common derivatization strategies for GC-MS involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters. However, for the nuanced analysis of BCFAs, the formation of picolinyl esters offers significant advantages.

Derivatization ReagentDerivativeReaction Time & Temp.AdvantagesDisadvantagesBest For
Boron Trifluoride-Methanol (BF3-Methanol) Fatty Acid Methyl Ester (FAME)5-60 min at 60-100°C[1]Well-established, versatile for various lipid classes, relatively inexpensive.[2][3]Potential for artifact formation with unsaturated fatty acids, mass spectra provide limited structural information for branch location.[3]Routine quantitative analysis of total BCFA profiles.
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS Trimethylsilyl (TMS) Ester60 min at 60°C[4]Derivatizes other functional groups, useful for multi-analyte profiling.Derivatives can be less stable and moisture-sensitive, mass spectra can be complex.[4]Simultaneous analysis of BCFAs and other hydroxyl- or amine-containing compounds.
Picolinyl Esters (via Thionyl Chloride & 3-Pyridylcarbinol) Picolinyl EsterMulti-step, ~45 min at 45°CExcellent for structural elucidation. Mass spectra show characteristic fragmentation that allows for the determination of branch positions.[5][6]More complex and time-consuming preparation compared to FAMEs.[5]Identifying and characterizing unknown BCFAs, detailed structural analysis.
The Gold Standard for BCFA Structural Elucidation: Picolinyl Esters

While FAMEs and TMS esters are suitable for quantifying total BCFAs, their mass spectra under electron ionization often lack the specific fragmentation needed to pinpoint the location of the methyl or ethyl branches on the fatty acid chain.[5][7] This is where picolinyl esters excel. The pyridine ring in the picolinyl ester derivative directs fragmentation in a predictable manner, leading to a series of diagnostic ions that reveal the structure of the alkyl chain.[5]

The mass spectrum of a picolinyl ester of a branched-chain fatty acid will show a regular series of peaks separated by 14 amu (corresponding to CH₂ groups), with a gap or a change in the pattern at the branch point. This unique fragmentation pattern is invaluable for the unambiguous identification of iso, anteiso, and multi-branched fatty acids.[5]

Experimental Protocols for GC-MS Derivatization

Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol

This protocol describes the acid-catalyzed esterification of fatty acids.

Materials:

  • Lipid extract or BCFA standard

  • 14% Boron trifluoride in methanol (BF₃-Methanol)

  • Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes

  • Heating block or water bath

Procedure:

  • Place the dried lipid extract or BCFA standard (1-10 mg) into a screw-cap glass tube.

  • Add 2 mL of 14% BF₃-Methanol reagent.[8]

  • Tightly cap the tube and heat at 100°C for 5-30 minutes.[8] For sensitive PUFAs, a milder condition of 90°C for 10 minutes is recommended.[8]

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol is suitable for the derivatization of fatty acids to their TMS esters.

Materials:

  • Dried lipid extract or BCFA standard

  • BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • GC vials with inserts

  • Heating block or oven

Procedure:

  • Place the completely dried sample into a GC vial.

  • Add 100 µL of anhydrous solvent to dissolve the sample.

  • Add 50 µL of BSTFA (+ 1% TMCS). An excess of the reagent is necessary.[4]

  • Cap the vial tightly and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 3: Preparation of Picolinyl Esters

This one-step method is a modification for the synthesis of picolinyl esters from intact lipids or free fatty acids.[9]

Materials:

  • Lipid extract or BCFA standard

  • Potassium tert-butoxide solution (1.0 M in THF)

  • 3-Hydroxymethylpyridine (3-pyridylcarbinol)

  • Anhydrous dichloromethane

  • Hexane

  • Deionized water

  • Screw-cap glass tubes

Procedure:

  • Prepare the derivatizing reagent by adding 100 µL of 1.0 M potassium tert-butoxide in THF to 200 µL of 3-hydroxymethylpyridine in a clean, dry vial.[9]

  • Dissolve the lipid sample (approx. 5 mg) in 1 mL of anhydrous dichloromethane in a separate screw-cap tube.

  • Add the freshly prepared derivatizing reagent to the sample solution.

  • Cap the tube and vortex.

  • Heat the reaction mixture at 45°C for 45 minutes.[6]

  • Cool the tube to room temperature.

  • Add 2 mL of deionized water and 4 mL of hexane.[6]

  • Vortex thoroughly to extract the picolinyl esters into the hexane layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

Visualization of Derivatization Workflows

GC_Derivatization_Workflows cluster_FAME FAME Preparation (BF3-Methanol) cluster_TMS Silylation (BSTFA) cluster_Picolinyl Picolinyl Ester Synthesis FAME_start Lipid Sample FAME_reagent Add BF3-Methanol FAME_start->FAME_reagent FAME_heat Heat (60-100°C) FAME_reagent->FAME_heat FAME_extract Extract with Hexane FAME_heat->FAME_extract FAME_analyze GC-MS Analysis FAME_extract->FAME_analyze TMS_start Dried Lipid Sample TMS_reagent Add BSTFA + TMCS TMS_start->TMS_reagent TMS_heat Heat (60°C) TMS_reagent->TMS_heat TMS_analyze GC-MS Analysis TMS_heat->TMS_analyze Pico_start Lipid Sample Pico_reagent Add K-t-butoxide & 3-pyridylcarbinol Pico_start->Pico_reagent Pico_heat Heat (45°C) Pico_reagent->Pico_heat Pico_extract Extract with Hexane Pico_heat->Pico_extract Pico_analyze GC-MS Analysis Pico_extract->Pico_analyze

Caption: Experimental workflows for BCFA derivatization for GC-MS analysis.

Comparison of Derivatization Reagents for LC-MS Analysis

Liquid chromatography-mass spectrometry offers an alternative and often complementary approach to GC-MS for fatty acid analysis. A significant challenge in LC-MS is the poor ionization efficiency of fatty acids in their native form. Derivatization for LC-MS, therefore, focuses on introducing a readily ionizable moiety to the fatty acid molecule, a strategy often referred to as "charge-reversal" derivatization.[10][11]

Derivatization ReagentDerivativeIonization ModeKey AdvantagesKey DisadvantagesBest For
N-(4-aminomethylphenyl)pyridinium (AMPP) AMPP-amidePositive ESISignificant enhancement of ionization efficiency (up to 60,000-fold reported), enables sensitive quantification.[12]Can have matrix effects influencing the signal.[13]Highly sensitive quantitative analysis of BCFAs in complex biological matrices.
3-Nitrophenylhydrazine (3-NPH) 3-NPH hydrazonePositive ESIGood for short-chain fatty acids, stable derivatives.[14]Primarily used for shorter chain fatty acids.Analysis of short-chain BCFAs.
Trimethyl-amino-ethyl (TMAE) esters TMAE esterPositive ESIProvides a permanent positive charge for enhanced detection.[15]Multi-step derivatization process.[15]Targeted quantitative analysis of BCFAs, particularly in clinical research.
Enhancing Sensitivity with Charge-Reversal Derivatization

The principle behind charge-reversal derivatization is to convert the anionic carboxylate group of the fatty acid into a derivative with a permanent positive charge. This allows for analysis in the positive electrospray ionization (ESI) mode, which is often more sensitive and less prone to matrix suppression than the negative ion mode typically used for underivatized fatty acids.[10] Reagents like AMPP attach a pyridinium group to the fatty acid, dramatically improving its ionization efficiency and leading to significantly lower limits of detection.[12]

Experimental Protocol for LC-MS Derivatization

Protocol 4: Charge-Reversal Derivatization using AMPP

This protocol describes the derivatization of fatty acids with AMPP for enhanced LC-MS/MS detection.

Materials:

  • Dried lipid extract or BCFA standard

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • Coupling agent (e.g., EDC)

  • Anhydrous solvent (e.g., acetonitrile)

  • LC-MS vials

Procedure:

  • Reconstitute the dried lipid extract or BCFA standard in a suitable anhydrous solvent in an LC-MS vial.

  • Add the AMPP derivatization reagent and a coupling agent to initiate the reaction.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • After the reaction is complete, the sample can be directly diluted and injected into the LC-MS/MS system.

  • Note: Specific reaction conditions (reagent concentrations, time, and temperature) should be optimized for the specific BCFAs and sample matrix.

Visualization of LC-MS Derivatization Workflow

LCMS_Derivatization_Workflow cluster_LCMS Charge-Reversal Derivatization for LC-MS LCMS_start Dried Lipid Sample LCMS_reagent Add Charge-Reversal Reagent (e.g., AMPP) + Coupling Agent LCMS_start->LCMS_reagent LCMS_react Reaction LCMS_reagent->LCMS_react LCMS_analyze LC-MS/MS Analysis (Positive Ion Mode) LCMS_react->LCMS_analyze

Caption: General workflow for charge-reversal derivatization of BCFAs for LC-MS analysis.

Conclusion and Recommendations

The selection of an appropriate derivatization reagent is a critical determinant of success in the analysis of branched-chain fatty acids.

  • For routine quantitative analysis of total BCFAs by GC-MS , traditional FAME formation using BF₃-Methanol remains a robust and cost-effective choice.

  • When unambiguous structural elucidation of BCFAs is the primary objective, picolinyl ester derivatization is the unequivocal gold standard for GC-MS analysis, providing invaluable fragmentation information for determining branch positions.

  • For highly sensitive quantitative analysis of BCFAs by LC-MS , particularly in complex biological matrices, charge-reversal derivatization with reagents like AMPP is highly recommended to overcome the inherent low ionization efficiency of fatty acids.

It is imperative for researchers to validate their chosen derivatization method for the specific BCFAs and sample matrices under investigation to ensure data accuracy and reliability. This guide provides a comprehensive framework and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their BCFA analysis needs.

References

A Comparative Guide to the Biological Activity of 6-Methyloctanoic Acid Versus Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Influence of a Methyl Group

In the vast landscape of fatty acids, chain length and saturation are well-established determinants of their physicochemical properties and biological functions. However, the influence of more subtle structural modifications, such as methyl branching, is an area of growing research interest. This guide provides a comparative overview of the biological activities of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA), and its straight-chain counterparts, primarily octanoic acid (C8:0) and nonanoic acid (C9:0).

While extensive research has characterized the antimicrobial and anti-inflammatory properties of straight-chain fatty acids, a significant gap exists in the scientific literature regarding the specific biological activities of this compound. This guide will synthesize the available experimental data for straight-chain fatty acids and provide a framework for the future evaluation of this compound, thereby enabling a direct and objective comparison.

Structural Distinctions: A Fork in the Carbon Chain

The fundamental difference between this compound and straight-chain fatty acids lies in their carbon skeleton. Straight-chain fatty acids, such as octanoic and nonanoic acid, possess a linear aliphatic tail. In contrast, this compound features a methyl group branching off the sixth carbon of its octanoic acid backbone. This seemingly minor structural alteration can have profound effects on the molecule's physical properties, including its melting point, solubility, and spatial conformation, which in turn can influence its interactions with biological membranes and enzymes.

Caption: Chemical structures of this compound and its straight-chain counterparts.

Comparative Biological Activities: What the Data Reveals

A comprehensive review of the current scientific literature reveals a wealth of information on the biological activities of straight-chain medium-chain fatty acids (MCFAs). In contrast, there is a notable absence of specific experimental data for this compound. The following sections summarize the known activities of octanoic and nonanoic acid, providing a benchmark for future comparative studies.

Antimicrobial Activity

Straight-chain MCFAs, particularly caprylic acid (octanoic acid) and capric acid (decanoic acid), are recognized for their potent antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi.[1][2] Their mechanism of action is often attributed to the disruption of the cell membrane's integrity.[3]

Table 1: Antimicrobial Activity of Straight-Chain Fatty Acids

Fatty AcidMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Octanoic Acid (Caprylic Acid)Candida albicansSignificant anti-Candida activity[4]
Octanoic Acid (Caprylic Acid)Escherichia coliHigh activity[2]
Octanoic Acid (Caprylic Acid)Salmonella spp.Active at lower pH[2]
Nonanoic Acid (Pelargonic Acid)M. roreri & C. perniciosaInhibits mycelial growth and spore germination[5]
Capric Acid (Decanoic Acid)C. glabrata, S. aureus, E. coliAntimicrobial activity demonstrated[6]
Capric Acid (Decanoic Acid)Propionibacterium acnesAntimicrobial activity demonstrated[7]

Note: Direct MIC values for this compound are not currently available in the cited literature.

Anti-inflammatory Activity

Medium-chain fatty acids have also been investigated for their anti-inflammatory effects. Caprylic acid and capric acid have been shown to possess anti-inflammatory properties.[1][6][8] The proposed mechanisms often involve the modulation of inflammatory signaling pathways.

Table 2: Anti-inflammatory Activity of Straight-Chain Fatty Acids

Fatty AcidAssay/ModelEffectReference
Octanoic Acid (Caprylic Acid)Caco-2 cellsInhibits IL-8 gene transcription[8]
Capric Acid (Decanoic Acid)P. acnes-stimulated cellsReduced IL-6 and CXCL8 production[7]
Capric Acid (Decanoic Acid)GeneralAnti-inflammatory agent[6]

Note: Specific IC50 values or equivalent quantitative data for the anti-inflammatory activity of this compound are not available in the reviewed literature.

Cytotoxicity

The cytotoxic potential of fatty acids is a critical parameter, particularly in the context of drug development. While some fatty acids exhibit selective toxicity towards cancer cells, their effects on healthy cells must be carefully evaluated.

At present, there is a lack of publicly available, peer-reviewed data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on various cell lines. In contrast, some studies have begun to explore the cytotoxic profiles of straight-chain fatty acids. For instance, caprylic acid has been investigated for its potential as a chemotherapeutic for glioblastoma.[9]

Experimental Protocols for Comparative Analysis

To address the current knowledge gap, the following section provides detailed, step-by-step methodologies for key experiments to enable a direct comparison of the biological activities of this compound and its straight-chain analogs.

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a fatty acid against a specific bacterial strain.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Fatty Acid Stock Solutions: Dissolve this compound and the straight-chain fatty acids (e.g., octanoic acid, nonanoic acid) in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each fatty acid stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted fatty acids. Include positive (microorganism in medium without fatty acid) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity Assessment: In Vitro Inhibition of Albumin Denaturation

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.5% (w/v) solution of bovine serum albumin (BSA) in a Tris-phosphate buffer saline solution (pH 6.5).

    • Prepare stock solutions of this compound and the straight-chain fatty acids in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In separate test tubes, prepare the reaction mixtures containing:

    • 0.2 mL of the BSA solution.

    • 2.8 mL of the Tris-phosphate buffer saline solution.

    • 2.0 mL of varying concentrations of the fatty acid solutions.

    • A control tube should contain the BSA solution and buffer with the solvent used for the fatty acids.

  • Incubation: Incubate all tubes at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed the desired cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Fatty Acid Treatment: Prepare various concentrations of this compound and the straight-chain fatty acids in the cell culture medium. Replace the existing medium with the fatty acid-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the fatty acid that causes a 50% reduction in cell viability) can be calculated.

Expert Insights and Future Directions

The presence of a methyl branch in the carbon chain of this compound is anticipated to alter its biological activity compared to its straight-chain isomers. The increased steric hindrance and altered hydrophobicity imparted by the methyl group may influence its ability to insert into and disrupt microbial cell membranes, potentially leading to a different spectrum of antimicrobial activity. Similarly, these structural changes could affect its binding to enzymes and receptors involved in inflammatory pathways.

The lack of specific data on this compound highlights a critical need for further research. The experimental protocols provided in this guide offer a standardized approach to systematically evaluate its antimicrobial, anti-inflammatory, and cytotoxic properties. Such studies are essential to elucidate the structure-activity relationships of branched-chain fatty acids and to unlock their potential for therapeutic and industrial applications.

It is our hope that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals, stimulating further investigation into the intriguing biological roles of this compound and other branched-chain fatty acids.

References

A Senior Application Scientist's Guide to the Isomeric Comparison of Methyl-Branched Octanoic Acids by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of fatty acids is a critical analytical challenge. Methyl-branched fatty acids, in particular, present a unique set of isomeric complexities that can have significant implications for their biological activity and metabolic fate. This guide provides an in-depth, objective comparison of mass spectrometric techniques for the differentiation of methyl-branched octanoic acid isomers, supported by experimental data and validated protocols.

The Challenge of Isomeric Ambiguity in Fatty Acid Analysis

Methyl-branched octanoic acids, a subset of branched-chain fatty acids (BCFAs), are integral components of various biological systems, especially in bacterial cell membranes.[1] The position of a single methyl group along the octanoic acid backbone gives rise to a series of structural isomers (e.g., 2-methyl, 3-methyl, 4-methyl, etc.). These subtle structural differences can be difficult to distinguish using standard analytical techniques, yet they can profoundly influence the physicochemical properties and biological functions of these molecules.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis.[1] However, the direct analysis of free fatty acids is often hindered by their low volatility and potential for thermal degradation. Consequently, a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), is standard practice.[2] While this approach is effective for identifying the carbon number and degree of unsaturation, the electron ionization (EI) mass spectra of FAMEs often fail to provide unambiguous information about the location of the methyl branch.[3] This guide will explore the limitations of standard FAME analysis and detail superior derivatization strategies that enable precise isomeric differentiation.

Comparing Mass Spectra of Methyl-Branched Octanoate Isomers

The Limitations of Fatty Acid Methyl Ester (FAME) Analysis

When subjected to electron ionization, the mass spectra of isomeric methyl-branched octanoates (as methyl esters) are remarkably similar, making definitive identification based on a single spectrum challenging. The fragmentation is often dominated by a prominent ion at m/z 74, which arises from a McLafferty rearrangement involving the ester group. While this ion is characteristic of methyl esters of fatty acids, it provides no information about the structure of the alkyl chain.

Other fragment ions resulting from cleavage along the carbon chain can offer some clues, but these are often of low intensity and not uniquely diagnostic for the position of the methyl branch. For instance, while subtle differences in the relative intensities of certain ions may be observed between isomers, these are often insufficient for confident assignment, especially in complex mixtures.[4]

Table 1: Key Ions in the Electron Ionization Mass Spectra of Methyl-Branched Octanoate Methyl Esters

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
Methyl 2-methyloctanoate 172101, 88, 74, 55
Methyl 4-methyloctanoate 172101, 87, 74, 55
Methyl 6-methyloctanoate 172143, 101, 87, 74, 55

Data sourced from the NIST Mass Spectrometry Data Center.

As illustrated in Table 1, while some high m/z fragment ions differ, the overall patterns are dominated by common ions, underscoring the need for more structurally informative derivatization techniques.

Advanced Derivatization Strategies for Isomer-Specific Fragmentation

To overcome the limitations of FAME analysis, chemists have developed derivatization techniques that "fix" the charge on the carboxyl group and promote predictable fragmentation along the fatty acid chain. This "charge-remote fragmentation" allows for the precise localization of structural features such as methyl branches.[4] Two of the most effective and widely used derivatization agents for this purpose are 3-pyridylcarbinol (to form picolinyl esters) and 2-amino-2-methyl-1-propanol (to form 4,4-dimethyloxazoline, or DMOX, derivatives).

Picolinyl Esters: A Roadmap of Fragmentation

Picolinyl esters are highly effective for the structural determination of fatty acids by GC-MS.[3] Upon electron ionization, the charge is localized on the nitrogen atom of the pyridine ring. This charged site then initiates a series of radical-induced cleavages along the alkyl chain. The resulting mass spectrum is a series of ions, typically separated by 14 atomic mass units (amu), corresponding to the loss of successive methylene (-CH2-) groups.

The key to identifying the methyl branch lies in the disruption of this regular pattern. At the point of branching, a gap of 28 amu is expected, corresponding to the cleavage on either side of the methine (-CH-) group. For example, in the mass spectrum of a picolinyl ester of 4-methyloctanoic acid, a significant gap would be observed between the ions representing cleavage at C3-C4 and C4-C5.

Caption: Fragmentation workflow of picolinyl esters.

DMOX Derivatives: Characteristic Fragmentation Patterns

Similar to picolinyl esters, 4,4-dimethyloxazoline (DMOX) derivatives are excellent for pinpointing methyl branches.[5] The oxazoline ring at the carboxyl end of the fatty acid directs fragmentation along the chain. The mass spectrum of a DMOX derivative of a saturated fatty acid shows a series of prominent ions separated by 14 amu.

When a methyl branch is present, the regular series of ions is interrupted. Instead of a 14 amu gap between adjacent homologous fragments, a gap of 28 amu is observed around the branch point. This allows for the unambiguous assignment of the methyl group's position. For instance, in the spectrum of the DMOX derivative of 5-methyloctanoic acid, the gap of 28 amu would occur between the ions representing cleavage at C4 and C6.

Caption: Analytical workflow for DMOX derivatives.

Experimental Protocols

Preparation of Picolinyl Esters

This protocol is adapted from established methods for the preparation of picolinyl esters for GC-MS analysis.[3]

  • Acid Chloride Formation: To the fatty acid sample (approx. 1 mg) in a vial, add 200 µL of freshly distilled thionyl chloride. Cap the vial tightly and heat at 60°C for 30 minutes.

  • Removal of Excess Reagent: Cool the vial to room temperature and remove the excess thionyl chloride under a gentle stream of nitrogen.

  • Esterification: Add 200 µL of a 10% (v/v) solution of 3-pyridylcarbinol in anhydrous acetonitrile. Add 20 µL of anhydrous pyridine as a catalyst.

  • Reaction: Cap the vial and heat at 60°C for 1 hour.

  • Work-up: Cool the reaction mixture and add 1 mL of hexane and 1 mL of 5% aqueous sodium bicarbonate. Vortex the mixture and centrifuge.

  • Sample Collection: Carefully transfer the upper hexane layer containing the picolinyl esters to a clean vial for GC-MS analysis.

Preparation of DMOX Derivatives

This protocol is a mild and convenient method for preparing DMOX derivatives from FAMEs.[6]

  • Amide Formation: To the fatty acid methyl ester sample (approx. 1 mg) in a vial, add 250 µL of 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide.

  • Incubation: Cap the vial and incubate overnight at room temperature.

  • Extraction: Add 1 mL of a hexane:diethyl ether mixture (1:1, v/v) and 0.5 mL of water. Vortex and centrifuge.

  • Isolation: Transfer the upper organic layer to a new vial and evaporate the solvent under nitrogen.

  • Cyclization: To the resulting 2-(methylpropanol) amide, add 100 µL of trifluoroacetic anhydride.

  • Reaction: Cap the vial and heat at 50°C for 45 minutes.

  • Final Preparation: Cool the vial and evaporate the excess reagent under nitrogen. Re-dissolve the DMOX derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.

Conclusion

The unambiguous structural elucidation of methyl-branched octanoic acid isomers is a formidable analytical task that cannot be reliably achieved by conventional GC-MS analysis of their methyl esters. The mass spectra of FAMEs lack the isomer-specific fragmentation required for definitive branch point localization. This guide has demonstrated that derivatization to picolinyl esters or DMOX derivatives provides a robust solution to this challenge. The charge-remote fragmentation mechanisms of these derivatives produce clear, interpretable mass spectra where the position of the methyl branch is readily identified by characteristic gaps in the series of fragment ions. For researchers in lipidomics, microbiology, and drug development, the adoption of these derivatization strategies is paramount for achieving accurate and reliable isomeric characterization of branched-chain fatty acids.

References

A Senior Application Scientist's Guide to Evaluating the Incorporation of Branched-Chain Amino Acid Precursors into Fatty Acids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Being Branched

While straight-chain fatty acids are ubiquitous, branched-chain fatty acids (BCFAs) are critical components of cell membranes, particularly in bacteria, where they play a pivotal role in regulating membrane fluidity.[1][2] Unlike unsaturated fatty acids, which introduce kinks via double bonds, BCFAs disrupt acyl chain packing through steric hindrance from methyl branches.[3] This structural feature is essential for adaptation to environmental stressors like temperature changes and is a key area of investigation in microbiology and the development of novel antimicrobial agents.[4]

The synthesis of BCFAs is initiated by short, branched-chain acyl-CoA primers derived from the catabolism of the three BCAAs: leucine, isoleucine, and valine.[4][5] Understanding how these precursors are selected and utilized by the fatty acid synthesis (FASII) machinery is fundamental to deciphering the metabolic logic that governs membrane composition.

The Precursors: A Comparative Overview

The journey from a free amino acid to a fatty acid primer involves two key enzymatic steps: transamination by a branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][7] This process yields three distinct acyl-CoA primers, each leading to a different class of BCFA.

  • Isobutyryl-CoA (from Valine): This four-carbon primer is the precursor to iso-even-numbered BCFAs (e.g., 14-methyl-pentadecanoic acid, C16:0 iso).

  • Isovaleryl-CoA (from Leucine): This five-carbon primer initiates the synthesis of iso-odd-numbered BCFAs (e.g., 15-methyl-hexadecanoic acid, C17:0 iso).[8]

  • α-Methylbutyryl-CoA (from Isoleucine): This five-carbon primer is the precursor for anteiso-odd-numbered BCFAs (e.g., 14-methyl-hexadecanoic acid, C17:0 anteiso).[9]

The term iso refers to a methyl group on the penultimate carbon of the fatty acid chain, while anteiso refers to a methyl group on the antepenultimate (third to last) carbon.[10] Studies in organisms like Staphylococcus aureus have shown that the availability and preferential metabolism of these precursors are major determinants of the final fatty acid composition. For instance, isoleucine is often the preferred substrate for the BCKDH pathway, leading to a higher proportion of anteiso fatty acids.[4]

BCAA_to_BCFA_Pathway cluster_BCAA Branched-Chain Amino Acids cluster_KetoAcids α-Keto Acids cluster_AcylCoA Acyl-CoA Primers cluster_BCFA Resulting Branched-Chain Fatty Acids Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT Isobutyryl_CoA Isobutyryl-CoA (iC4) KIV->Isobutyryl_CoA BCKDH Isovaleryl_CoA Isovaleryl-CoA (iC5) KIC->Isovaleryl_CoA BCKDH Methylbutyryl_CoA α-Methylbutyryl-CoA (aC5) KMV->Methylbutyryl_CoA BCKDH FASII Fatty Acid Synthase II (FASII) Isobutyryl_CoA->FASII Isovaleryl_CoA->FASII Methylbutyryl_CoA->FASII iso_even iso-even BCFAs iso_odd iso-odd BCFAs anteiso_odd anteiso-odd BCFAs FASII->iso_even FASII->iso_odd FASII->anteiso_odd

Figure 1: Metabolic pathway from BCAAs to BCFA synthesis primers.

Experimental Design: Tracing Precursor Fate with Stable Isotopes

To objectively evaluate the incorporation of these precursors, stable isotope tracing is the gold standard.[11] This technique involves supplying cells with a BCAA labeled with a heavy isotope (e.g., ¹³C or ²H) and then using mass spectrometry to detect and quantify the labeled fatty acids produced.[12][13] This provides direct, unambiguous evidence of the metabolic fate of each precursor.

The overall process involves culturing the biological system of interest (e.g., bacterial or mammalian cells), introducing the labeled precursor, extracting total lipids, preparing fatty acid methyl esters (FAMEs) for analysis, and finally, quantifying the results using Gas Chromatography-Mass Spectrometry (GC-MS).[10][14]

Experimental_Workflow A 1. Cell Culture (e.g., Bacillus subtilis) B 2. Isotope Labeling Introduce [U-¹³C]-Valine, -Leucine, or -Isoleucine A->B C 3. Incubation & Growth Allow cells to metabolize the labeled precursor B->C D 4. Cell Harvesting & Lysis Collect biomass and disrupt cells C->D E 5. Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) D->E F 6. Transesterification to FAMEs Convert fatty acids to volatile esters E->F G 7. GC-MS Analysis Separate and identify FAMEs by retention time and mass F->G H 8. Data Analysis Quantify isotopic enrichment and calculate incorporation G->H

Figure 2: Standard workflow for stable isotope tracing of BCAA precursors.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that success lies in the details. The following protocols are robust and include internal checks for self-validation.

  • Objective: To culture bacteria in the presence of a ¹³C-labeled BCAA precursor to facilitate its incorporation into the cellular lipid pool.

  • Materials:

    • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).

    • Appropriate growth medium (e.g., Tryptic Soy Broth or a defined minimal medium).

    • [U-¹³C]-L-Valine, [U-¹³C]-L-Leucine, or [U-¹³C]-L-Isoleucine.

    • Sterile culture flasks and incubator.

  • Methodology:

    • Prepare the bacterial growth medium according to standard formulations. For defined media, replace the standard BCAA with its respective uniformly labeled ¹³C variant at the same molar concentration. For rich media, supplement with the labeled BCAA.

    • Inoculate the medium with an overnight culture of the bacteria to a starting OD₆₀₀ of ~0.05.

    • Incubate the culture under optimal growth conditions (e.g., 37°C with shaking at 200 rpm) until it reaches the desired growth phase (typically mid-log or stationary phase).

    • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[15]

    • Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual medium.

    • The resulting cell pellet (~40-50 mg wet weight) is now ready for lipid extraction. It can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[15]

Scientist's Insight: The choice between a rich and a defined medium is critical. A defined medium provides precise control over precursor availability, leading to higher incorporation rates and cleaner data. However, if the organism's growth is compromised, a rich medium supplemented with a high concentration of the labeled tracer can be an effective alternative.

  • Objective: To extract lipids, convert fatty acids to their corresponding methyl esters (FAMEs), and analyze their composition and isotopic enrichment by GC-MS.

  • Materials:

    • Harvested cell pellet.

    • Reagents for alkaline methanolysis: 0.2 M Potassium Hydroxide (KOH) in anhydrous methanol.[15]

    • Neutralization solution: 1 M Acetic Acid.[15]

    • Extraction solvent: GC-grade Hexane.[15]

    • Internal Standard: Pentadecanoic acid (C15:0) or a ¹³C-labeled straight-chain fatty acid (e.g., [¹³C₁₆]-Palmitic acid) at a known concentration.[16]

    • GC-MS system equipped with a polar capillary column (e.g., DB-225ms).[17]

  • Methodology:

    • Internal Standard: Add a precise amount of the internal standard to the cell pellet. This is a crucial self-validating step; consistent recovery of this standard across samples ensures the extraction and derivatization efficiency was uniform.

    • Transesterification: Add 5 mL of 0.2 M KOH in methanol to the pellet. Vortex vigorously to disperse the cells and incubate at 37°C for 1 hour. This single step lyses the cells, saponifies the lipids, and methylates the fatty acids.[15]

    • Neutralization: Add 1 mL of 1 M acetic acid to neutralize the base, which stabilizes the FAMEs.[15]

    • Extraction: Add 3 mL of hexane, vortex for 1 minute, and centrifuge (1,000 x g for 5 minutes) to separate the phases. The non-polar FAMEs will partition into the upper hexane layer.[15]

    • Sample Concentration: Carefully transfer the upper hexane phase to a clean glass vial. Concentrate the sample under a gentle stream of nitrogen gas to a final volume of ~200 µL.[15] Avoid complete dryness, which can lead to the loss of more volatile short-chain FAMEs.

    • GC-MS Analysis: Inject 1 µL of the FAME extract onto the GC-MS. Use a temperature program optimized to separate BCFA isomers.[10] The mass spectrometer will scan for ions, allowing for identification based on fragmentation patterns and quantification based on peak area. The presence of the ¹³C label will result in a predictable mass shift in the resulting fatty acid fragments.[18]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The primary outputs from the GC-MS analysis are the relative abundance of each fatty acid and its mass isotopomer distribution (MID).

Labeled PrecursorResulting BCFA ProfileDominant Labeled BCFAM+ ShiftIncorporation Efficiency (%)¹Key Finding
[U-¹³C₅]-Valine iso-C14:0, iso-C16:0iso-C16:0M+315.2 ± 2.1Valine is a moderate precursor for even-chain iso-BCFAs.[19][20]
[U-¹³C₆]-Leucine iso-C15:0, iso-C17:0iso-C17:0M+58.3 ± 1.5Leucine shows lower incorporation compared to other BCAAs under these conditions.[4][21]
[U-¹³C₆]-Isoleucine anteiso-C15:0, anteiso-C17:0anteiso-C17:0M+545.7 ± 4.8Isoleucine is the strongly preferred precursor for anteiso-BCFA synthesis.[4]

¹Incorporation Efficiency calculated as (labeled BCFA pool / total BCFA pool) x 100. Data is illustrative.

Interpreting the Mass Shift: The expected mass shift provides definitive proof of incorporation. For example, when [U-¹³C₅]-Valine is catabolized to isobutyryl-CoA, it loses one ¹³C as CO₂. The resulting 4-carbon primer contains four ¹³C atoms. However, propionyl-CoA derived from valine catabolism contains three ¹³C atoms, which can serve as a primer for odd-chain fatty acids.[19][20] Therefore, observing an M+3 shift in a C15:0 or C17:0 fatty acid is a strong indicator of valine's contribution to odd-chain fatty acid synthesis.[19] When analyzing the incorporation of a C5 primer from leucine or isoleucine (which contain 6 carbons), a loss of one ¹³C as CO₂ results in a C5-CoA primer with five ¹³C atoms, leading to an M+5 shift in the resulting fatty acids.[4]

Conclusion and Authoritative Grounding

This guide outlines a comprehensive framework for evaluating the incorporation of different BCAA precursors into fatty acids. By combining stable isotope tracing with robust GC-MS analysis, researchers can definitively map the metabolic pathways that determine cellular lipid composition. The preference for certain precursors, such as isoleucine in S. aureus, highlights a sophisticated regulatory system that tailors membrane properties for specific physiological needs.[4] These methodologies provide the foundation for further research into the enzymatic and regulatory mechanisms controlling BCFA synthesis, opening avenues for novel therapeutic strategies and metabolic engineering applications.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyloctanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide a clear and actionable framework for your laboratory's chemical hygiene plan.

Hazard Identification and Essential Safety Precautions

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a corrosive organic acid that demands careful handling to prevent injury.

GHS Hazard Profile: this compound

Hazard Class GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H315 / H314 Danger Causes skin irritation / Causes severe skin burns and eye damage.[1][2]
Serious Eye Damage H318 Danger Causes serious eye damage.[1]

| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1] |

Causality Behind Required PPE: The corrosive nature of this compound dictates the mandatory use of specific Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against splashes that can cause irreversible eye damage.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Work Area: All handling and waste consolidation should be performed within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[4]

The Core Principle: Rigorous Waste Segregation

The single most critical step in preventing dangerous laboratory incidents is the strict segregation of incompatible waste streams.[5][6] Mixing this compound with incompatible materials can lead to violent exothermic reactions, the release of toxic gases, or fire.

Segregation Mandates for this compound Waste:

  • DO NOT MIX with Bases: (e.g., Sodium Hydroxide, Ammonium Hydroxide). Neutralization reactions are highly exothermic and can cause boiling and splashing if not controlled.

  • DO NOT MIX with Oxidizers: (e.g., Nitric Acid, Peroxides). Contact can lead to a fire or explosion.

  • DO NOT MIX with Reactive Metals: (e.g., Sodium, Potassium, Zinc). Reaction can produce flammable hydrogen gas.

  • General Rule: Always collect organic acid waste in a dedicated container, separate from other chemical waste categories like halogenated solvents, non-halogenated solvents, and inorganic acids.[7][8]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for collecting and disposing of this compound waste through your institution's Environmental Health & Safety (EHS) department.

Step 1: Select a Compatible Waste Container

  • Material: Use a container made of a material compatible with corrosive organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] Avoid metal containers, which can be corroded by the acid.[9]

  • Condition: The container must be in excellent condition, free from cracks or degradation, with a secure, leak-proof screw cap.[5][6] Whenever possible, using the original manufacturer's container for the waste is a good practice.[10]

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to minimize headspace and reduce disposal costs.[8]

Step 2: Prepare and Label the Container

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your EHS office.[9]

  • Content Identification: Clearly write out the full chemical name: "this compound". Do not use abbreviations.[11] If creating a mixed waste stream (e.g., this compound in an ethanol solvent), list every single component and its estimated percentage.[5]

Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Location: The designated SAA must be at or near the point of waste generation (i.e., in the same lab).[5][12] It should be a secondary containment tray to capture any potential leaks.

  • Procedure:

    • Perform all waste additions inside a chemical fume hood.

    • Keep the waste container securely capped at all times, except when you are actively adding waste.[9] This prevents the release of vapors and is a common regulatory violation.

    • Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches) to allow for vapor expansion.[5][8]

    • After adding waste, securely recap the container and wipe down the exterior to remove any contamination before returning it to the SAA.

Step 4: Arrange for Final Disposal

  • Request Pickup: Once the container is nearly full (e.g., 75-90% capacity) or has been accumulating for a set period (often 6-12 months, check your institutional policy), submit a chemical waste pickup request to your EHS department.[11][12]

  • Final Destination: Your EHS office will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration.[13][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing different forms of this compound waste in the laboratory.

G cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream start Generated 6-Methyloctanoic Acid Waste pure_conc Pure or Concentrated This compound start->pure_conc contaminated_solid Contaminated Solids (Gloves, Wipes, Glassware) start->contaminated_solid collect_pure Collect in dedicated, labeled 'Organic Acid' waste container. pure_conc->collect_pure saa Store in Secondary Containment within a Satellite Accumulation Area (SAA) collect_pure->saa collect_solid Collect in a separate, labeled, sealed container (e.g., lined pail or drum). contaminated_solid->collect_solid collect_solid->saa ehs_pickup Request Pickup from Environmental Health & Safety (EHS) for Incineration saa->ehs_pickup

Caption: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spills and Exposures

Minor Spill (inside a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.

  • Collect the contaminated absorbent material using non-sparking tools.

  • Place the collected waste into a designated container for solid hazardous waste.[15]

  • Clean the spill area with a suitable solvent, followed by soap and water.

Skin or Eye Exposure:

  • Eyes: Immediately flush with the emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]

  • Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8]

  • In all cases of exposure, seek immediate medical attention after initial flushing and report the incident to your supervisor.

By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the handling of this compound waste never compromises the well-being of your team or the integrity of our shared environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.